molecular formula C6H7ClN2O B1351071 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 27006-76-4

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1351071
CAS No.: 27006-76-4
M. Wt: 158.58 g/mol
InChI Key: SZRSMNYUEXXEBL-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSMNYUEXXEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380505
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27006-76-4
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1,3-dimethylpyrazole-4-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 27006-76-4)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the synthesis of high-value molecules within the agrochemical and pharmaceutical industries. Identified by its CAS number 27006-76-4, this compound serves as a versatile scaffold due to its unique substitution pattern and the reactivity of its aldehyde functional group. This document offers an in-depth exploration of its synthesis via the Vilsmeier-Haack reaction, detailed physicochemical and crystallographic characterization, key chemical transformations, and essential safety protocols. The content is tailored for researchers, chemists, and process development scientists, providing both the theoretical underpinnings and practical, field-proven methodologies required for its effective utilization.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole aldehyde that has garnered significant interest as a building block. Its precise structure and properties are fundamental to its application in complex synthetic pathways.

Chemical Structure

The molecular structure consists of a 1,3-dimethylpyrazole ring chlorinated at the 5-position and functionalized with a formyl (carbaldehyde) group at the 4-position.

Caption: Chemical Structure of the title compound.

Physicochemical and Crystallographic Data

The compound's physical state and structural parameters are critical for handling, reaction setup, and analytical characterization. The data presented below is compiled from supplier technical sheets and peer-reviewed crystallographic studies.[1][2][3]

PropertyValueSource(s)
CAS Number 27006-76-4[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Appearance Off-white to yellow solid, powder, or crystal[1]
Melting Point 78-80 °C
Boiling Point 255.7 °C at 760 mmHg
Crystal System Orthorhombic[3]
Cell Dimensions (Å) a = 13.167, b = 6.463, c = 8.190[3]
Cell Volume (ų) 696.9[3]

The Vilsmeier-Haack Synthesis: Mechanism and Protocol

The most prevalent and efficient synthesis of this compound is the Vilsmeier-Haack reaction.[4] This reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The success of this transformation hinges on two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][6] This step is highly exothermic and requires careful temperature control to prevent reagent decomposition.

  • Electrophilic Attack: The electron-rich pyrazolone precursor attacks the electrophilic carbon of the Vilsmeier reagent. The subsequent collapse of the intermediate, followed by hydrolysis during aqueous workup, yields the final aldehyde product while simultaneously converting the hydroxyl group at the 5-position to a chloride.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Adduct Intermediate Vilsmeier_Reagent->Intermediate Pyrazolone 1,3-Dimethyl-5-pyrazolone (Precursor) Pyrazolone->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product Final Product Hydrolysis->Product

Caption: Vilsmeier-Haack reaction logical pathway.

Detailed Experimental Protocol

This protocol is a synthesis of procedures reported in the literature, designed to be a self-validating and reproducible workflow.[3][7][8]

Materials:

  • 1,3-dimethyl-5-pyrazolone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)

  • N,N-Dimethylformamide (DMF) (acting as reagent and solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Ice bath

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

Procedure:

  • Reagent Preparation (0 °C): In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add DMF. Cool the flask in an ice bath to 0 °C. Add POCl₃ dropwise to the DMF with vigorous stirring.

    • Causality: This slow, cold addition is critical to control the exothermic reaction that forms the Vilsmeier reagent, preventing thermal degradation and side reactions.[5]

  • Substrate Addition (0 °C to Room Temp): Once the POCl₃ addition is complete, continue stirring at 0 °C for 20-30 minutes. Then, add the 1,3-dimethyl-5-pyrazolone precursor portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction (Heating): After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C. The reaction is typically maintained at this temperature for 4-7 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting pyrazolone spot indicates the reaction is nearing completion.

  • Workup (Quenching and Extraction): Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice or ice-cold water.

    • Causality: This step hydrolyzes the reaction intermediate to form the aldehyde and quenches any remaining reactive species.

  • Neutralization: Carefully neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product as an off-white or light yellow solid. A yield of approximately 60-70% is commonly reported.[7]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive proof of structure. Studies show the molecule crystallizes in an orthorhombic system.[3] The crystal packing is stabilized by weak intermolecular C-H···O interactions and short Cl···N contacts of approximately 3.046 Å, which can influence the compound's solid-state properties.[2][9]

Anticipated Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet.

    • δ ~3.8 ppm (s, 3H): N-methyl protons (N-CH₃).

    • δ ~2.5 ppm (s, 3H): C-methyl protons (C-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~185 ppm: Aldehyde carbonyl carbon (CHO).

    • δ ~150-160 ppm: Ring carbons C3 and C5.

    • δ ~110 ppm: Ring carbon C4.

    • δ ~35 ppm: N-methyl carbon (N-CH₃).

    • δ ~15 ppm: C-methyl carbon (C-CH₃).

  • FT-IR (KBr, cm⁻¹):

    • ~2820 & 2720 cm⁻¹: Characteristic C-H stretch of an aldehyde.

    • ~1670-1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

    • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate precisely because its functional groups offer multiple avenues for further elaboration.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This transformation is a key step in the synthesis of certain fungicides. A common laboratory procedure involves oxidation using a suitable agent like potassium permanganate or, in a greener approach, catalytic oxidation.

reactant [This Compound] This compound product 1,3-dimethyl-1H-pyrazole-4-carboxylic acid reactant->product [O] (Oxidation)

Caption: Oxidation of the title compound.

Condensation and Reductive Amination

The electrophilic aldehyde is susceptible to nucleophilic attack, making it ideal for condensation reactions with amines, hydrazines, and active methylene compounds.[11] This reactivity allows for the construction of Schiff bases, hydrazones, and more complex heterocyclic systems, which are common motifs in drug discovery. Subsequent reduction of the C=N bond via reductive amination provides a route to various secondary and tertiary amines.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. Information is derived from available Safety Data Sheets (SDS).[1]

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Engineering controls like eyewash stations and safety showers should be readily accessible.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 4°C under a nitrogen atmosphere to ensure long-term stability.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

    • On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • In Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from its straightforward and scalable synthesis via the Vilsmeier-Haack reaction. Its well-defined structure and predictable reactivity at the aldehyde and chloro-positions provide chemists with a robust platform for molecular elaboration. This guide has detailed the critical aspects of its synthesis, characterization, and safe handling, providing the necessary technical and causal insights for its successful application in research and development settings.

References

  • Shaaban, M. R., et al. Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]

  • Çevik, U. A., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available from: [Link]

  • Stanovnik, B., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank. Available from: [Link]

  • Shen, Y. J., et al. (2011). This compound. ResearchGate. Available from: [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2936. Available from: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. PubMed. Available from: [Link]

Sources

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a versatile intermediate, its strategic importance in the synthesis of agrochemicals and pharmaceuticals warrants a detailed examination of its properties, synthesis, and reactivity. This document moves beyond simple data presentation to offer field-proven insights into its handling and application, grounded in established chemical principles.

Core Physicochemical & Structural Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2] The presence of a chloro group at the C5 position and a carbaldehyde group at the C4 position makes it a highly reactive and versatile precursor for constructing more complex molecular architectures.[1][3][4]

Key Data Summary

The fundamental properties of the compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂O[1][5]
Molecular Weight 158.59 g/mol [1][5][6]
CAS Number 27006-76-4[5]
Appearance White to light yellow crystalline powder[6][7][8]
Melting Point 78-79°C[6]
Density ~1.3 g/cm³[6]
InChI Key SZRSMNYUEXXEBL-UHFFFAOYSA-N[8]

X-ray crystallography studies have confirmed the molecule's planar structure.[1][9][10] All molecules in the crystal lattice are situated on mirror planes, and the packing is stabilized by weak intermolecular C—H···O interactions and short Cl···N contacts.[1][9][10]

Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[7][11] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14]

Causality of the Vilsmeier-Haack Approach

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and the accessibility of its starting materials. The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is potent enough to attack the electron-rich pyrazolone ring. The precursor, 1,3-dimethyl-5-pyrazolone, possesses an enol-like character, providing the necessary nucleophilicity for the electrophilic substitution to occur at the C4 position.

Mechanism: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[13][14][15]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazolone attacks the Vilsmeier reagent. Subsequent loss of a proton and elimination of the chlorophosphorus byproduct yields an iminium intermediate, which is then hydrolyzed during aqueous work-up to afford the final aldehyde.[12][15]

Synthesis Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_main_reaction Core Synthesis cluster_workup Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Pyrazolone 1,3-Dimethyl-5-pyrazolone Pyrazolone->Intermediate Electrophilic Attack Product 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis) Quench Quench with Ice Water Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis of the title compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methods and must be performed by qualified personnel in a controlled laboratory setting.[1][5][7]

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, add N,N-Dimethylformamide (DMF, e.g., 7.5 mL).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, e.g., 20 mL) dropwise to the DMF while stirring. Maintain the temperature at 0°C.

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.[7]

  • Main Reaction:

    • To the freshly prepared Vilsmeier reagent, slowly add 1,3-dimethyl-5-pyrazolone (e.g., 25 mmol) in portions.

    • After the addition, allow the mixture to warm to room temperature, then heat it to 80-90°C.[7]

    • Maintain this temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5][7]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing crushed ice or ice-cold water (e.g., 100 mL).[7] This step hydrolyzes the intermediate and quenches the reactive reagents.

    • Neutralize the acidic solution by adjusting the pH to ~7 using a saturated sodium bicarbonate or sodium hydroxide solution.[1]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1][7]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/petroleum ether) or by column chromatography on silica gel to yield the final product as a light yellow solid.[7][16]

Applications in Synthetic Chemistry

The true value of this compound lies in its utility as a scaffold for building diverse, high-value molecules. It serves as a crucial intermediate for a variety of agrochemicals and drug candidates.[1]

  • Synthesis of Fungicides: It is a reported precursor for pyrazole amide fungicides.[7] The aldehyde can be oxidized to a carboxylic acid, which is a key component in these bioactive molecules.

  • Synthesis of Insecticides: The compound can be used to prepare 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, an insecticide intermediate.[7]

  • Derivatization: The aldehyde group is a versatile functional handle for reactions such as condensation, oxidation, and reduction, allowing for the synthesis of Schiff bases, carboxylic acids, and alcohols. The chloro group can be displaced via nucleophilic aromatic substitution to introduce a wide range of functionalities.[3][4]

Example Application: Synthesis of a Carboxylic Acid Intermediate

Derivatization_Pathway Start 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Oxidation Oxidation (e.g., with an oxidizing agent) Start->Oxidation Reduction Reduction (e.g., with NaBH₄) Start->Reduction Condensation Condensation (e.g., with an amine) Start->Condensation Carboxylic_Acid Pyrazole-4-Carboxylic Acid (Fungicide Precursor) Oxidation->Carboxylic_Acid Alcohol Pyrazole-4-methanol Reduction->Alcohol Schiff_Base Pyrazole-4-imine (Schiff Base) Condensation->Schiff_Base

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. Based on available safety data sheets, the compound presents several hazards.

Hazard Summary
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[17]

  • Irritation: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[17][18]

Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][19]

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[17]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[20]

  • Handling: Avoid breathing dust, vapor, or mist.[17] Wash hands and any exposed skin thoroughly after handling.[19] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] Keep away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

This compound is more than a catalog chemical; it is a foundational element in the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction, its reactivity, and its handling requirements is critical for any researcher or development professional aiming to leverage its synthetic potential. The insights and protocols provided in this guide serve as a robust starting point for its safe and effective application in the laboratory.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Li, Y., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. Retrieved from [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (2011). This compound. Retrieved from [Link]

  • PubMed. (2011). This compound. Retrieved from [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged heterocyclic motif, renowned for its diverse biological activities.[1][2] Within this class of compounds, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate.[1][3] Its strategic importance lies in the trifecta of reactive sites it presents: a nucleophilic substitution-ready chlorine atom at the 5-position, an aldehyde group at the 4-position ripe for a myriad of transformations, and a robust, substituted pyrazole core.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind the synthesis, the logic of its characterization, and the strategic application of this compound in constructing more complex, high-value molecules. Every protocol described is designed as a self-validating system, ensuring that practitioners can confidently synthesize, verify, and utilize this key intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and spectral properties is the bedrock of its reliable use in synthesis. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂O[1][4][5]
Molecular Weight 158.59 g/mol [1][4][5]
CAS Number 27006-76-4[4][5]
Appearance Light yellow or crystalline solid[5][6]
Melting Point 78-79°C[4][5]
Boiling Point (Predicted) 255.7 ± 35.0 °C at 760 mmHg[4][5]
Density (Predicted) 1.3 ± 0.1 g/cm³[5]
Structural Confirmation: A Self-Validating Spectroscopic Approach

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. The following spectral data are characteristic of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., CDCl₃), the spectrum is expected to be clean and simple, revealing:

    • A sharp singlet for the aldehydic proton (CHO) significantly downfield, typically in the range of δ 9.8-10.2 ppm.[7]

    • Two distinct singlets for the two methyl groups (N-CH₃ and C-CH₃) at different chemical shifts, typically in the δ 2.5-4.0 ppm region. The N-methyl group attached to the pyrazole ring will have a characteristic shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure with signals corresponding to:

    • The aldehyde carbonyl carbon (C=O) in the highly deshielded region (δ > 180 ppm).

    • The carbons of the pyrazole ring, with the chlorinated carbon (C5) showing a characteristic shift.

    • The two methyl carbons at distinct upfield shifts.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) at m/z ≈ 158. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) provides definitive confirmation of successful chlorination.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically around 1680-1700 cm⁻¹.

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most common and efficient synthesis of this compound is achieved via the Vilsmeier-Haack reaction.[8][9] This reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11]

The starting material is 1,3-dimethyl-1H-pyrazol-5(4H)-one (also known as 1,3-dimethyl-5-pyrazolone). The reaction proceeds in two conceptual stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and chlorination of the pyrazolone.

Causality Behind Experimental Choices
  • Reagents:

    • Phosphorus oxychloride (POCl₃): This acts as both a dehydrating agent and a chlorine source. It activates the dimethylformamide (DMF).

    • Dimethylformamide (DMF): This serves as the source of the formyl group (-CHO) and also as a solvent.[6]

    • 1,3-dimethyl-5-pyrazolone: The electron-rich heterocyclic substrate.

  • Mechanism Insight:

    • Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[9][10] This is the key formylating species.

    • Electrophilic Attack: The electron-rich C4 position of the pyrazolone tautomer attacks the electrophilic carbon of the Vilsmeier reagent.

    • Chlorination and Aromatization: The reaction with excess POCl₃ facilitates the substitution of the hydroxyl group at the C5 position with a chlorine atom, leading to the formation of the aromatic pyrazole ring and the final product.

Visualizing the Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction & Quench cluster_2 Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier Activation POCl3 POCl₃ (excess) POCl3->Vilsmeier ReactionMix Heating (80-100°C) Vilsmeier->ReactionMix Pyrazolone 1,3-Dimethyl-5-pyrazolone Pyrazolone->ReactionMix Substrate Addition Quench Pour into Ice Water ReactionMix->Quench Cooling Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with aq. NaHCO₃ Extract->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

Detailed, Self-Validating Experimental Protocol

This protocol is designed for a ~70% yield on a 25-30 mmol scale.

  • Reagent Preparation (0°C): In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, ~60 mmol). Cool the flask in an ice bath to 0°C.

  • Vilsmeier Reagent Formation (0°C): Slowly add phosphorus oxychloride (POCl₃, ~90 mmol) dropwise to the cold DMF via the dropping funnel.[1] The addition is exothermic and should be controlled to maintain the temperature below 10°C. After addition, stir the resulting mixture at 0°C for 20-30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Substrate Addition (Room Temp): Remove the ice bath and allow the mixture to warm to room temperature. Slowly add 1,3-dimethyl-5-pyrazolone (~30 mmol) in portions.[1]

  • Reaction (Heating): Heat the reaction mixture to 80-100°C and maintain for 1-7 hours.[1][4][6] Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

  • Quenching (0°C): After the reaction is complete (as determined by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing 100-200 mL of crushed ice/ice water.[1][6] This hydrolyzes any remaining POCl₃ and precipitates the crude product.

  • Neutralization & Extraction: Adjust the pH of the aqueous mixture to ~7 using a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[1][6] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[1][6]

  • Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethyl acetate/petroleum ether mixture) or by column chromatography on silica gel to yield the final product as a light yellow solid.[4][12]

Applications in Drug Development and Agrochemical Synthesis

The title compound is not an end product but a high-value intermediate.[1] Its functional groups serve as handles for diversification, making it a cornerstone in synthesizing a range of bioactive molecules.

  • Precursor for Fungicides and Insecticides: It is a documented intermediate in the synthesis of agrochemicals like pyrazole amide fungicides.[6] For example, the aldehyde can be oxidized to a carboxylic acid, a key component in certain active ingredients.

  • Scaffold for Medicinal Chemistry: The pyrazole core is a well-established pharmacophore.[1] The aldehyde group is a versatile starting point for reactions such as:

    • Reductive Amination: To introduce diverse amine side chains.

    • Wittig and Horner-Wadsworth-Emmons reactions: To build carbon-carbon double bonds.

    • Condensation reactions: To form Schiff bases, hydrazones, and other heterocyclic systems.[8][13]

  • Nucleophilic Aromatic Substitution (SₙAr): The C5-chloro group can be displaced by various nucleophiles (e.g., phenols, amines, thiols), allowing for the introduction of a wide array of substituents to modulate biological activity and physicochemical properties.[12]

Illustrative Reaction Scheme

G cluster_aldehyde Aldehyde Transformations cluster_chloro SₙAr at C5-Cl Start 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation [O] ReductiveAmination Reductive Amination (R₂NH, NaBH₃CN) Start->ReductiveAmination 1. R₂NH 2. [H] Condensation Condensation (H₂N-R) Start->Condensation -H₂O SnAr Nucleophilic Substitution (Nu-H, Base) Start->SnAr Nu⁻ CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Amine Amine Derivative ReductiveAmination->Amine Imine Imine/Hydrazone Derivative Condensation->Imine SubstitutedPyrazole C5-Substituted Pyrazole SnAr->SubstitutedPyrazole

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is more than a mere chemical entry in a catalog; it is a strategic tool for chemical innovation. Its straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction, combined with its orthogonal reactive sites, provides chemists with a reliable and versatile platform for the rapid generation of molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to confidently produce and creatively utilize this key building block in their pursuit of novel pharmaceuticals and agrochemicals.

References

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. Available at: [Link]

  • ResearchGate. (2011). This compound. Retrieved from [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Li, G., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrazole derivative of significant interest to the fields of medicinal chemistry and agrochemical synthesis. Its trifunctional nature—possessing a reactive aldehyde, a halogenated site for cross-coupling, and a stable heterocyclic core—renders it a valuable intermediate for the construction of more complex molecular architectures.[1] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4]

This compound is commonly synthesized via the Vilsmeier-Haack reaction, an electrophilic aromatic substitution method that formylates electron-rich heterocyclic systems.[5][6] In a typical procedure, a suitable pyrazolone precursor, such as 1,3-dimethyl-1H-pyrazol-5(4H)-one, is treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][7] The resulting chloroiminium ion acts as the electrophile, leading to the formation of the aldehyde after aqueous workup.[1][8] Understanding the physical properties of this intermediate is paramount for its purification, handling, and subsequent use in multi-step synthetic campaigns. This guide provides a comprehensive overview of these properties and the standard methodologies for their characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. These values are critical for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂O[9][10][11]
Molecular Weight 158.59 g/mol [9][10][11]
CAS Number 27006-76-4[12]
Appearance White to light yellow crystalline solid[12]
Melting Point 78-79 °C[12]
Boiling Point 255.7 °C at 760 mmHg (Predicted)[12]
Density (Calculated) 1.511 g/cm³ (from X-ray data at 113 K)[11]
Solubility Soluble in ethyl acetate; poorly soluble in water[1]

Molecular Structure and Crystallography

The definitive three-dimensional structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction.[10][11] This analysis provides an authoritative foundation for understanding its chemical reactivity and intermolecular interactions.

The study reveals an orthorhombic crystal system.[10][11] All molecules in the crystal are situated on mirror planes, indicating a high degree of symmetry in the packed state. The crystal packing is stabilized by weak intermolecular C—H···O interactions and notable short Cl···N contacts measured at 3.046 Å.[9][10] Such structural details are invaluable for professionals in drug development, as they inform crystal engineering and polymorph screening efforts, which are crucial for optimizing the solid-state properties of active pharmaceutical ingredients (APIs).

Caption: Molecular structure of the title compound.

Protocols for Physical and Spectroscopic Characterization

The following sections detail validated, standard operating procedures for determining the key physical properties of a solid organic compound like this compound.

G cluster_synthesis Synthesis & Isolation cluster_characterization Physical & Structural Characterization cluster_validation Purity & Identity Confirmation synthesis Vilsmeier-Haack Synthesis workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography / Recrystallization workup->purification mp Melting Point Determination purification->mp sol Solubility Profiling mp->sol purity Purity > 95%? mp->purity spec Spectroscopic Analysis (NMR, IR, MS) sol->spec xrd Single-Crystal X-Ray Diffraction spec->xrd identity Structure Confirmed? spec->identity purity->purification No final Validated Intermediate purity->final Yes identity->synthesis No identity->final Yes

Caption: Workflow for synthesis and characterization.

Melting Point Determination

Expertise & Causality: The melting point is a fundamental and highly sensitive indicator of purity for a crystalline solid.[13] Pure compounds typically exhibit a sharp melting range (0.5–1.5 °C), whereas impurities introduce defects into the crystal lattice, disrupting intermolecular forces and causing the substance to melt at a lower temperature over a broader range (melting point depression).[13][14] This protocol ensures an accurate and reproducible measurement.

Protocol:

  • Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean watch glass. Crush the crystals into a fine powder using a spatula.

  • Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[13]

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting range is reported as T₁ – T₂.

  • Validation: Repeat the precise determination at least twice. Consistent results across measurements validate the finding. For this compound, a sharp range around 78-79 °C is expected.[12]

Qualitative Solubility Profiling

Expertise & Causality: A systematic solubility analysis provides critical insights into the functional groups present in a molecule and is essential for selecting appropriate solvents for reactions, purification, and formulation.[15] The protocol follows a logical flowchart based on acid-base chemistry. A compound's solubility is governed by the "like dissolves like" principle, where polar solvents dissolve polar solutes and nonpolar solvents dissolve nonpolar solutes.[16]

Protocol:

  • General Procedure: In a small test tube, add ~20 mg of the compound to 1 mL of the chosen solvent. Stir vigorously with a glass rod for up to 60 seconds. Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Step A (Water): Test solubility in water. This compound is expected to be insoluble due to its largely nonpolar hydrocarbon-like structure, despite the presence of polar functional groups.

    • Step B (5% aq. NaOH): If insoluble in water, test in 5% NaOH. The compound lacks a strongly acidic proton (like a carboxylic acid or phenol), so it is expected to be insoluble.

    • Step C (5% aq. NaHCO₃): If insoluble in NaOH, this step is typically skipped as NaHCO₃ is a weaker base.

    • Step D (5% aq. HCl): If insoluble in NaOH, test in 5% HCl. The pyrazole nitrogen atoms are weakly basic but may not be basic enough to be protonated by dilute acid, so insolubility is expected.

    • Step E (Concentrated H₂SO₄): If insoluble in the above, test in cold, concentrated sulfuric acid. The presence of heteroatoms (N, O) with lone pairs should allow the compound to act as a Lewis base and dissolve. This indicates the presence of a "neutral" compound.

    • Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, dichloromethane, and ethyl acetate. Based on synthesis workups, high solubility is expected in ethyl acetate.[1]

Spectroscopic Signature

Reference Data from 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole: [17]

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 3.84 (s, 3H, N-CH₃)

    • δ 2.22 (s, 3H, C-CH₃)

    • Expected for target compound: A singlet for the aldehyde proton (CHO) would be expected far downfield, typically in the δ 9-10 ppm region.

  • ¹³C NMR (75.4 MHz, CDCl₃):

    • δ 150.4 (C-3)

    • δ 131.3 (C-5)

    • δ 60.8 (C-4)

    • δ 37.1 (N-CH₃)

    • δ 14.4 (C-CH₃)

    • Expected for target compound: An aldehyde carbonyl carbon (C=O) would appear significantly downfield, typically in the δ 185-200 ppm range. The C-4 signal would also be shifted.

  • IR (KBr, cm⁻¹):

    • 2923 (C-H stretch)

    • 1497, 1350 (Ring vibrations)

    • Expected for target compound: A strong, sharp carbonyl (C=O) stretching band would be prominent around 1680-1700 cm⁻¹.

  • Mass Spectrometry (EI, 70 eV, m/z, %):

    • 256/258 (M⁺, 19/7) corresponding to the isotopic pattern of one chlorine atom.

    • Expected for target compound: A molecular ion (M⁺) peak would be observed at m/z 158, with a characteristic M+2 peak at m/z 160 approximately one-third the intensity, confirming the presence of one chlorine atom.

Conclusion

This compound is a crystalline solid with a well-defined melting point and a predictable solubility profile based on its molecular structure. Its physical properties are readily characterized using standard, validated laboratory techniques. The authoritative structural data from single-crystal X-ray diffraction, combined with a comparative analysis of spectroscopic data from closely related analogues, provides researchers and drug development professionals with the robust framework needed for the confident use of this versatile synthetic intermediate.

References

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  • Unknown. Solubility test for Organic Compounds. [Link]

  • El-Adl, K., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(23), 8527. [Link]

  • Unknown. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(3), 939-944. [Link]

  • Unknown. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 335-340. [Link]

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  • Al-Zaydi, K. M. (2011). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 856-865. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Massachusetts Boston. Experiment 1 - Melting Points. [Link]

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  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

  • Athabasca University. Experiment 1: Melting-point Determinations. [Link]

  • Stanovnik, B., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M620. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary focus of this document is the compound's melting point, a critical quality attribute that serves as a robust indicator of purity and identity. We will delve into the causality behind its synthesis via the Vilsmeier-Haack reaction, establish a self-validating protocol for accurate melting point determination, and contextualize this data with other physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's characteristics.

Compound Profile and Significance

This compound is a highly functionalized heterocyclic compound. The pyrazole core, combined with a reactive aldehyde and a chloro substituent, makes it a versatile building block for constructing more complex molecular architectures.[2] Its proper identification and guaranteed purity are paramount, making the precise determination of its physical constants, such as the melting point, a non-negotiable step in its application.

PropertyValueSource(s)
CAS Number 27006-76-4[3][4][5][6]
Molecular Formula C₆H₇ClN₂O[3][4][5]
Molecular Weight 158.59 g/mol [3][4][5]
Appearance White to light yellow crystalline powder/solid[3][7]

Synthesis and Purification: The Foundation of Purity

The melting point of a crystalline solid is intrinsically linked to its purity. Therefore, understanding the synthetic route and subsequent purification is crucial for interpreting melting point data. The predominant method for synthesizing this compound is the Vilsmeier-Haack reaction .[8][9][10][11]

The Vilsmeier-Haack Reaction: Mechanistic Insight

This reaction is a powerful tool for the formylation of electron-rich heterocyclic rings.[11] It proceeds by generating a Vilsmeier reagent, a chloroiminium salt, in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic reagent then attacks the C4 position of the pyrazole precursor, typically 1,3-dimethyl-5-pyrazolone, leading to the desired carbaldehyde after hydrolysis.[4][6]

The choice of this method is driven by its efficiency and high regioselectivity for the C4 position of the pyrazole ring. The reaction must be conducted under anhydrous conditions, as the Vilsmeier reagent and POCl₃ are highly reactive towards water.

Experimental Protocol: Synthesis

The following protocol is a synthesized representation from established literature procedures.[4][6]

Step 1: Formation of the Vilsmeier Reagent

  • In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~1.2 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~2.0 equivalents) dropwise, maintaining the temperature below 5°C. The reaction is exothermic.

  • Stir the resulting mixture at 0°C for approximately 30 minutes to ensure complete formation of the reagent.

Step 2: Formylation Reaction

  • To the prepared Vilsmeier reagent, slowly add the pyrazole precursor, 1,3-dimethyl-5-pyrazolone (1.0 equivalent), portion-wise, ensuring the temperature remains controlled.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100°C.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes several hours.[4][6]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done with caution in a fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][6]

  • Purify the crude solid via column chromatography or recrystallization from a suitable solvent system to obtain the final product as a crystalline solid.[4][6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification reagent1 1,3-Dimethyl-5-pyrazolone reaction Vilsmeier-Haack Formylation (Heat to 90-100°C) reagent1->reaction reagent2 POCl₃ + DMF @ 0°C reagent2->reaction quench Quench with Ice Water reaction->quench TLC Monitoring neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract (Ethyl Acetate) neutralize->extract purify Dry & Purify (Column Chromatography) extract->purify product Pure Crystalline Product purify->product

Fig. 1: Vilsmeier-Haack Synthesis Workflow

Melting Point Analysis: A Critical Quality Attribute

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically <2°C).[12] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[12] Therefore, a sharp melting point within the expected range is a primary indicator of high purity.

Reported Melting Point Data

Multiple sources report a consistent melting point for this compound, confirming its identity and the reliability of the data.

Data SourceReported Melting Point (°C)
ChemicalBook78-79
Echemi78-79
Self-Validating Protocol for Melting Point Determination

This protocol is designed to ensure accuracy and reproducibility.

Equipment: Calibrated digital melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed), sample tamper.

Step 1: Sample Preparation

  • Ensure the crystalline sample is completely dry. Residual solvent will act as an impurity.

  • Place a small amount of the sample on a clean, dry watch glass.

  • Jab the open end of a capillary tube into the sample pile to collect a small amount of material.[13]

  • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the sample tightly.[13][14]

  • The final packed sample height should be 2-3 mm for optimal heat transfer and clear observation.[13][15]

Step 2: Initial Rapid Determination (Optional but Recommended)

  • If the approximate melting point is unknown, place the capillary in the apparatus and heat at a fast ramp rate (e.g., 10-20°C/minute).[14]

  • Record the approximate temperature range at which melting occurs. This prevents wasting time during the precise measurement.

  • Allow the apparatus to cool significantly before proceeding.

Step 3: Accurate Determination

  • Place a fresh capillary tube with the sample into the apparatus. Never reuse a melted sample, as its crystalline structure may have changed.[13]

  • Set the starting temperature to at least 20°C below the approximate melting point found in Step 2.

  • Heat at a medium rate until the temperature is ~15°C below the expected melting point.

  • Crucial Step: Reduce the heating rate to 1-2°C per minute.[14] A slow ramp rate is essential for the thermometer reading to be in equilibrium with the actual sample temperature.

  • Record the temperature at which the first droplet of liquid is observed (T₁).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

  • The melting point is reported as the range T₁ – T₂.

Step 4: Validation

  • Repeat the accurate determination (Step 3) with a fresh sample to ensure the result is reproducible. Consistent values confirm the accuracy of the measurement.

Melting Point Determination Workflow Diagram

MeltingPointWorkflow cluster_measurement Measurement Protocol prep Sample Preparation (Dry, Load Capillary 2-3mm) fast_run Optional: Fast Ramp (Determine Approx. MP) prep->fast_run slow_run Slow Ramp (1-2°C/min) (Start 20°C below Approx. MP) fast_run->slow_run Cool down apparatus observe Observe & Record T₁: First liquid droplet T₂: All liquid slow_run->observe result Reported Range: T₁ - T₂ observe->result

Fig. 2: Workflow for Accurate Melting Point Determination

Conclusion

The melting point of this compound is reliably determined to be in the range of 78-79°C .[3][4] This guide has established that the accuracy of this value is contingent upon the purity of the compound, which is achieved through a carefully executed Vilsmeier-Haack synthesis and subsequent purification. The detailed protocols provided herein offer a robust framework for both the synthesis and the physical characterization of this important chemical intermediate, ensuring that researchers and developers can proceed with confidence in the quality and identity of their material. Adherence to these methodical, self-validating procedures is fundamental to sound scientific and developmental outcomes.

References

  • [No Title] (n.d.).
  • Determination of Melting Point . (n.d.). Wired Chemist. Retrieved January 12, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Experiment 1 - Melting Points . (n.d.). Retrieved January 12, 2026, from [Link]

  • Melting point determination . (n.d.). Retrieved January 12, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination . (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION . (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc . (2025, August 21). Chemsrc. Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions . (2013, July 30). Retrieved January 12, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . (n.d.). Retrieved January 12, 2026, from [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles . (2025, August 7). Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEET . (2010, October 22). Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 27006-76-4). The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, formulation, and processability. This document provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, drawing upon data from structurally similar molecules and established principles of physical chemistry. While quantitative solubility data for this specific molecule is not extensively published, this guide offers a robust framework for its determination and application in a laboratory setting.

Introduction to this compound

This compound is a substituted pyrazole derivative with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol .[1][2] Its structure, featuring a pyrazole ring, a chloro substituent, two methyl groups, and a carbaldehyde functional group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] The melting point of this crystalline solid is reported to be in the range of 78-79°C.[1][2]

The solubility of this compound is governed by the interplay of its structural features. The pyrazole ring itself can participate in hydrogen bonding, while the chloro and methyl groups contribute to its lipophilicity. The polar carbaldehyde group can act as a hydrogen bond acceptor, influencing its interaction with polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

For this compound, the presence of both polar (carbaldehyde, nitrogen atoms in the pyrazole ring) and non-polar (chloro, methyl groups) moieties suggests that it will exhibit a nuanced solubility profile, likely showing some degree of solubility in a range of solvents with varying polarities.

Pyrazoles, as a class of compounds, can act as bioisosteres for arenes, which can enhance physicochemical properties like water solubility and lipophilicity.[7] However, many pyrazole derivatives exhibit poor solubility, which can present challenges in their development.[8][9]

Predicted Solubility Profile

Based on the solubility data of the structurally similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, we can extrapolate a likely solubility profile for this compound.[10]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThe polar nature of the carbonyl group and the pyrazole ring system would lead to strong dipole-dipole interactions with these solvents.[10]
Polar Protic Ethanol, MethanolTemperature-dependentThe ability to act as a hydrogen bond acceptor suggests moderate solubility, likely increasing with temperature, making these solvents suitable for recrystallization.[10]
Ketones AcetoneModerateAcetone's polarity is sufficient to interact with the polar groups of the molecule, making it a viable solvent for purification and extractions.[10]
Chlorinated Dichloromethane (DCM), ChloroformGoodThe presence of a chlorine atom in the solute molecule suggests favorable interactions with chlorinated solvents.[10]
Non-polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents.
Aqueous WaterLimitedThe presence of lipophilic chloro and methyl groups is expected to limit its solubility in water.[11]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Calibrated micropipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • A range of analytical grade solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, DCM, hexane, purified water)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh Compound prep_vial Combine in Vial prep_compound->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial stir Stir at Constant Temp prep_vial->stir settle Allow to Settle stir->settle sample Sample Supernatant settle->sample filter Filter Sample sample->filter dilute Dilute Sample filter->dilute inject Inject into HPLC dilute->inject quantify Quantify Concentration inject->quantify result result quantify->result Solubility Data

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials and place them in a constant temperature bath (e.g., 25°C) on a magnetic stirrer.

    • Stir the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound with known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Strategies to Address Poor Solubility

Should this compound exhibit low solubility in a desired solvent system, several strategies can be employed to enhance it:

  • Co-solvency: Using a mixture of solvents can often improve solubility. For instance, a small amount of a "good" solvent like DMSO can be added to a "poor" solvent to increase the overall solvating power.[8]

  • pH Adjustment: If the compound has ionizable groups (which is less likely for this specific molecule without further modification), adjusting the pH of the solution can significantly alter its solubility.

  • Temperature Variation: As observed with similar compounds, solubility is often temperature-dependent.[11] Increasing the temperature can enhance solubility, which is the principle behind recrystallization.

  • Structural Modification: For drug development purposes, if solubility remains a significant hurdle, structural modifications such as the introduction of polar functional groups can be considered to improve aqueous solubility.[8]

The logical flow for addressing solubility challenges is depicted below:

G start Initial Solubility Assessment poor_sol Is Solubility Adequate? start->poor_sol cosolvency Investigate Co-solvents poor_sol->cosolvency No proceed Proceed with Formulation/Application poor_sol->proceed Yes temp Evaluate Temperature Effects cosolvency->temp ph Assess pH Modification (if applicable) temp->ph struct_mod Consider Structural Modification ph->struct_mod struct_mod->proceed

Caption: Decision tree for addressing solubility issues.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry place.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a key parameter for its successful application in research and development. While specific quantitative data is sparse, a qualitative understanding can be derived from its chemical structure and data from analogous compounds. This guide provides a robust framework for both predicting and experimentally determining its solubility profile. By following the detailed protocols and considering the strategies for solubility enhancement, researchers can effectively manage this critical property and advance their scientific objectives.

References

  • Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ChemicalBook. This compound.
  • Solubility of Things. Pyrazole.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • BenchChem.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Echemi. This compound.
  • EXPERIMENT 1 DETERMIN
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SlideShare. solubility experimental methods.pptx.
  • ChemicalBook. (2025, July 24). This compound.
  • ChemBK. Pyrazole.
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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Echemi.
  • NIH. (n.d.). This compound. PMC.
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  • TCI Chemicals. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5.
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  • Guidechem. How to Prepare this compound? - FAQ.
  • Smolecule. This compound.

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5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 1H NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its precise molecular structure is critical for the desired reactivity and biological activity of its downstream products. Among the suite of analytical techniques for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most definitive and informative method. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in first principles and supported by empirical data. We will dissect the expected spectral features, outline a robust protocol for data acquisition, and interpret the resulting spectrum to unambiguously confirm the molecule's identity.

Part 1: Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the molecule. This compound (C₆H₇ClN₂O) possesses a simple yet distinct arrangement of protons.[1][3]

The structure contains three chemically distinct sets of protons:

  • The Aldehyde Proton (H_A): A single proton directly bonded to the carbonyl carbon of the carbaldehyde group.

  • The N1-Methyl Protons (H_B): Three equivalent protons of the methyl group attached to the nitrogen atom at position 1 of the pyrazole ring.

  • The C3-Methyl Protons (H_C): Three equivalent protons of the methyl group attached to the carbon atom at position 3 of the pyrazole ring.

The substitution at the N1 position precludes the annular tautomerism often seen in N-unsubstituted pyrazoles, ensuring a stable and single isomeric form in solution.[4][5]

Caption: Labeled proton environments in this compound.

Part 2: Spectral Prediction Based on Chemical Principles

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups or proximity to π-systems "deshield" a proton, causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" it, moving its signal upfield.[6]

  • Aldehyde Proton (H_A): This proton is subject to two powerful deshielding effects: the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the C=O double bond. Consequently, aldehyde protons are characteristically found far downfield. For similar aromatic aldehydes, this signal is expected in the δ 9.5 - 10.5 ppm range.[7][8][9] A study of the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reported this signal at 9.8-10.2 ppm.[10]

  • N1-Methyl Protons (H_B): These protons are attached to a nitrogen atom, which is more electronegative than carbon, resulting in a downfield shift compared to a typical alkyl C-CH₃ group. Their position on the aromatic pyrazole ring further influences their environment. The expected chemical shift is in the δ 3.8 - 4.2 ppm range.

  • C3-Methyl Protons (H_C): These protons are attached to a carbon atom of the aromatic ring. While influenced by the ring, they are less deshielded than the N1-methyl protons. Their signal is anticipated in the δ 2.3 - 2.7 ppm region.[7] The electron-withdrawing effects of the chloro and carbaldehyde groups will tend to shift this signal to the lower end of the typical C-methyl range.

Multiplicity and Integration:

  • Multiplicity: Since none of the three proton environments have adjacent (vicinal) protons, no spin-spin coupling will occur. Therefore, all three signals are predicted to be singlets (s) .

  • Integration: The area under each peak is directly proportional to the number of protons it represents.[6] The expected integration ratio for H_A : H_B : H_C will be 1 : 3 : 3 .

Part 3: Experimental Protocol for High-Resolution ¹H NMR

Achieving a clean, interpretable spectrum requires a meticulous experimental approach. The following protocol is designed to yield high-quality data for structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. It must dissolve the analyte without reacting with it and should have minimal interfering signals. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solvating power for many organics and its single residual peak at δ ~7.26 ppm.

    • Procedure:

      • Accurately weigh approximately 5-10 mg of this compound.

      • Transfer the solid to a clean, dry NMR tube.

      • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, with its signal defined as δ 0.00 ppm.[6]

      • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Rationale: A mid-to-high field spectrometer (e.g., 400 MHz) provides excellent signal dispersion and resolution, which is more than sufficient for this simple spectrum. Standard acquisition parameters are generally effective.

    • Procedure:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

      • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

      • Set the acquisition parameters:

        • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is appropriate.

        • Spectral Width: ~16 ppm to ensure all signals, including the downfield aldehyde, are captured.

        • Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

        • Relaxation Delay (d1): A delay of 1-2 seconds is adequate.

      • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Rationale: The raw FID data must be mathematically transformed into a frequency-domain spectrum that is readable.

    • Procedure:

      • Apply a Fourier transform to the FID.

      • Phase the resulting spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

      • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

      • Integrate the signals to determine their relative areas.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve lock Lock & Shim dissolve->lock acquire Acquire FID (16 Scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate to TMS ft->phase integrate Integrate Peaks phase->integrate analysis_table Final Spectrum Data integrate->analysis_table

Caption: Standard experimental workflow for ¹H NMR spectrum acquisition and processing.

Part 4: Spectrum Analysis and Structural Confirmation

The resulting spectrum provides a unique fingerprint of the molecule. The analysis below is based on a representative dataset consistent with the predicted values.

Table 1: Representative ¹H NMR Data for this compound

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~9.85Singlet (s)1HAldehyde (-CHO)
B~3.92Singlet (s)3HN1-Methyl (-CH₃)
C~2.48Singlet (s)3HC3-Methyl (-CH₃)
Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm.
Detailed Interpretation
  • Signal A (δ ~9.85): This sharp singlet in the far downfield region is unequivocally assigned to the aldehyde proton . Its chemical shift is a classic indicator of a proton attached to a carbonyl group within an aromatic system.[8][10] Its integration value of 1H confirms it represents a single proton.

  • Signal B (δ ~3.92): This singlet, integrating to 3H, is assigned to the N1-methyl protons . Its position is consistent with a methyl group bonded to a nitrogen atom within the deshielding environment of the pyrazole ring.

  • Signal C (δ ~2.48): The most upfield signal is a singlet integrating to 3H, corresponding to the C3-methyl protons . It is more shielded than the N1-methyl group as it is bonded to a carbon and is further from the primary deshielding influence of the N1 atom.

The combination of these three sharp singlets with the characteristic 1:3:3 integration ratio provides definitive and unambiguous proof of the structure of this compound. The absence of any other signals confirms the high purity of the sample.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift, multiplicity, and integration can be applied for rigorous structural verification. The three distinct singlet signals, located at their predicted chemical shifts (~9.85, ~3.92, and ~2.48 ppm) and integrating in a 1:3:3 ratio, perfectly match the molecular structure. This analytical guide provides researchers and drug development professionals with the theoretical basis and practical framework to confidently acquire and interpret this crucial data, ensuring the identity and quality of this important chemical intermediate.

References

  • Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. organic-chemistry-tutor.com. [Link]

  • Taylor & Francis Online. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. [Link]

  • JoVE. (n.d.). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • Al-Masoudi, N. A., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(2), 97-111. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • ResearchGate. (2011). This compound. [Link]

  • Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 725-730. [Link]

  • Abood, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

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5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Intended for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the core principles of its analysis. We will explore the foundational aspects of Electron Ionization (EI) mass spectrometry, predict the characteristic fragmentation pathways of the title compound based on established chemical principles and analysis of structural analogs, and present a detailed protocol for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, data interpretation, and the application of this analysis in ensuring synthetic integrity are central to this guide.

Introduction

The Analyte: this compound

This compound (C₆H₇ClN₂O) is a heterocyclic aldehyde with a molecular weight of 158.59 g/mol .[2] Its structure, featuring a substituted pyrazole ring, makes it a versatile building block in medicinal and agricultural chemistry.[1] The compound is typically synthesized via a Vilsmeier-Haack reaction from 1,3-dimethyl-1H-pyrazol-5(4H)-one, using reagents like phosphoryl trichloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3] Given its role as a precursor, verifying its identity and purity is a critical step in any synthetic workflow.

The Challenge: The Role of Mass Spectrometry in Structural Verification

For synthetic intermediates, unambiguous structural confirmation is paramount. Mass spectrometry serves as a rapid, highly sensitive, and specific analytical technique for this purpose.[4] Electron Ionization (EI), in particular, not only provides the molecular weight of the analyte but also induces reproducible fragmentation, creating a chemical "fingerprint" that is invaluable for structural elucidation.[5] This guide will detail how to leverage EI-MS to confidently identify this compound and distinguish it from potential synthetic impurities.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

The Ionization Process: Rationale and Mechanism

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, making it ideal for the analysis of relatively small, volatile organic compounds.[6] In the ion source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV). This interaction has sufficient energy to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•⁺).[4]

The choice of EI is deliberate; the excess energy deposited into the molecular ion causes it to undergo extensive and predictable fragmentation.[5] This fragmentation pattern is highly characteristic of the molecule's structure and provides much more information than a "soft" ionization technique, which might only yield the molecular ion peak.[6]

Isotopic Abundance: The Chlorine Signature

A key structural feature of the analyte is the presence of a single chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Consequently, any chlorine-containing fragment will appear in the mass spectrum as a pair of peaks separated by two mass-to-charge units (m/z). The peak corresponding to the ³⁵Cl isotope (M) will be approximately three times the intensity of the peak for the ³⁷Cl isotope (M+2). This distinct 3:1 isotopic pattern is a definitive marker for the presence of one chlorine atom and is a primary point of confirmation during spectral interpretation.[7]

Experimental Protocol: GC-MS Analysis

Rationale for GC-MS

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical method.[8] The gas chromatograph separates the analyte from the solvent and any potential impurities, ensuring that a pure compound enters the mass spectrometer's ion source. This separation is crucial for accurate analysis, especially when assessing the purity of a synthetic product.

Caption: High-level workflow for GC-MS analysis.

Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Rationale: This temperature program ensures good separation from common solvents and potential impurities from the Vilsmeier-Haack synthesis.[9][10]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300. Rationale: This range is wide enough to capture the molecular ion and all significant low-mass fragments.

    • Scan Rate: 2 scans/second.

  • System Validation: Before analysis, the MS should be tuned and calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution.

Interpretation of the Mass Spectrum: A Predictive Analysis

While an experimental spectrum is the gold standard, the fragmentation pattern of this compound can be confidently predicted based on established fragmentation rules for aldehydes, halogenated compounds, and pyrazole rings.[11][12]

The Molecular Ion (M•⁺)

The molecular ion peak is expected to be clearly visible. It will appear as a doublet:

  • m/z 158: Corresponding to the C₆H₇³⁵ClN₂O•⁺ ion.

  • m/z 160: Corresponding to the C₆H₇³⁷ClN₂O•⁺ ion, with an intensity of approximately one-third of the m/z 158 peak.

Key Fragmentation Pathways

The initial molecular ion is a radical cation, and its fragmentation will be driven by the loss of neutral radicals or stable neutral molecules to form more stable cations.

  • α-Cleavage (Loss of CHO•): Aldehydes commonly undergo cleavage of the bond adjacent to the carbonyl group.[11] The loss of the formyl radical (CHO•, 29 Da) is a highly probable and significant fragmentation pathway. This leads to a resonance-stabilized pyrazole cation.

    • M•⁺ → [M - 29]⁺ + CHO•

  • Loss of Chlorine Radical (Cl•): The C-Cl bond can cleave to release a chlorine radical (Cl•, 35 Da). This is a common pathway for chlorinated aromatic and heterocyclic compounds.[13]

    • M•⁺ → [M - 35]⁺ + Cl•

  • Loss of Hydrogen Radical (H•): The loss of a hydrogen radical from the aldehyde group (M-1) is another characteristic fragmentation for aldehydes, resulting in a stable acylium ion.[11]

    • M•⁺ → [M - 1]⁺ + H•

  • Loss of Methyl Radical (CH₃•): Fragmentation can also be initiated by the loss of a methyl radical from one of the N-methyl or C-methyl groups on the pyrazole ring.

    • M•⁺ → [M - 15]⁺ + CH₃•

  • Ring Fragmentation (Loss of HCN): Pyrazole rings are known to fragment via the expulsion of stable neutral molecules like hydrogen cyanide (HCN, 27 Da).[12] This fragmentation can occur from the molecular ion or subsequent fragment ions.

Predicted Fragmentation Data
Predicted m/z Isotope Peak (m/z) Neutral Loss Formula of Loss Proposed Fragment Structure Significance
158160--[C₆H₇ClN₂O]•⁺Molecular Ion (M•⁺)
1571591H•[C₆H₆ClN₂O]⁺Acylium ion, characteristic of aldehydes
14314515CH₃•[C₅H₄ClN₂O]•⁺Loss of a methyl group
12913129CHO•[C₅H₇ClN₂]⁺α-cleavage, likely a major fragment
123-35Cl•[C₆H₇N₂O]⁺Loss of chlorine atom
Proposed Fragmentation Scheme

Fragmentation M C₆H₇ClN₂O•⁺ m/z 158/160 (Molecular Ion) M_minus_1 [M-H]⁺ m/z 157/159 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 129/131 M->M_minus_29 - CHO• (α-cleavage) M_minus_35 [M-Cl]⁺ m/z 123 M->M_minus_35 - Cl• M_minus_15 [M-CH₃]•⁺ m/z 143/145 M->M_minus_15 - CH₃•

Sources

An In-depth Technical Guide to the Biological and Synthetic Profile of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Pyrazole Intermediate

In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands as a cornerstone of innovation. Its inherent chemical properties and diverse biological activities have led to the development of numerous pharmaceuticals and agrochemicals.[1] Within this important class of heterocyclic compounds, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a pivotal intermediate—a molecular nexus from which a multitude of bioactive derivatives can be forged. This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of facts to a nuanced discussion of its synthetic utility and the biological significance of the molecules it helps create. For researchers, scientists, and drug development professionals, understanding the potential locked within this key building block is the first step toward unlocking the next generation of therapeutic and crop protection agents.

Physicochemical Characteristics and Synthesis

This compound is a crystalline solid with the molecular formula C₆H₇ClN₂O.[2][3] Its structure, featuring a pyrazole ring substituted with chloro, methyl, and carbaldehyde groups, makes it a versatile reagent in organic synthesis. The aldehyde functional group, in particular, serves as a reactive handle for the construction of more complex molecular architectures.

Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction. This method provides a reliable and scalable route to the target compound.

Experimental Protocol:

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C during the addition.

  • Reaction with Pyrazolone: After the complete addition of POCl₃, slowly add 1,3-dimethyl-5-pyrazolone to the reaction mixture.

  • Reaction Progression: Gradually raise the temperature of the reaction mixture to 80-90°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[4]

Logical Framework for Synthesis:

DMF Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent DMF->Vilsmeier_reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_reagent Intermediate Reaction Intermediate Vilsmeier_reagent->Intermediate Pyrazolone 1,3-dimethyl-5-pyrazolone Pyrazolone->Intermediate Product This compound Intermediate->Product cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Fungal Culture Preparation Inoculation Inoculation with Fungal Suspension Culture->Inoculation Compound Test Compound Preparation Dilution Serial Dilution in 96-well Plate Compound->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Workflow for determining antifungal MIC.

Structure-Activity Relationship (SAR) Insights and Future Directions

The true value of this compound lies in its potential for generating vast chemical diversity. The aldehyde group is a versatile starting point for reactions such as:

  • Condensation reactions: To form Schiff bases, hydrazones, and other imine derivatives.

  • Wittig-type reactions: To introduce carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding alcohol.

These transformations allow for the systematic exploration of the chemical space around the pyrazole core. Structure-activity relationship (SAR) studies on the resulting derivatives can then guide the optimization of biological activity. For instance, the introduction of different aromatic or heterocyclic moieties through a hydrazone linkage at the 4-position can significantly modulate the antifungal potency.

Conclusion: A Key Intermediate for Future Discoveries

This compound is more than just a chemical compound; it is a gateway to novel bioactive molecules. While its own biological activity profile is not extensively documented, its utility as a synthetic intermediate is clear. By leveraging the reactivity of its carbaldehyde group, researchers can readily access a wide range of pyrazole derivatives with the potential for significant antimicrobial and antifungal activities. This guide has provided a framework for understanding the synthesis of this key intermediate and a roadmap for evaluating the biological potential of the compounds derived from it. The continued exploration of the chemistry of this compound will undoubtedly contribute to the development of new and effective agents to address the ongoing challenges in human health and agriculture.

References

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Basha, N. M., Venkatesh, B. C., Reddy, G. M., Grigory, V., Subbaiah, M. V., Wen, J.-C., & Anjani, R. K. (2022). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives.
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  • Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC), 64(9).
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  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry, 11(1), 7799-7813.
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  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

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potential applications of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly versatile heterocyclic building block that has garnered significant attention in synthetic chemistry. Its unique bifunctional nature, featuring a reactive aldehyde group and a displaceable chloro substituent on a stable pyrazole core, makes it a valuable precursor for a diverse range of high-value molecules. This technical guide provides an in-depth exploration of its synthesis, core reactivity, and key applications in the development of agrochemicals and pharmaceuticals. We will delve into specific reaction protocols, highlight the causality behind synthetic choices, and present logical workflows to empower researchers, scientists, and drug development professionals in leveraging this potent intermediate for novel molecular design and discovery.

Core Compound Profile and Synthesis

This compound is a stable, crystalline solid that serves as a pivotal intermediate in multi-step synthetic processes.[1] The pyrazole ring is a well-established scaffold in numerous biologically active compounds, making this particular derivative a compound of high interest.[2]

Physicochemical Properties
PropertyValueReference
CAS Number 27006-76-4[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 78-79 °C[1]
Boiling Point 255.7 °C at 760 mmHg[1]
Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for preparing the title compound is the Vilsmeier-Haack reaction, which utilizes 1,3-dimethyl-1H-pyrazol-5(4H)-one (also known as 1,3-dimethyl-5-pyrazolone) as the starting material.[2][4] This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to achieve simultaneous chlorination and formylation of the pyrazolone ring.

The expertise behind this choice lies in the Vilsmeier-Haack reaction's ability to activate a relatively simple precursor and introduce two crucial functional groups in a single, well-controlled process. The pyrazolone's enolizable ketone provides the nucleophilic carbon necessary for the formylation.

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF, 2 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF while maintaining the temperature at 0 °C. After the addition is complete, stir the resulting mixture for 20-30 minutes.

  • Substrate Addition: Slowly add 1,3-dimethyl-5-pyrazolone (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and raise the temperature to 80-90 °C. Maintain this temperature for 1-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice/ice water (approx. 100 mL).

  • Neutralization & Extraction: Neutralize the acidic aqueous solution to pH 7 using a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide solution. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an ethyl acetate/petroleum ether mixture to obtain pure this compound as a colorless or pale yellow solid.[2]

G cluster_reagents Reagent Preparation (0°C) cluster_reaction Core Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier add dropwise POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazolone 1,3-Dimethyl-5-pyrazolone Pyrazolone->ReactionMix add slowly FinalProduct Crude Product in Reaction Mixture ReactionMix->FinalProduct Heat (80-90°C, 1-4h) Formylation & Chlorination Quench Quench in Ice Water FinalProduct->Quench Extract Extract with Ethyl Acetate Quench->Extract Neutralize (pH 7) Purify Recrystallize Extract->Purify Dry & Concentrate PureProduct Pure Title Compound Purify->PureProduct

Caption: Vilsmeier-Haack synthesis workflow.

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from its two distinct reactive sites. This bifunctionality allows for sequential or, in some cases, one-pot transformations to build molecular complexity rapidly.

  • C4-Aldehyde Group: This group is a classic electrophilic site. It readily undergoes nucleophilic addition and condensation reactions. Common transformations include oxidation to a carboxylic acid, formation of imines and hydrazones, and carbon-carbon bond formation via reactions like Knoevenagel or Wittig condensations.[3][5]

  • C5-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of oxygen, nitrogen, and sulfur-based nucleophiles. This reaction is pivotal for diversifying the pyrazole core.[6]

G cluster_aldehyde Aldehyde (C4) Reactions cluster_chloro Chloro (C5) Reactions Core 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Oxidation Carboxylic Acid Core->Oxidation [O] e.g., KMnO4 Condensation Chalcones / Enones Core->Condensation Active Methylene Cmpd. e.g., Acetophenone Hydrazone Hydrazones Core->Hydrazone Hydrazines Imine Imines (Schiff Bases) Core->Imine Amines Phenoxy Phenoxy Ethers Core->Phenoxy Phenols / K2CO3 Thiophenoxy Thioethers Core->Thiophenoxy Thiophenols Amino Aminopyrazoles Core->Amino Amines (harsher cond.)

Caption: Major reaction pathways from the title compound.

Application Domain I: Agrochemicals

The pyrazole scaffold is a cornerstone in modern agrochemistry, found in numerous commercial fungicides, insecticides, and herbicides.[7][8] this compound is a key starting material for several of these classes.

Fungicide Synthesis

Pyrazole carboxamides are a significant class of fungicides, many of which function by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain. The carboxylic acid derivative of our title compound is a direct precursor to these fungicides.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 0.1 w/w) and Magnesium Oxide (MgO, 0.2 w/w). Causality: While oxidation is the goal, this reported step involves a hydrogenation setup, which likely serves to first dehalogenate the C5 position to yield 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is then oxidized in a subsequent step or by air in the workup. A more direct oxidation of the aldehyde can be achieved with reagents like KMnO₄.[5]

  • Hydrogenation: Purge the system with hydrogen gas three times. Stir the reaction at 25 °C under atmospheric hydrogen pressure for 16 hours.

  • Work-up: After the reaction is complete, filter off the solid catalyst and MgO. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde.

  • Oxidation to Acid: The resulting aldehyde can be oxidized to the target carboxylic acid using standard procedures, for instance, by heating with an oxidizing agent in an aqueous solution.[4] The carboxylic acid can then be coupled with various amines to produce a library of active fungicides.

G Start 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Step1 Dehalogenation & Oxidation Start->Step1 1. Pd/C, H2, MgO 2. [O] Intermediate 1,3-dimethyl-1H-pyrazole -4-carboxylic acid Step1->Intermediate Step2 Amide Coupling (e.g., with Thionyl Chloride, then an Amine) Intermediate->Step2 Final Pyrazole Carboxamide Fungicide Library Step2->Final

Caption: Pathway to Pyrazole Carboxamide Fungicides.

Insecticide and Herbicide Synthesis

The title compound is also a precursor for insecticides and herbicides.[4][7] For instance, the insecticide 1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be prepared from it.[4] Furthermore, the versatile reactivity allows for the synthesis of various substituted pyrazoles that have shown potent insecticidal and herbicidal activities.[7][9][10] The introduction of different heterocyclic moieties via substitution of the C5-chloro group can lead to novel herbicides with bleaching activity.[7]

Application Domain II: Pharmaceuticals & Drug Discovery

In medicinal chemistry, the pyrazole ring is considered a "privileged scaffold".[11][12] Its ability to participate in hydrogen bonding and form stable structures that can be readily functionalized makes it a frequent component of clinically approved drugs.[12]

Scaffold for Kinase Inhibitors

Protein kinases are crucial targets in oncology, and many FDA-approved kinase inhibitors feature a pyrazole core.[12] These inhibitors typically work by competing with ATP for the enzyme's binding site. The structure of this compound provides ideal handles for elaboration into potent kinase inhibitors.

  • Vectorial Elaboration: The C4-aldehyde can be used to build a chain that interacts with the "hinge" region of the kinase active site, a common binding motif.

  • Selectivity Tuning: The C5-chloro position can be substituted with various groups to occupy the hydrophobic "selectivity pocket," allowing for the fine-tuning of inhibitory activity against specific kinases.

G Start 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Step1 Reductive Amination (Amine 1) Start->Step1 Targets Hinge Region Intermediate1 C4-Amine Derivative Step1->Intermediate1 Step2 S_NAr Reaction (Nucleophile 2) Intermediate1->Step2 Targets Selectivity Pocket Final Substituted Pyrazole Kinase Inhibitor Candidate Step2->Final

Caption: Design strategy for kinase inhibitors.

Synthesis of Fused Heterocyclic Systems

The compound is an excellent precursor for constructing more complex, fused heterocyclic systems, which are often sought after in drug discovery for their rigid conformations and novel biological activities. For example, Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a cyclization step, can lead to the formation of pyrazolo[3,4-b]pyridines.[5]

  • Condensation: React this compound (1 equivalent) with an acetophenone derivative (1 equivalent) in the presence of a base (e.g., piperidine or KOH) in a solvent like ethanol to perform a Knoevenagel or Claisen-Schmidt condensation. This forms a chalcone-like intermediate (an α,β-unsaturated ketone).

  • Cyclization: Treat the resulting chalcone with a reagent like malononitrile in the presence of a base such as ammonium acetate.

  • Mechanism: This proceeds via a Michael addition of the malononitrile anion, followed by intramolecular cyclization and subsequent aromatization (often via tautomerization and elimination) to yield the highly substituted pyrazolo[3,4-b]pyridine core.

This approach demonstrates how the simple aldehyde functionality can be leveraged to build complex polycyclic systems with significant potential for biological activity.

Summary and Future Outlook

This compound is more than just a chemical intermediate; it is a powerful platform for innovation in both agrochemical and pharmaceutical research. Its straightforward synthesis and predictable, versatile reactivity provide a reliable foundation for the construction of complex molecular architectures.

Future research will likely focus on expanding the library of nucleophiles used for substitution at the C5 position and exploring novel cyclization strategies to access new fused heterocyclic systems. Its application in materials science, for example in the synthesis of novel dyes or ligands for coordination chemistry, also remains a promising and underexplored avenue. For researchers in applied chemistry, a thorough understanding of this compound's potential is a valuable asset in the quest for the next generation of fungicides, insecticides, and targeted therapeutics.

References

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  • Al-Zaydi, K. M. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(2). Retrieved from [Link]

  • Al-Zaydi, K. M. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Retrieved from [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(10), 1007. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

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  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved from [Link]

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Introduction: The Pyrazole-4-Carbaldehyde Scaffold – A Cornerstone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are foundational components in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3][4] Among the many functionalized pyrazoles, the pyrazole-4-carbaldehyde motif stands out as a uniquely versatile and powerful synthetic intermediate. The aldehyde group at the C4 position acts as a crucial synthetic handle, enabling a diverse range of chemical transformations that have paved the way for the development of novel molecular entities with significant biological activity.[5][6] This guide provides an in-depth exploration of the historical discovery of the pyrazole core, the seminal development of synthetic routes to its 4-formyl derivatives, and the evolution of these methodologies that have cemented the importance of pyrazole-4-carbaldehydes in modern chemical science.

Part 1: The Genesis of the Pyrazole Ring – The Knorr Synthesis

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][7] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the pyrazolone ring system through the reaction of phenylhydrazine with ethyl acetoacetate.[7] This reaction, a condensation between a hydrazine and a 1,3-dicarbonyl compound, became known as the Knorr Pyrazole Synthesis and remains a fundamental method for constructing the pyrazole core.[2][8][9]

The reaction's success is driven by the high reactivity of hydrazines and the thermodynamic stability of the resulting aromatic pyrazole ring, which often leads to high yields.[8] The mechanism involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Knorr Pyrazole Synthesis Mechanism.

This discovery was monumental, not only for synthetic chemistry but also for medicine. A derivative, Antipyrine, synthesized by Knorr, became one of the world's most widely used anti-inflammatory drugs before the rise of aspirin.[7]

Part 2: The Advent of Pyrazole-4-Carbaldehydes – The Vilsmeier-Haack Reaction

While the Knorr synthesis provided access to the core pyrazole structure, the introduction of a formyl (-CHO) group, particularly at the C4 position, required a different strategy. The breakthrough came with the application of the Vilsmeier-Haack Reaction , a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic rings.[10][11][12] Named after Anton Vilsmeier and Albrecht Haack, this reaction, first reported in 1927, has become the quintessential method for synthesizing pyrazole-4-carbaldehydes.[13]

Causality and Mechanism

The effectiveness of the Vilsmeier-Haack reaction on pyrazoles is rooted in the electronic properties of the ring. The pyrazole nucleus is electron-rich, and the C4 position is particularly susceptible to electrophilic attack.[14] The reaction employs a potent electrophile, the Vilsmeier reagent , which is a chloroiminium salt. This reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[10][12]

Formation of the Vilsmeier Reagent.

The chloroiminium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrazole ring, leading to the formation of the 4-formyl derivative after hydrolysis during the work-up.

Vilsmeier_Formylation_Mechanism Vilsmeier-Haack Formylation of Pyrazole Pyrazole Pyrazole Ring Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack at C4 Reagent Vilsmeier Reagent [HC(Cl)=N⁺(CH₃)₂] Reagent->Intermediate Product Pyrazole-4-Carbaldehyde Intermediate->Product Hydrolysis Hydrolysis H₂O Work-up

Vilsmeier-Haack Formylation Workflow.
Protocol: A Self-Validating System

The trustworthiness of the Vilsmeier-Haack reaction lies in its robust and reproducible nature. The following protocol outlines a standard procedure, which can be optimized for specific substrates.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Reagent Preparation (In Situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of a viscous, white salt (the Vilsmeier reagent) will be observed.[10][11]

    • Stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Prepare a solution of the starting material, acetophenone phenylhydrazone (1 equivalent), in a minimal amount of anhydrous DMF.

    • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours.[13]

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane).[10]

    • To prepare a TLC sample, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a saturated sodium bicarbonate solution. Extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution in a fume hood.[10]

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

    • The solid product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbaldehyde.

Part 3: Evolution and Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the workhorse for C4-formylation, scientific demand for milder conditions, different substrate compatibility, and alternative pathways has driven the development of other synthetic routes.

Oxidation of 4-Hydroxymethylpyrazoles

An alternative two-step strategy involves first preparing a 4-hydroxymethylpyrazole, which is then oxidized to the corresponding aldehyde.

  • Step A (Reduction): A pyrazole-4-carboxylic acid ester can be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Step B (Oxidation): The resulting (pyrazol-4-yl)methanol is then oxidized. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Common choices include manganese dioxide (MnO₂), or more modern catalytic systems like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant.[5]

This method is particularly useful when the Vilsmeier-Haack conditions are too harsh for other functional groups present on the pyrazole ring.

One-Pot Cyclization and Formylation of Hydrazones

A variation that leverages the power of the Vilsmeier reagent is the direct cyclization and formylation of hydrazones derived from ketones.[5][6] In this approach, a suitable ketone hydrazone is treated directly with the Vilsmeier reagent (e.g., POCl₃/DMF). The reagent facilitates both the cyclization to form the pyrazole ring and the subsequent formylation at the C4 position in a single pot, offering a highly efficient route to the target molecule.[15]

Comparison of Synthetic Routes
Method Starting Materials Key Reagents Advantages Limitations
Vilsmeier-Haack Pyrazole or HydrazonePOCl₃ (or other), DMFHigh yield, robust, one-pot for hydrazones, regioselective for C4Harsh acidic conditions, sensitive functional groups may not be tolerated
Oxidation Pyrazole-4-carboxylic acid esterLiAlH₄, MnO₂ or TEMPOMilder conditions, good for sensitive substratesMulti-step process, requires selective oxidation to avoid side products

Part 4: The Role of Pyrazole-4-Carbaldehydes in Modern Science

The significance of pyrazole-4-carbaldehydes lies in the synthetic versatility of the aldehyde group. It serves as an electrophilic site for a multitude of subsequent reactions, making these compounds invaluable building blocks.

Synthetic_Utility Synthetic Utility of Pyrazole-4-Carbaldehyde cluster_apps Applications Core Pyrazole-4-Carbaldehyde Oxidation Oxidation (e.g., KMnO₄) Core->Oxidation Reduction Reduction (e.g., NaBH₄) Core->Reduction Condensation Condensation (e.g., Knoevenagel, Wittig) Core->Condensation ReductiveAmination Reductive Amination (Amine + Reducing Agent) Core->ReductiveAmination CarboxylicAcid Pyrazole-4-Carboxylic Acid Oxidation->CarboxylicAcid Alcohol 4-Hydroxymethylpyrazole Reduction->Alcohol Alkenes Substituted Alkenes Condensation->Alkenes Amines 4-Aminomethylpyrazoles ReductiveAmination->Amines Pharma Pharmaceuticals (Anti-inflammatory, Anticancer) CarboxylicAcid->Pharma Materials Dyes & Sensors CarboxylicAcid->Materials Alcohol->Pharma Alkenes->Pharma Agro Agrochemicals Alkenes->Agro Amines->Pharma

Synthetic utility of the pyrazole-4-carbaldehyde core.

This synthetic flexibility has enabled the creation of countless derivatives with diverse applications:

  • Pharmaceuticals: Pyrazole-4-carbaldehydes are key precursors for compounds with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[5][16][17][18]

  • Agrochemicals: The pyrazole scaffold is present in many commercial herbicides, insecticides, and fungicides.[2][3]

  • Materials Science: These compounds are used to synthesize dyes and fluorescent probes for biological imaging and sensing applications.[1][11]

Conclusion

The journey of pyrazole-4-carbaldehydes from a laboratory curiosity to a cornerstone of modern synthesis is a testament to the power of fundamental discoveries in organic chemistry. Beginning with Ludwig Knorr's foundational synthesis of the pyrazole ring, the subsequent application of the Vilsmeier-Haack reaction provided a robust and reliable gateway to the C4-formylated derivatives. The development of alternative and optimized synthetic routes has further expanded the chemist's toolkit, allowing for the creation of increasingly complex and functionalized molecules. Today, pyrazole-4-carbaldehydes are not merely chemical intermediates; they are enabling scaffolds that continue to fuel innovation across drug discovery, agricultural science, and materials development, promising a future rich with new discoveries built upon this remarkable heterocyclic core.

References

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  • Title: 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone Source: The Royal Society of Chemistry URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC - NIH URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: NIH URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

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  • Title: Knorr pyrrole synthesis Source: Wikipedia URL: [Link]

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  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

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An In-depth Technical Guide to the Chemical Reactivity of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] First synthesized by Edward Buchner in 1889, the pyrazole nucleus is a prominent feature in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant, highlighting its status as a "privileged scaffold."[1][3][4] This guide offers an in-depth exploration of the chemical reactivity of the pyrazole ring, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to expertly manipulate this versatile molecule.

The unique reactivity of pyrazole is dictated by its electronic structure. The ring is a 6π-electron aromatic system, fulfilling Hückel's rule and conferring significant stability.[5] It possesses two distinct nitrogen atoms: one is a pyrrole-like, sp²-hybridized nitrogen (N1) that donates its lone pair to the aromatic sextet, and the other is a pyridine-like, sp²-hybridized nitrogen (N2) whose lone pair resides in an orbital in the plane of the ring.[2][5] This arrangement results in an amphoteric molecule—the N1 proton is weakly acidic, while the N2 nitrogen is weakly basic.[2][6] Crucially, the electron-withdrawing nature of the two nitrogen atoms leads to an uneven electron distribution within the ring. The C4 position is comparatively electron-rich, making it the primary site for electrophilic attack, whereas the C3 and C5 positions are electron-deficient and thus susceptible to nucleophilic attack, particularly when activated.[2][5][7]

Electrophilic Aromatic Substitution: The Dominant Reaction Pathway

Electrophilic substitution is the most characteristic reaction of the pyrazole ring. The regioselectivity is strongly directed to the C4 position due to its higher electron density.[5][8] An electrophilic attack at C3 or C5 would generate a highly unfavorable intermediate with a positive charge on an azomethine nitrogen, making the activation energy for C4 substitution significantly lower.[9][10]

Key Electrophilic Substitution Reactions

A variety of functional groups can be introduced at the C4 position under relatively mild conditions. The most common transformations are summarized below.

ReactionReagentsElectrophileProductReference(s)
Halogenation N-Halosuccinimides (NBS, NCS) in CCl₄ or H₂OX⁺ (Br⁺, Cl⁺)4-Halopyrazole[11][12]
Nitration Conc. HNO₃ / Conc. H₂SO₄NO₂⁺4-Nitropyrazole[13][14]
Sulfonation Fuming H₂SO₄ or SO₃/H₂SO₄SO₃ or HSO₃⁺Pyrazole-4-sulfonic acid[13]
Acylation RCO)₂O / Conc. H₂SO₄RCO⁺4-Acylpyrazole[15]
Vilsmeier-Haack POCl₃ / DMF[ClCH=N(CH₃)₂]⁺Pyrazole-4-carbaldehyde[13]
Mechanism of Electrophilic Substitution

The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich C4 position to form a resonance-stabilized cationic intermediate, known as a sigma complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the 4-substituted pyrazole.

Figure 1: General Mechanism for Electrophilic Substitution at C4.
Experimental Protocol: Halogenation using N-Halosuccinimides

The use of N-halosuccinimides (NXS) provides a mild and efficient method for the 4-halogenation of pyrazoles.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting pyrazole (1.0 eq) in a suitable solvent such as CCl₄ or water.

  • Reagent Addition: Add N-halosuccinimide (NBS for bromination, NCS for chlorination) (1.0-1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Reactions are often complete within 0.5-2 hours.[12]

  • Work-up: Upon completion, if using CCl₄, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate (to quench excess halogen) and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4-halopyrazole can be purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution: An Activation-Dependent Pathway

Nucleophilic substitution on the pyrazole ring is significantly less facile than electrophilic substitution and generally requires the ring to be "activated" by the presence of a strong electron-withdrawing group (EWG) and/or a good leaving group.[2][16] The reaction occurs at the electron-deficient C3 and C5 positions.

A classic example is the displacement of a chlorine atom at C5, which is activated by an ortho-formyl group at C4. The formyl group stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution.[16]

Figure 2: SNAr on an Activated 5-Chloropyrazole.

Reactivity at the Ring Nitrogens: N-Functionalization

Modification of the ring nitrogen atoms, particularly N-alkylation, is a cornerstone of pyrazole chemistry, enabling the synthesis of vast libraries of compounds for drug discovery.[17]

N-Alkylation and the Challenge of Regioselectivity

For an unsymmetrically substituted pyrazole, N-alkylation can occur at either N1 or N2, often resulting in a mixture of regioisomers.[18] The outcome is a delicate balance of steric and electronic factors.

  • Steric Hindrance: Bulky substituents at C3 or C5 will typically direct the incoming alkyl group to the less sterically hindered nitrogen.[17]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence the isomeric ratio.[18]

Common methods for N-alkylation include reactions with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH), Mitsunobu reactions, and more recently, enzyme-catalyzed and acid-catalyzed approaches.[8][17]

Figure 3: Regioselectivity in N-Alkylation of Unsubstituted Pyrazole.
Experimental Protocol: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations, proceeding under mild Brønsted acid catalysis.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the desired benzylic, phenethyl, or benzhydryl trichloroacetimidate from the corresponding alcohol.

  • Reaction Setup: In a vial, dissolve the pyrazole (1.2 eq) and the trichloroacetimidate electrophile (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as triflic acid (TfOH) (0.1 eq).

  • Reaction: Stir the reaction at room temperature. Monitor for completion by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Dry the combined organic layers, concentrate under vacuum, and purify the residue by flash column chromatography to isolate the N-alkylated pyrazole product(s).[17]

Metalation and C-H Functionalization: Precision Synthesis

Directed metalation followed by quenching with an electrophile is a powerful strategy for the regioselective functionalization of the pyrazole ring at carbon positions that are otherwise difficult to access.

  • N-H Deprotonation: The N1 proton is the most acidic and is readily removed by common bases to form a pyrazolate anion, a potent nucleophile.[5]

  • C-H Deprotonation: Using very strong, sterically hindered bases like TMP-metal complexes (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to deprotonate the C3 or C5 positions directly.[19] The resulting organometallic intermediate can then be trapped by a wide range of electrophiles (e.g., silyl chlorides, sulfenylating agents, sources of halogens).[19]

This approach allows for the sequential and controlled introduction of multiple substituents onto the pyrazole core, as demonstrated in the synthesis of the acaricide Tebufenpyrad.[19]

Metalation_Workflow Directed Metalation and Functionalization Workflow Start Substituted Pyrazole Base Strong Base (e.g., TMPMgCl·LiCl) Start->Base Deprotonation at C3/C5 Intermediate Metalated Pyrazole (Organometallic Intermediate) Electrophile Electrophile (E⁺) Intermediate->Electrophile Electrophilic Quench Product Regioselectively Functionalized Pyrazole

Figure 4: Directed Metalation and Functionalization Workflow.

Furthermore, 4-halopyrazoles, readily synthesized via electrophilic halogenation, are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing robust routes to C4-arylated or C4-alkenylated pyrazoles.[12][20]

Ring Stability: Ring-Opening and Cycloaddition Reactions

The aromatic nature of the pyrazole ring imparts considerable stability, making ring-opening reactions rare.[5] Such transformations typically require harsh conditions or specifically designed substrates. For instance, deprotonation at the C3 position with a very strong base can, in some cases, lead to ring cleavage.[5][8] More commonly, ring-opening is observed in related, non-aromatic systems like pyrazolines, which can undergo elimination or rearrangement upon reaction with reagents like activated alkynes.[21]

While the pyrazole ring itself is generally unreactive as a diene or dienophile in cycloaddition reactions, the most prevalent synthetic routes to pyrazoles involve [3+2] cycloaddition. The classic Knorr pyrazole synthesis and its variations involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, which can be viewed as a formal cycloaddition process.[3][4] Another key example is the reaction of nitrile imines with alkynes.[9]

Conclusion

The chemical reactivity of the pyrazole ring is a rich and multifaceted subject, governed by the interplay of its aromaticity and the electronic effects of its two nitrogen atoms. Its propensity for electrophilic substitution at the C4 position, coupled with sophisticated strategies for functionalization at the nitrogen and carbon atoms via alkylation, metalation, and cross-coupling, provides chemists with a powerful and versatile toolkit. This adaptability is the primary reason for pyrazole's enduring status as a privileged scaffold in drug discovery and development. A thorough understanding of these reaction pathways is essential for any scientist aiming to harness the full potential of pyrazole chemistry to create novel molecules with tailored functions and therapeutic benefits.

References

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  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: Complete Electrophilic Substitution Reactions Pyrazole Source: Scribd URL: [Link]

  • Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: ACS Publications URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Methodologies URL: [Link]

  • Title: Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds Source: RSC Publishing URL: [Link]

  • Title: Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: First Nucleophilic Aromatic Substitution of Annelated Pyrazole Source: ACS Publications URL: [Link]

  • Title: Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes Source: Synfacts URL: [Link]

  • Title: Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water Source: MDPI URL: [Link]

  • Title: Pyrazole Source: SlideShare URL: [Link]

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  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]

  • Title: Synthesis and reactivity of some pyrazole derivatives Source: IntechOpen URL: [Link]

  • Title: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water Source: Taylor & Francis Online URL: [Link]

  • Title: Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates Source: RSC Publishing URL: [Link]

  • Title: Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity Source: University of Sydney URL: [Link]

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Methodological & Application

synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Significance of a Versatile Pyrazole Intermediate

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of high-value molecules. The pyrazole scaffold is a prominent feature in numerous bioactive compounds, exhibiting diverse pharmacological activities.[1] Consequently, this specific carbaldehyde derivative is a sought-after intermediate for the development of novel agrochemicals, such as fungicides and insecticides, as well as pharmaceutical agents.[1][2] Its structure, featuring a reactive aldehyde group and a strategically positioned chlorine atom, allows for a variety of subsequent chemical transformations, making it an invaluable tool for medicinal chemists and drug development professionals.

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[3] This reaction provides a direct route to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring system.[4] This guide offers a comprehensive overview of the underlying mechanism, a detailed, field-proven protocol for its synthesis, and critical insights into process optimization and safety.

Part 1: The Vilsmeier-Haack Reaction: Mechanistic Insights and Rationale

The from 1,3-dimethyl-1H-pyrazol-5(4H)-one (also known as 1,3-dimethyl-5-pyrazolone) is a classic example of the Vilsmeier-Haack reaction. This process is noteworthy because it accomplishes both chlorination and formylation in a single pot. The reaction's success hinges on the in situ formation of the "Vilsmeier reagent," a potent electrophilic species.

1.1. Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is generated from the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).[4][5] This initial step is highly exothermic and must be performed under anhydrous conditions at low temperatures (e.g., 0 °C) to prevent decomposition of the reagent.[4]

The mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

1.2. Electrophilic Attack and Aromatization

The starting material, 1,3-dimethyl-5-pyrazolone, exists in tautomeric forms. In the presence of POCl₃, the enol form is favored, which is then chlorinated at the C5 position. The resulting 5-chloro-1,3-dimethyl-1H-pyrazole is an electron-rich heterocycle. The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction, preferentially attacking the C4 position of the pyrazole ring, which is activated by the two nitrogen atoms. Subsequent hydrolysis of the resulting iminium intermediate during the aqueous work-up phase yields the final aldehyde product.[6] This dual-action of chlorination and formylation makes the Vilsmeier-Haack reaction a highly efficient strategy for this specific transformation.

Part 2: Detailed Synthesis Protocol

This protocol provides a robust, step-by-step methodology for the . All operations involving hazardous reagents must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

2.1. Materials and Reagents

Reagent/MaterialCAS No.Molecular WeightNotes
1,3-Dimethyl-5-pyrazolone2749-59-9112.13 g/mol Starting material
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol Highly corrosive, water-reactive
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous grade recommended
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol For neutralization wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying agent
IceN/AN/AFor quenching
Deionized WaterN/AN/AFor work-up

2.2. Experimental Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purify Purification reagent_prep 1. Add anhydrous DMF to a flask and cool to 0 °C in an ice bath. add_pocl3 2. Slowly add POCl₃ dropwise while maintaining T < 5 °C. reagent_prep->add_pocl3 stir_reagent 3. Stir the mixture for 20-30 min at 0 °C. add_pocl3->stir_reagent add_sm 4. Add 1,3-dimethyl-5-pyrazolone to the Vilsmeier reagent. stir_reagent->add_sm heat_reaction 5. Heat the reaction mixture to 80-90 °C for 1-4 hours. add_sm->heat_reaction monitor_tlc 6. Monitor reaction progress via TLC. heat_reaction->monitor_tlc quench 7. Cool to RT and slowly pour reaction mixture into ice water. monitor_tlc->quench extract 8. Extract the aqueous phase with ethyl acetate (3x). quench->extract wash 9. Wash combined organic layers with saturated NaHCO₃ solution. extract->wash dry 10. Dry organic phase over anhydrous MgSO₄ and filter. wash->dry concentrate 11. Concentrate under reduced pressure to obtain crude product. dry->concentrate purify 12. Purify via column chromatography or recrystallization. concentrate->purify

Caption: Experimental workflow for the .

2.3. Step-by-Step Synthesis Procedure

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 2 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 to 3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.[1] After the addition is complete, stir the resulting mixture at 0 °C for an additional 20-30 minutes.[1]

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, slowly add 1,3-dimethyl-5-pyrazolone (1 equivalent) portion-wise, managing any exotherm.[2] Once the addition is complete, raise the temperature of the reaction mixture to 80-90 °C and maintain it for 1-4 hours.[1][2]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).[1][2] Monitor for the disappearance of the starting pyrazolone spot.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring to quench the excess POCl₃.[1][2] This step is highly exothermic and must be performed cautiously.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (e.g., 3 x 50 mL).[1] Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.[2] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, often a light yellow solid, can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to afford the pure this compound.[7]

2.4. Summary of Reported Reaction Parameters

Starting Material (mmol)DMF (equiv)POCl₃ (equiv)Temp (°C)Time (h)Yield (%)Purity (%)Reference
302.03.0904N/AN/A[1]
80~1.5~5.69017092[2]
2861.2~1.6100762N/A[7]

Part 3: Troubleshooting and Safety Considerations

3.1. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete reaction; decomposition of Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂). Confirm anhydrous quality of DMF. Increase reaction time or temperature if TLC shows unreacted starting material.
Formation of Dark, Tarry Byproducts Reaction temperature was too high, leading to decomposition.Maintain strict temperature control, especially during the addition of POCl₃ and the heating phase.
Difficult Phase Separation (Emulsion) during Extraction The presence of polar impurities or fine particulates.Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion.[4] Allow the mixture to stand for a longer period or perform a gentle centrifugation if possible.
Product Hydrolysis during Work-up The chloro-substituent or the product itself may have some sensitivity to aqueous conditions.Perform the aqueous work-up at low temperatures (ice bath) and minimize the time the product is in contact with the aqueous phase. Ensure neutralization is done carefully to avoid strongly basic conditions.

3.2. Critical Safety Precautions

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive and toxic. It reacts violently with water in a highly exothermic reaction, releasing toxic HCl gas.[4] Always handle it in a chemical fume hood, wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Avoid inhalation and skin contact.

  • Quenching Procedure: The quenching of the reaction mixture is the most hazardous step. The addition of the reaction mixture to ice water must be done slowly and behind a blast shield. Be prepared for the release of heat and HCl fumes.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

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Application Notes and Protocols for Pyrazole Synthesis via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Formylation and Cyclization Power of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method in synthetic organic chemistry, primarily known for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] Its application extends beyond simple formylation, enabling the construction of various heterocyclic systems, among which pyrazoles are of significant interest.[4][5][6] Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[7][8][9]

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazoles, particularly pyrazole-4-carbaldehydes. These products serve as crucial intermediates for further molecular elaboration.[4][10] We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization, tailored for researchers, scientists, and professionals in drug development.

The core of the reaction involves the use of a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from an N,N-disubstituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][11] This reagent then acts as the electrophile in the subsequent transformation.

Mechanistic Insights: A Tale of Electrophilicity and Cyclization

The synthesis of pyrazoles via the Vilsmeier-Haack reaction can proceed through two primary pathways, depending on the starting material:

  • Formylation of a Pre-existing Pyrazole Ring: In this approach, an electron-rich pyrazole is subjected to the Vilsmeier reagent, leading to electrophilic substitution, typically at the C4 position, to yield a pyrazole-4-carbaldehyde.[1]

  • Cyclization of Hydrazones: This is a more convergent approach where a hydrazone, derived from a ketone, undergoes a cyclization and formylation sequence in a one-pot reaction to directly afford the pyrazole-4-carbaldehyde.[6][10][12][13]

Formation of the Vilsmeier Reagent

The first crucial step is the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This is an exothermic reaction that must be performed under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition of the reagent.[1][2]

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->VilsmeierReagent - O=P(O)Cl₂⁻

Caption: Formation of the electrophilic Vilsmeier reagent.

Mechanism of Pyrazole Synthesis from Hydrazones

The reaction of a hydrazone with the Vilsmeier reagent is a powerful method for constructing the pyrazole ring system.[6][10] The mechanism involves a sequence of electrophilic attack, cyclization, and elimination steps.

Pyrazole_Synthesis_Mechanism cluster_0 Step 1: Initial Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Second Formylation & Elimination cluster_3 Step 4: Hydrolysis Hydrazone Hydrazone R¹-C(CH₃)=N-NH-R² Intermediate1 Iminium Intermediate A Hydrazone->Intermediate1 + VR VR1 Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Intermediate3 Iminium Intermediate B Intermediate2->Intermediate3 + VR - H⁺ VR2 Vilsmeier Reagent Product {Pyrazole-4-carbaldehyde | R¹, R²-substituted} Intermediate3->Product Aqueous Workup (Hydrolysis)

Caption: General mechanism for pyrazole synthesis from hydrazones.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol details a representative synthesis of a pyrazole-4-carbaldehyde starting from an acetophenone hydrazone.

Safety Precautions: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[1]

Materials and Reagents
  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure

Part A: Preparation of the Vilsmeier Reagent

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF (e.g., 4 equivalents) to the flask and cool it in an ice-salt bath to 0-5 °C.

  • Slowly add POCl₃ (e.g., 1.5-3 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes. The formation of a viscous, white solid (the Vilsmeier reagent) may be observed.[4]

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Part B: Pyrazole Synthesis

  • Dissolve the acetophenone phenylhydrazone (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-80 °C.[6][14] The optimal temperature and time will depend on the substrate and should be monitored.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1] To do this, carefully take a small aliquot of the reaction mixture, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.

Part C: Workup and Purification

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with caution.[1]

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture with DCM or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na₂SO₄.[1]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Experimental Workflow

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagent Prepare Vilsmeier Reagent (POCl₃ + DMF at 0-5°C) add_substrate Add Hydrazone Solution to Vilsmeier Reagent heat_reaction Heat Reaction Mixture (e.g., 60-80°C) add_substrate->heat_reaction monitor_tlc Monitor Progress by TLC heat_reaction->monitor_tlc quench Quench with Ice neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: Step-by-step workflow for Vilsmeier-Haack pyrazole synthesis.

Data Summary: Scope and Conditions

The Vilsmeier-Haack reaction is applicable to a wide range of substrates. The following table summarizes representative conditions for the synthesis of various pyrazole derivatives.

Starting MaterialVilsmeier Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetophenone PhenylhydrazonePOCl₃ (3) / DMFDMF70-806Good[12]
1-Phenyl-1H-pyrazol-3-olPOCl₃ / DMFDMF702448[4]
Substituted HydrazonesPOCl₃ / DMFDMF80-904Good[10]
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃ / DMFDMF556Excellent[14]
1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazonesPOCl₃ / DMFDMF705-6Good[14]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Moisture contamination (degrades Vilsmeier reagent).2. Poor quality or old reagents.3. Insufficiently reactive substrate.4. Reaction temperature too low or time too short.1. Use flame-dried glassware and anhydrous solvents. Ensure DMF and POCl₃ are fresh and dry.[1][10]2. Verify the purity of starting materials.3. Increase the reaction temperature or prolong the reaction time.4. Consider using a more activating group on the substrate if possible.
Formation of Multiple Products 1. Side reactions due to high temperatures.2. Reaction at different positions on the substrate.1. Optimize the reaction temperature; run at a lower temperature for a longer duration.2. Carefully analyze the product mixture to identify byproducts and adjust conditions to favor the desired regioisomer.
Difficulty in Product Isolation 1. Product is partially water-soluble.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase. Perform multiple extractions.[1]2. Add more brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and adaptable method for the synthesis of functionalized pyrazoles. Its ability to perform both cyclization and formylation in a single pot starting from readily available hydrazones makes it a valuable tool for synthetic chemists. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the exclusion of moisture, researchers can reliably access a diverse range of pyrazole-4-carbaldehydes, which are key building blocks for the development of new pharmaceuticals and advanced materials.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules, 28(15), 5897. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27409. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27409. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. 6(10), 803-810. [Link]

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Application Notes & Protocols: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, applications, and handling of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Esteemed as a pivotal intermediate, this compound serves as a cornerstone in the synthesis of a diverse array of high-value molecules, particularly in the agrochemical and pharmaceutical sectors.[1][2] We will delve into the robust Vilsmeier-Haack synthesis protocol, explore its reactivity through key downstream synthetic applications, and provide validated protocols for its use in constructing complex heterocyclic systems.

Introduction and Compound Profile

This compound is a highly functionalized heterocyclic compound. The presence of three distinct reactive sites—the chloro group at the 5-position, the aldehyde at the 4-position, and the pyrazole ring itself—renders it an exceptionally versatile building block for organic synthesis. Its stable, crystalline nature and accessibility through well-established synthetic routes contribute to its widespread use in medicinal chemistry and materials science. The pyrazole scaffold is a prominent feature in numerous bioactive molecules, making this intermediate particularly valuable for the design and synthesis of novel drugs and agrochemicals.[2]

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 27006-76-4[3]
Molecular Formula C₆H₇ClN₂O[2]
Molecular Weight 158.59 g/mol [2]
Appearance Light yellow to colorless solid/crystal[1][2]
Melting Point 141-142 °C[4]

Synthesis via Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to achieve concurrent chlorination and formylation of an active methylene group in a pyrazolone precursor.

Mechanistic Insight

The causality behind this one-pot transformation is a two-stage process. First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloro-N,N-dimethylmethyleneiminium chloride). Second, the enol form of the 1,3-dimethyl-5-pyrazolone substrate attacks this reagent. A subsequent rearrangement and reaction with excess reagent leads to the formation of the chloro-aldehyde product upon aqueous workup. This method is favored for its high yields and the use of readily available, cost-effective reagents.[7][8]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Electrophilic Attack Intermediate Vilsmeier_Reagent->Intermediate Pyrazolone 1,3-Dimethyl-5-pyrazolone (enol form) Pyrazolone->Intermediate + Vilsmeier Reagent Product 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Rearrangement & Aqueous Workup

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Synthesis Protocol

This protocol is a validated synthesis adapted from multiple authoritative sources.[1][2] It is designed to be self-validating through clear checkpoints and expected outcomes.

Workflow Diagram:

Synthesis_Workflow start Start reagent_prep Prepare Vilsmeier Reagent: Cool DMF to 0°C Slowly add POCl₃ start->reagent_prep add_substrate Add 1,3-dimethyl-5-pyrazolone portion-wise reagent_prep->add_substrate reaction Heat Reaction: Raise temp to 80-90°C Monitor by TLC (1-4h) add_substrate->reaction quench Quench: Cool to RT Pour into ice water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer: Sat. NaHCO₃, Brine extract->wash dry_conc Dry (Na₂SO₄) & Concentrate in vacuo wash->dry_conc purify Purify: Recrystallize or Column Chromatography dry_conc->purify product Final Product purify->product

Caption: Experimental workflow for synthesis.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,3-dimethyl-5-pyrazolone

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, add DMF (e.g., 7.5 mL). Cool the flask in an ice bath to 0°C.

  • Vilsmeier Reagent Formation: Add POCl₃ (e.g., 20 mL) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature at 0°C. The resulting mixture is the Vilsmeier reagent. Stir for 20 minutes after addition is complete.[1][2]

  • Substrate Addition: Slowly add 1,3-dimethyl-5-pyrazolone (e.g., 25 mmol) to the reaction mixture. The addition is exothermic; control the rate to maintain the temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-7 hours.[1][3]

  • Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water (e.g., 100 mL) to quench the reaction. This step must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).

  • Washing: Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine. This removes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether mixture or by column chromatography to yield this compound as a light yellow solid.[2][3]

Table 2: Representative Synthesis Yields

PrecursorReagentsConditionsYieldReference
1,3-dimethyl-5-pyrazoloneDMF, POCl₃90°C, 1h70%[1]
2,5-dimethyl-1H-pyrazol-3(2H)-oneDMF, POCl₃100°C, 7h62%[3]
1,3-dimethyl-1H-pyrazol-5(4H)-oneDMF, POCl₃90°C, 4hNot specified[2]

Applications in Downstream Synthesis

The aldehyde functionality is a gateway to a vast number of chemical transformations, enabling the construction of complex molecular architectures.

Synthesis of Heterocyclic Scaffolds: Thiazolidinones & Oxadiazoles

The aldehyde can readily undergo condensation with hydrazides to form hydrazone intermediates. These intermediates are prime substrates for cyclization reactions, leading to five-membered heterocycles like thiazolidinones and oxadiazoles, which are common motifs in pharmacologically active compounds.[9]

Synthetic Pathway:

Heterocycle_Synthesis Aldehyde 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + Hydrazide (Ethanol, reflux) Hydrazide Acid Hydrazide (R-CO-NHNH₂) Thiazolidinone Thiazolidinone Derivative Hydrazone->Thiazolidinone + Thioglycolic Acid Oxadiazole Oxadiazole Derivative Hydrazone->Oxadiazole + Acetic Anhydride Thioacetic Thioglycolic Acid AceticAnhydride Acetic Anhydride

Caption: Pathway to Thiazolidinone and Oxadiazole derivatives.

Protocol: Synthesis of a Hydrazone Intermediate (Adapted from the general procedure for related pyrazole aldehydes)[10]

  • Dissolve this compound (1 eq) in ethanol.

  • Add the desired acid hydrazide (e.g., isonicotinohydrazide) (1 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry to obtain the N'-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylene]hydrazide.

This hydrazone can then be cyclized. For example, reacting with thioglycolic acid yields a thiazolidinone, while treatment with acetic anhydride can yield an oxadiazole.[9]

Synthesis of Celecoxib Analogues via Claisen-Schmidt Condensation

The pyrazole core is central to the structure of COX-2 inhibitors like Celecoxib.[11][12] The title aldehyde is an excellent substrate for base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with ketones to form α,β-unsaturated ketones (chalcones). These intermediates are crucial for building the diarylpyrazole structures found in many anti-inflammatory agents.[12][13]

Protocol: Representative Claisen-Schmidt Condensation (Adapted from procedures for related pyrazole aldehydes)[12]

  • Dissolve the substituted acetophenone (e.g., 4-methoxyacetophenone) (1 eq) and this compound (1 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 30%) and stir the mixture at room temperature for 12 hours.

  • Monitor the formation of the chalcone product by TLC.

  • Upon completion, pour the reaction mixture into ice water and acidify to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone derivative. This product can be further cyclized to form novel pyrazole-based anti-inflammatory candidates.

Precursor for Agrochemicals

This compound is a reported intermediate for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a component of certain insecticides and fungicides.[1] The aldehyde can be oxidized to the corresponding carboxylic acid, a common step in elaborating the final active agrochemical ingredient.

Protocol: Oxidation to Carboxylic Acid (Based on standard aldehyde oxidation procedures)[4]

  • Dissolve this compound (1 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (KMnO₄) (approx. 2 eq) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature.

  • Stir the mixture until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Filter the manganese dioxide byproduct and wash it with water.

  • Acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Filter the white solid, wash with cold water, and dry to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Safety and Handling

Proper handling is crucial when working with this chemical intermediate. Users should consult the full Safety Data Sheet (SDS) before use.

Table 3: Safety and Handling Guidelines

AspectRecommendationReference
Personal Protective Equipment (PPE) Safety glasses with side-shields (conforming to EN166), impervious gloves, lab coat. Use a respirator if dust is generated.[14][15]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[15][18]
Spill Management Sweep up spilled solid material without creating dust. Place in a suitable, closed container for disposal. Ventilate the area and wash the spill site.[14][17]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[15]

Characterization Data

The structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.

Table 4: Crystallographic Data

ParameterValueReference
Crystal System Orthorhombic[2][19]
Space Group Pnma[19]
a (Å) 13.167 (9)[2][19]
b (Å) 6.463 (5)[2][19]
c (Å) 8.190 (6)[2][19]
Volume (ų) 696.9 (8)[2][19]
Z 4[2][19]

References

  • This compound - PMC - NIH. [Link]

  • MSDS of 5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde - Capot Chemical. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC - PubMed Central. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC). [Link]

  • Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents” | Request PDF - ResearchGate. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]

  • (PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. [Link]

  • View of Synthesis of Some Pyrazole Derivatives from 5-Chloro - Jordan Journal of Chemistry (JJC). [Link]

  • (PDF) this compound - ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. [Link]

  • This compound - PubMed. [Link]

  • Synthetic pathway for the intermediate 1-aryl-5-chloro-3-methyl-pyrazole-4-carbaldehydes (1a–c). - ResearchGate. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate. [Link]

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Application Notes and Protocols: The Synthetic Versatility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Chemistry

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a robust pyrazole core, is adorned with three distinct reactive sites: a nucleophilic substitution-prone chloro group at the C5 position, an electrophilic carbaldehyde at the C4 position, and the pyrazole ring itself. This unique arrangement allows for a diverse range of chemical transformations, making it an invaluable intermediate for creating libraries of novel compounds.[2]

The pyrazole ring is a well-established pharmacophore found in numerous bioactive molecules, exhibiting a wide array of biological activities.[3] The strategic placement of the chloro and aldehyde functionalities on this scaffold provides synthetic chemists with precise handles for molecular elaboration, enabling the systematic exploration of chemical space in drug discovery and crop protection programs.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the key reactions of this compound. It provides not only step-by-step protocols but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible synthetic outcomes.

Molecular Structure and Key Reactive Sites

The reactivity of this compound is dictated by the electronic interplay of its functional groups. The electron-withdrawing nature of the pyrazole ring and the adjacent aldehyde group activates the C5 position, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). The aldehyde group itself is a classic electrophilic center, ripe for nucleophilic addition and condensation reactions.

Caption: Key reactive centers on the this compound scaffold.

Reactions at the Aldehyde Group (C4 Position)

The aldehyde functionality is a cornerstone of organic synthesis, and its presence on the pyrazole ring allows for a multitude of classic and modern transformations.

Condensation Reactions: Formation of Imines and Hydrazones

The aldehyde readily condenses with primary amines and hydrazides to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically catalyzed by a small amount of acid and are fundamental for introducing new side chains and building more complex heterocyclic systems. For instance, reaction with various acid hydrazides can yield N-acylhydrazones, which are valuable intermediates for synthesizing thiazolidinones and oxadiazoles.[4]

While the linked study uses a 1,3-diphenyl pyrazole analog, the reaction principle is directly applicable to the 1,3-dimethyl target compound.[5]

General Protocol: Synthesis of N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylene]hydrazides

  • Setup: To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add the desired acid hydrazide (1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientist's Note: The reaction is often visually apparent as the product precipitates out of the solution upon formation. For less reactive hydrazides, refluxing may be necessary to drive the reaction to completion.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product is often pure enough for subsequent steps, but recrystallization from ethanol can be performed if necessary.[4][5]

Knoevenagel Condensation

The aldehyde is an excellent substrate for Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate. This reaction, typically base-catalyzed, forms a new carbon-carbon double bond and is a key step in multicomponent reactions for synthesizing fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[6]

Knoevenagel_Workflow start Start: Reagents reagents 1. Pyrazole Aldehyde 2. Active Methylene Cmpd 3. Base (e.g., Piperidine) 4. Solvent (e.g., EtOH) start->reagents setup Combine Reagents in Flask reagents->setup reaction Stir at RT or Reflux (Monitor by TLC) setup->reaction workup Cool & Pour into Ice-Water reaction->workup Reaction Complete filtration Filter Precipitate workup->filtration purify Wash with Cold Solvent & Recrystallize filtration->purify product Final Product purify->product

Caption: General workflow for a Knoevenagel condensation reaction.

Reactions at the Chloro Group (C5 Position)

The C5-chloro group is activated towards nucleophilic aromatic substitution (SNAr), a powerful method for introducing a wide variety of functional groups onto the pyrazole core.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. A nucleophile attacks the electron-deficient C5 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent departure of the chloride ion restores the aromaticity of the pyrazole ring.

Common nucleophiles for this reaction include:

  • Amines (R-NH2): To synthesize 5-amino-pyrazole derivatives.

  • Alkoxides (R-O⁻): To form 5-alkoxy-pyrazoles.

  • Thiols (R-SH): In the presence of a base, to yield 5-thioether-pyrazoles.

Protocol: General Procedure for SNAr with an Amine

  • Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagents: Add the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

    • Scientist's Note: The base is crucial to neutralize the HCl generated during the reaction, driving it to completion. An excess of the amine can sometimes serve as both the nucleophile and the base.

  • Reaction: Heat the mixture to 80-120 °C. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative SNAr Reaction Conditions

Nucleophile Base Solvent Temperature (°C) Typical Yield (%)
Morpholine K₂CO₃ DMF 100 >85
Sodium Methoxide N/A Methanol Reflux >90
Benzylamine DIPEA DMSO 120 ~80
Ethanethiol NaH THF 60 >90

Note: Data is illustrative, based on general principles of SNAr on similar heteroaromatic systems. Actual yields may vary.

Synthesis of the Starting Material

The title compound is readily synthesized via the Vilsmeier-Haack reaction, a formylation method that uses phosphorus oxychloride (POCl₃) and DMF.[1][7][8]

Protocol: Vilsmeier-Haack Synthesis of this compound

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool DMF (2.0 eq) to 0 °C. Slowly add POCl₃ (3.0 eq) dropwise, keeping the temperature below 10 °C. Stir the resulting mixture (the Vilsmeier reagent) for 20-30 minutes at 0 °C.[3]

  • Addition: Add a solution of 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) to the Vilsmeier reagent.[1]

  • Reaction: Slowly warm the mixture to room temperature, then heat to 90-100 °C for 4-7 hours. Monitor the reaction by TLC until the starting pyrazolone is consumed.[8]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Safety Note: This step is highly exothermic and should be performed slowly in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.[1]

  • Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the title compound as a solid.[8]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its dual reactivity allows for selective and sequential modifications at both the C4-aldehyde and C5-chloro positions. The protocols and insights provided herein demonstrate the straightforward access to a wide range of derivatives, underscoring the compound's value in constructing molecular libraries for high-throughput screening in drug and agrochemical discovery. Mastery of these reactions provides researchers with a reliable toolkit for innovation in heterocyclic chemistry.

References

  • Al-Zaydi, K. M. (2008). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 3(1), 33-42. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). View of Synthesis of Some Pyrazole Derivatives from 5-Chloro. Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2936. Retrieved from [Link]

  • El-Metwally, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • PubMed. (2011). This compound. Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. ResearchGate. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Retrieved from [Link]

  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] Within this important class of heterocycles, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands out as a particularly versatile and powerful synthetic intermediate.[6]

Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the electrophilic aldehyde at the C4-position and the chloro substituent at the C5-position. This arrangement allows for sequential and controlled modifications, making it an ideal starting point for the construction of complex molecular architectures. This guide provides detailed protocols for the derivatization of this key intermediate, with a focus on transformations that yield structures of high value to drug discovery and agrochemical research, such as the synthesis of fused pyrazolo[3,4-d]pyrimidines, known for their roles as kinase inhibitors and antineoplastic agents.[7][8]

Molecular Overview: Physicochemical & Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Structure:

Figure 1. Structure of this compound.

Physicochemical Properties Summary:

PropertyValueReference(s)
Molecular Formula C₆H₇ClN₂O[6][9]
Molecular Weight 158.59 g/mol [6]
CAS Number 27006-76-4[10]
Appearance Light yellow solid / Crystalline solid[6][11]
Crystal System Orthorhombic[6]

Safety & Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

  • The synthesis of this compound involves phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which form a Vilsmeier-Haack reagent; this process is highly exothermic and should be performed with extreme caution, typically at low temperatures (0 °C).[6][11]

Core Reactivity & Strategic Derivatization Pathways

The synthetic utility of this compound is rooted in the distinct reactivity of its aldehyde and chloro groups. This allows for a modular approach to library synthesis.

  • C4-Aldehyde Group: As a classic electrophile, the aldehyde is the primary site for nucleophilic attack. This enables a wide range of transformations including:

    • Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) to form substituted alkenes.[12]

    • Reductive Amination: To introduce diverse amine functionalities.

    • Oxidation/Reduction: To yield the corresponding carboxylic acid or alcohol, respectively.

    • Cyclocondensation: To form fused heterocyclic systems, which is one of its most powerful applications.[13][14]

  • C5-Chloro Group: The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of O, N, and S-based nucleophiles. This reaction is often facilitated by the electron-withdrawing nature of the adjacent aldehyde and pyrazole nitrogen atoms.

The following diagram illustrates the principal avenues for derivatization.

G cluster_main cluster_products Derivative Classes A 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde B α,β-Unsaturated Nitriles/ Esters (Knoevenagel) A->B  Active Methylene Cmpd. (e.g., Malononitrile) C Pyrazolo[3,4-d]pyrimidines (Cyclocondensation) A->C  Amine/Amidine Cmpd. (e.g., Guanidine) D 4-Carboxylic Acid (Oxidation) A->D  Oxidizing Agent (e.g., KMnO₄) E Hydrazones / Schiff Bases (Condensation) A->E  Hydrazine / Amine (e.g., Hydrazine Hydrate)

Diagram 1: Key derivatization pathways from the core scaffold.

Experimental Protocols

The following protocols are designed to be self-validating and provide a foundation for further exploration. All reactions should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Protocol 1: Knoevenagel Condensation with Malononitrile

Principle: This protocol describes the base-catalyzed condensation of the C4-aldehyde with an active methylene compound, malononitrile. The resulting α,β-unsaturated dinitrile is a valuable Michael acceptor and a precursor for further heterocyclic synthesis.[12][15]

Application: Rapid generation of electronically diverse and functionally rich pyrazole derivatives.

Materials:

  • This compound (1.0 mmol, 158.6 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (15 mL)

  • Standard glassware for reflux

Procedure:

  • To a 50 mL round-bottom flask, add this compound (158.6 mg) and ethanol (15 mL). Stir until fully dissolved.

  • Add malononitrile (72.7 mg) to the solution, followed by the catalytic amount of piperidine (10 µL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[16]

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • If no precipitate forms, reduce the solvent volume in vacuo until a solid begins to form, then cool in an ice bath and collect the product via filtration.

  • Dry the resulting solid, 2-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile, under vacuum.

Expected Outcome & Characterization:

  • Yield: Typically high (>85%).

  • Appearance: Off-white to yellow solid.

  • Characterization: Confirm structure using ¹H NMR (alkene proton singlet ~7.5-8.5 ppm), ¹³C NMR, IR (strong C≡N stretch ~2220 cm⁻¹), and Mass Spectrometry.

Protocol 2: Synthesis of a Fused Pyrazolo[3,4-d]pyrimidine

Principle: This protocol demonstrates the construction of the medicinally vital pyrazolo[3,4-d]pyrimidine scaffold.[7][13] The reaction proceeds via a cyclocondensation between the pyrazole aldehyde and a binucleophilic reagent, in this case, guanidine, to form the fused pyrimidine ring.

Application: Synthesis of core structures for kinase inhibitors, anticancer, and anti-inflammatory agents.[8][14]

Materials:

  • This compound (1.0 mmol, 158.6 mg)

  • Guanidine hydrochloride (1.2 mmol, 114.6 mg)

  • Sodium ethoxide (1.5 mmol, 102.1 mg)

  • Anhydrous Ethanol (20 mL)

  • Standard glassware for reflux

Procedure Workflow:

G A Dissolve Reagents (Aldehyde, Guanidine HCl, NaOEt in Ethanol) B Heat to Reflux (~80°C, 6-10 hours) A->B C Monitor by TLC (e.g., 1:1 Hex:EtOAc) B->C C->B Reaction incomplete D Cool to RT & Pour into Ice Water C->D Reaction complete E Collect Precipitate (Vacuum Filtration) D->E F Wash with Water & Cold Ethanol E->F G Dry Product Under Vacuum (Pyrazolo[3,4-d]pyrimidine) F->G

Diagram 2: Experimental workflow for pyrazolo[3,4-d]pyrimidine synthesis.

  • In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., N₂), add anhydrous ethanol (20 mL), sodium ethoxide (102.1 mg), and guanidine hydrochloride (114.6 mg). Stir for 15 minutes to form free guanidine base.

  • Add this compound (158.6 mg) to the mixture.

  • Attach a reflux condenser and heat the reaction to reflux for 6-10 hours.

  • Monitor the reaction for the disappearance of the starting aldehyde by TLC.

  • After completion, cool the flask to room temperature and pour the contents into a beaker containing 50 mL of ice-cold water.

  • A precipitate should form. Stir for 30 minutes in the ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 20 mL) and a small amount of cold ethanol (10 mL).

  • Dry the product, 4-amino-5-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, under high vacuum.

Expected Outcome & Characterization:

  • Yield: Moderate to good (50-75%).

  • Appearance: White or off-white solid.

  • Characterization: Confirm structure using ¹H NMR (disappearance of aldehyde proton, appearance of pyrimidine and amino protons), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Protocol 3: Oxidation to 4-Carboxylic Acid

Principle: This protocol details the oxidation of the aldehyde to a carboxylic acid. This transformation is fundamental for preparing intermediates for amide coupling or for synthesizing certain agrochemicals.[11]

Application: Creation of pyrazole-4-carboxylic acid building blocks for further functionalization.

Materials:

  • This compound (1.0 mmol, 158.6 mg)

  • Potassium permanganate (KMnO₄) (1.5 mmol, 237.1 mg)

  • Acetone (15 mL)

  • Water (5 mL)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate for extraction

Procedure:

  • Dissolve this compound (158.6 mg) in acetone (15 mL) in a 100 mL round-bottom flask and cool the solution in an ice bath.

  • In a separate beaker, dissolve potassium permanganate (237.1 mg) in water (5 mL).

  • Add the KMnO₄ solution dropwise to the stirred, cold aldehyde solution over 20 minutes. A brown precipitate of MnO₂ will form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium sulfite solution dropwise until the purple color disappears and only the brown MnO₂ precipitate remains.

  • Filter the mixture through a pad of Celite® to remove the MnO₂, washing the pad with acetone.

  • Remove the acetone from the filtrate in vacuo.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Expected Outcome & Characterization:

  • Yield: Good (70-90%).

  • Appearance: White solid.

  • Characterization: Confirm structure using ¹H NMR (disappearance of aldehyde proton at ~10 ppm), IR (broad O-H stretch ~2500-3300 cm⁻¹ and C=O stretch ~1700 cm⁻¹), and Mass Spectrometry.

Conclusion

This compound is a high-potential building block whose true value is realized through strategic derivatization. The protocols outlined in this guide provide reliable and reproducible methods for accessing diverse chemical matter, from simple functional group extensions to the construction of complex, fused heterocyclic systems with proven pharmacological relevance. By leveraging the distinct reactivity of the aldehyde and chloro substituents, researchers can efficiently generate novel libraries of compounds for screening in drug discovery and agrochemical development programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2020). PubMed. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). MDPI. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2015). PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (2011). Turkish Journal of Chemistry. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2018). ResearchGate. [Link]

  • This compound. (2011). National Institutes of Health (NIH). [Link]

  • (PDF) this compound. (2011). ResearchGate. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate. [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2019). ResearchGate. [Link]

  • Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • This compound. (2011). PubMed. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2006). ResearchGate. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2004). ResearchGate. [Link]

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use of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Agrochemicals Using 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction: The Central Role of Pyrazole Scaffolds in Modern Agrochemicals

The pyrazole ring system is a foundational heterocyclic scaffold in the development of numerous bioactive molecules, demonstrating a wide array of biological activities.[1][2] In the agrochemical sector, pyrazole-based compounds are particularly prominent as potent fungicides.[3] A key player in the synthesis of these vital agricultural products is this compound. This compound serves as a critical intermediate, a versatile building block for constructing complex pyrazole carboxamide fungicides that are essential for controlling a broad spectrum of plant diseases.[1][4]

This guide provides a detailed overview of the synthesis and application of this compound in the agrochemical industry. It is designed for researchers and scientists in drug development and crop protection, offering in-depth protocols and explaining the causality behind the synthetic strategies.

Physicochemical Properties of the Core Intermediate

Understanding the fundamental properties of this compound is the first step in its effective utilization.

PropertyValue
CAS Number 27006-76-4
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Crystalline powder
Melting Point 78-79°C
Boiling Point 255.7°C at 760 mmHg
Density 1.3 g/cm³

(Data sourced from Echemi[5])

Protocol 1: Synthesis of this compound

The most common and efficient method for synthesizing the title compound is the Vilsmeier-Haack reaction.[6] This reaction formylates an activated aromatic ring, in this case, the pyrazolone precursor, while simultaneously chlorinating the 5-position.

Causality: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as an electrophile. The electron-rich 1,3-dimethyl-1H-pyrazol-5(4H)-one attacks the reagent, leading to the formation of the 4-carbaldehyde group and chlorination at the C5 position.

Step-by-Step Methodology
  • Reagent Preparation: In a three-neck flask equipped with a stirrer and dropping funnel, cool 7.5 mL of dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add 20 mL of phosphorus oxychloride (POCl₃) dropwise to the cold DMF. Maintain the temperature at 0°C. After the addition is complete, stir the mixture for an additional 20 minutes.[1][4]

  • Addition of Pyrazolone: Slowly add 25 mmol of 1,3-dimethyl-5-pyrazolone to the mixture.

  • Reaction: Raise the temperature of the reaction mixture to 80-90°C and maintain for 1-4 hours.[1][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice water to quench the reaction.[1][4]

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to 7 using a sodium hydroxide solution.[1] Extract the product from the aqueous phase using ethyl acetate (4 x 10 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagent Reagent Formation (0°C) DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Forms in situ POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Forms in situ Product 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Vilsmeier->Product Vilsmeier-Haack Reaction (80-90°C) Pyrazolone 1,3-dimethyl-5-pyrazolone Pyrazolone->Product Vilsmeier-Haack Reaction (80-90°C)

Caption: Vilsmeier-Haack synthesis of the target intermediate.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

This compound is rarely the final active ingredient. Instead, it is a crucial precursor for producing a class of fungicides known as pyrazole carboxamides. Many of these fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory cycle, proving highly effective in controlling a variety of plant diseases.[7]

The synthetic pathway involves a multi-step process:

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid.

  • Activation: The carboxylic acid is converted to a more reactive acid chloride.

  • Amidation: The acid chloride is reacted with a selected amine to form the final active carboxamide.

Protocol 2: Multi-Step Synthesis of Pyrazole Carboxamides

This section details the transformation of the carbaldehyde intermediate into a final fungicidal compound.

Part A: Oxidation to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Causality: A strong oxidizing agent is required to convert the aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is an effective and widely used reagent for this transformation.

Methodology:

  • Dissolve 5 mmol of this compound in a 3:2 mixture of acetone and water (50 mL).

  • Add 18 mmol of potassium permanganate (KMnO₄) to the solution.

  • Heat the mixture to 80°C and maintain for 4 hours.[8]

  • After cooling, filter the reaction mixture to remove manganese dioxide precipitate.

  • Acidify the filtrate to a pH of 2 using hydrochloric acid (HCl).

  • The product, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, will precipitate as a white solid. Collect it by filtration and dry.[8]

Part B: Formation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl Chloride

Causality: The carboxylic acid is not sufficiently reactive for direct amidation with many amines. Converting it to an acid chloride with a reagent like thionyl chloride (SOCl₂) creates a highly reactive electrophile ready for the final coupling step.

Methodology:

  • In a flask, combine 2.5 mmol of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with 10 mmol of thionyl chloride (SOCl₂).

  • Reflux the mixture for 2 hours.[8]

  • After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure.

  • The resulting yellow liquid, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, is typically used directly in the next step without further purification.[8]

Part C: Amidation to Form the Final Fungicide

Causality: This is the final coupling step where the desired amine moiety, which is crucial for the final biological activity, is attached. The reaction is a nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the acid chloride.

Methodology:

  • Dissolve the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in a suitable solvent like tetrahydrofuran (THF).

  • Add the desired substituted amine (e.g., a substituted aniline or indanyl-amine as described in various patents).[8][9]

  • Add an organic base, such as triethylamine (Et₃N), to act as an acid scavenger.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform a standard aqueous workup and purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.

Overall Synthetic Pathway

FullPathway Aldehyde 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Acid Pyrazole-4- carboxylic Acid Aldehyde->Acid Oxidation (KMnO₄) AcidChloride Pyrazole-4- carbonyl Chloride Acid->AcidChloride Activation (SOCl₂) Fungicide Final Pyrazole Carboxamide Fungicide AcidChloride->Fungicide Amidation (+ Amine)

Caption: Multi-step conversion of carbaldehyde to fungicide.

Examples of Derived Agrochemicals

The structural diversity of the amine component allows for the creation of a wide range of fungicides with tailored properties.

Compound NameAmine MoietyReference
5-Chloro-1,3-dimethyl-N-(1,1-dimethyl-5-fluoroindane-4-yl)pyrazole-4-carboxamide4-amino-1,1-dimethyl-5-fluoroindaneUS4742074A[9]
5-Chloro-1,3-dimethyl-N-(1,1-dimethyl-7-fluoroindane-4-yl)pyrazole-4-carboxamide4-amino-1,1-dimethyl-7-fluoroindaneUS4742074A[9]
Novel N-[2-(cyclic alkyl)phenyl]pyrazole-4-carboxamides2-(cyclic alkyl)aniline derivativesUS5223526A[7]

Conclusion

This compound is a cornerstone intermediate in agrochemical research and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and its efficient conversion into high-value pyrazole carboxamide fungicides underscore its industrial significance. The protocols and workflows detailed in this guide provide a robust framework for researchers aiming to synthesize novel and effective crop protection agents based on the versatile pyrazole scaffold.

References

  • Source: Google Patents (US5223526A)
  • Source: Google Patents (WO2024174912A1)
  • Title: Fungicide pyrazole carboxamides derivatives Source: PubChem (Patent US-9695126-B2) URL: [Link]

  • Source: Google Patents (US4742074A)
  • Source: Google Patents (WO2010130767A2)
  • Title: this compound Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO URL: [Link]

  • Title: Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes Source: Jordan Journal of Chemistry (JJC) URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubMed URL: [Link]

  • Title: this compound Source: ResearchGate URL: [Link]

  • Title: Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria Source: PubMed Central URL: [Link]

  • Title: The Recent Development of the Pyrazoles : A Review Source: TSI Journals URL: [Link]

Sources

The Strategic Role of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Cornerstone in Modern Drug Discovery

The pyrazole ring system is a preeminent scaffold in medicinal chemistry, celebrated for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of steric and electronic properties.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in a multitude of clinically significant pharmaceuticals, including anti-inflammatory agents like celecoxib, and a growing number of targeted cancer therapies.[1][2] The functionalization of the pyrazole core is therefore a critical endeavor in the drug development pipeline. Among the myriad of functionalized pyrazoles, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable and versatile intermediate.[3] Its utility stems from the presence of two reactive centers: a formyl group amenable to a wide range of classical carbonyl chemistry, and a strategically positioned chloro substituent that can be readily displaced by nucleophiles, paving the way for the construction of fused heterocyclic systems. This application note provides an in-depth guide to the synthesis and application of this key intermediate, with a particular focus on its role in the construction of pyrazolo[3,4-d]pyrimidines, a class of compounds with profound importance as kinase inhibitors in oncology.[4]

Synthesis of this compound: A Mechanistic and Practical Overview

The most prevalent and industrially scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction employs a combination of a phosphorus halide, typically phosphorus oxychloride (POCl₃), and a substituted amide, most commonly N,N-dimethylformamide (DMF), to effect the formylation and concurrent chlorination of an appropriate pyrazolone precursor.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The efficacy of the Vilsmeier-Haack reaction lies in the in-situ generation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a dichlorophosphate anion yields the highly electrophilic chloroiminium ion.

The pyrazolone starting material, 1,3-dimethyl-1H-pyrazol-5(4H)-one, exists in tautomeric equilibrium with its enol form. The electron-rich C4 position of the pyrazolone then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting intermediate undergoes elimination and subsequent hydrolysis during aqueous workup to afford the desired this compound. The chlorination at the C5 position is a direct consequence of the reaction conditions and the nature of the starting material.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Chlorination DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Intermediate2 Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate2 Pyrazolone 1,3-dimethyl-1H-pyrazol-5(4H)-one Pyrazolone->Intermediate2 Electrophilic Attack at C4 Product 5-chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate2->Product H2O Aqueous Workup H2O->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of the title compound.

Detailed Laboratory Protocol for the Synthesis of this compound

This protocol is a robust and reproducible method for the gram-scale synthesis of the title compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware must be thoroughly dried before use.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N,N-Dimethylformamide (DMF)73.094.4 mL (4.16 g)0.057
Phosphorus oxychloride (POCl₃)153.335.2 mL (8.58 g)0.056
1,3-dimethyl-1H-pyrazol-5(4H)-one112.133.0 g0.027
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate Solution-~100 mL-
Anhydrous Magnesium Sulfate120.37~5 g-

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (4.4 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (5.2 mL) dropwise via the dropping funnel over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 20 minutes.

  • In a separate beaker, dissolve 1,3-dimethyl-1H-pyrazol-5(4H)-one (3.0 g) in a minimal amount of DMF (~5 mL).

  • Slowly add the pyrazolone solution to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g). Caution: This quenching step is exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pale yellow solid.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a purine isostere and forming the core of numerous kinase inhibitors.[6][7] These compounds often function by competing with ATP for binding to the kinase active site. The strategic placement of substituents on the pyrazolo[3,4-d]pyrimidine core is crucial for achieving potency and selectivity against specific kinases. This compound is an excellent starting material for the synthesis of these important molecules.

Synthetic Strategy: From Pyrazole Carbaldehyde to a Fused Pyrimidine System

The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound typically involves a multi-step, one-pot sequence. A common approach involves the initial conversion of the chloro group to an amino group, followed by cyclization with a suitable one-carbon source to form the pyrimidine ring.

Pyrazolo_Pyrimidine_Synthesis Start 5-chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate 5-amino-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Start->Intermediate Nucleophilic Substitution (e.g., NH₃ or protected amine) Product 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate->Product Cyclization (e.g., Formamide, Formamidine)

Caption: General workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine from the title compound.

Illustrative Protocol: Synthesis of a 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines a general procedure for the conversion of this compound to a pyrazolo[3,4-d]pyrimidine derivative. The specific conditions may require optimization depending on the desired final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Handle all reagents and solvents with appropriate care, wearing necessary PPE.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound158.591.0 g0.0063
Ammonium Hydroxide (28-30%)35.0510 mL-
Formamide45.0420 mL-
Ethanol46.0730 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g) and ethanol (30 mL).

  • Add concentrated ammonium hydroxide (10 mL) and stir the mixture at room temperature for 1-2 hours. The chloro substituent is displaced by an amino group. The progress of this step can be monitored by TLC.

  • Once the amination is complete, remove the ethanol and excess ammonia under reduced pressure.

  • To the residue, add formamide (20 mL) and heat the mixture to 150-160 °C for 4-6 hours. This step facilitates the cyclization to form the pyrimidine ring.

  • After cooling to room temperature, pour the reaction mixture into ice water (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Conclusion: A Versatile Building Block for Pharmaceutical Innovation

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of two orthogonal reactive handles make it an ideal starting point for the construction of complex heterocyclic systems. As demonstrated, its application in the synthesis of pyrazolo[3,4-d]pyrimidines provides a direct route to a class of compounds with proven therapeutic potential, particularly as kinase inhibitors. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers and drug development professionals, enabling the efficient and strategic utilization of this important building block in the quest for novel therapeutics.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]

  • Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • This compound. PMC - NIH. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The protocols herein are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to ensure scientific integrity. We delve into the mechanistic underpinnings of Schiff base formation and explore the diverse pharmacological potential of this class of pyrazole derivatives, including their antimicrobial and anticancer activities.

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, compounds featuring an imine or azomethine (-C=N-) group, are a cornerstone in the synthesis of various heterocyclic compounds and serve as pivotal intermediates in numerous enzymatic reactions.[1][2] Their facile synthesis, coupled with the vast diversity achievable by varying the aldehyde and amine precursors, makes them an attractive scaffold in medicinal chemistry. The imine group is crucial for the biological activities of many Schiff bases.[3]

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, present in a range of commercially available drugs.[4][5] The fusion of a pyrazole moiety with a Schiff base creates a hybrid molecule with enhanced biological potential, often exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[6][7][8]

The starting material, this compound, is a versatile intermediate for synthesizing a variety of agrochemicals and drugs.[9][10] Its synthesis is typically achieved through the Vilsmeier-Haack reaction of 1,3-dimethyl-5-pyrazolone.[9][11] The presence of a chloro group at the 5-position offers a site for further functionalization, while the aldehyde group is primed for the synthesis of Schiff bases. This guide will focus on the condensation reaction between this pyrazole carbaldehyde and various primary amines to yield novel Schiff bases with significant therapeutic potential.

Mechanistic Overview of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[12] The reaction proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[3]

  • Dehydration: The hemiaminal is typically unstable and undergoes a dehydration step, eliminating a molecule of water to form the stable imine (Schiff base). This step is often acid-catalyzed to facilitate the protonation of the hydroxyl group, making it a better leaving group.[3][13]

The overall reaction is reversible and is typically driven to completion by removing the water formed, often through azeotropic distillation.[1]

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products R1-CHO 5-Chloro-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde Hemiaminal Hemiaminal (Unstable) R1-CHO->Hemiaminal Nucleophilic Addition R2-NH2 Primary Amine (R'-NH₂) R2-NH2->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base Dehydration (-H₂O) H2O Water (H₂O)

Figure 1: General reaction mechanism for Schiff base formation.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various substituted primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, 4-fluoroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard reflux apparatus with a condenser

  • Magnetic stirrer with heating plate

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 20 mL per gram of aldehyde).

  • Amine Addition: To this solution, add an equimolar amount (1.0 equivalent) of the desired substituted primary amine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyst facilitates the dehydration step of the reaction.[3]

  • Reflux: The reaction mixture is then refluxed with constant stirring for a period of 2-6 hours. The progress of the reaction should be monitored by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).[14]

  • Product Isolation: Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.[15]

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[16]

  • Drying: The purified product is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

Data Presentation: Synthesis of Exemplary Schiff Bases

The following table summarizes the reaction conditions and yields for the synthesis of a series of Schiff bases derived from this compound and various primary amines.

EntryAmineSolventReaction Time (h)Yield (%)Melting Point (°C)
1 AnilineEthanol485135-137
2 4-MethylanilineEthanol392148-150
3 4-ChloroanilineEthanol588162-164
4 4-MethoxyanilineEthanol490142-144
5 2-AminophenolMethanol682175-177

Characterization of Synthesized Schiff Bases

The structural elucidation and purity assessment of the synthesized Schiff bases are crucial. A combination of spectroscopic techniques is employed for this purpose.[17][18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of Schiff base synthesis, it is particularly useful for confirming the formation of the imine bond.

  • Key Vibrational Bands:

    • C=N Stretch (Imine): A characteristic absorption band in the region of 1600-1650 cm⁻¹ confirms the formation of the Schiff base.[7]

    • Disappearance of C=O Stretch (Aldehyde): The absence of a strong absorption band around 1680-1700 cm⁻¹, corresponding to the carbonyl group of the starting aldehyde, indicates the completion of the reaction.

    • Disappearance of N-H Stretch (Primary Amine): The disappearance of the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) also supports the formation of the Schiff base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, is indicative of the proton attached to the imine carbon.[14]

    • Aromatic Protons: Signals corresponding to the protons of the pyrazole and the aromatic ring of the amine precursor will be observed in the aromatic region (δ 6.5-8.0 ppm).

    • Methyl Protons: The methyl groups on the pyrazole ring will appear as singlets in the upfield region.

  • ¹³C NMR:

    • Azomethine Carbon (-CH=N-): The carbon atom of the imine group will exhibit a signal in the range of δ 150-165 ppm.[14]

    • Aromatic and Pyrazole Carbons: Signals for the carbon atoms of the aromatic and pyrazole rings will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity. The mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.[17]

Single-Crystal X-ray Diffraction

For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[18][20]

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Start Start: This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Product Pure Schiff Base Isolation->Product FTIR FTIR Spectroscopy Product->FTIR Structural Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS XRay X-ray Crystallography (if crystalline) Product->XRay Antimicrobial Antimicrobial Screening Product->Antimicrobial Biological Evaluation Anticancer Anticancer Assays Product->Anticancer

Figure 2: Workflow for the synthesis and characterization of pyrazole Schiff bases.

Potential Applications in Drug Development

Schiff bases derived from pyrazole scaffolds are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of pyrazole-based Schiff bases.[6][7][21] The imine group is often crucial for this activity, and the nature of the substituent on the amine-derived aromatic ring can significantly influence the antimicrobial spectrum and potency.[22] These compounds are thought to exert their effects by interfering with microbial cell wall synthesis or by inhibiting essential enzymes.

Anticancer Activity

Pyrazole-Schiff base hybrids have emerged as promising anticancer agents.[23][24][25] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][26] The planar nature of the Schiff base ligand allows for intercalation with DNA, while the pyrazole moiety can interact with specific enzyme active sites, leading to a dual mechanism of action.[17] Further derivatization of these Schiff bases could lead to the development of more potent and selective anticancer drugs.[18]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and characterization of novel Schiff bases from this compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to explore this promising class of compounds. The diverse biological activities of pyrazole-based Schiff bases, particularly their antimicrobial and anticancer potential, highlight their importance in the ongoing quest for new and effective therapeutic agents. The methodologies described herein provide a solid foundation for the further development and optimization of these valuable molecular scaffolds.

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  • Synthesis of Schiff Bases. (2020). BYJU'S. Retrieved January 12, 2026, from [Link]

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  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2023). OUCI. Retrieved January 12, 2026, from [Link]

  • Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru -NO core. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of Pyrazole fused Schiff base derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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  • The pharmacological activities of Schiff bases 1–4, the pyrazole... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2023). National Library of Medicine. Retrieved January 12, 2026, from [Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]

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  • ARTICLE. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

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  • Two new schiff bases based on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Syntheses, crystal structures and properties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, utilizing 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a key starting material.[1][2][3] Pyrazolo[3,4-b]pyridines are of significant interest due to their structural similarity to purine bases, which imparts a wide range of biological activities, including potential as anticancer, antiviral, and kinase inhibiting agents.[1][4][5][6] These application notes detail a robust and versatile synthetic protocol, elucidate the underlying reaction mechanism, and provide expert insights into experimental design and execution. The methodologies described herein are designed to be adaptable for the generation of diverse libraries of pyrazolo[3,4-b]pyridine derivatives for applications in drug discovery and materials science.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system creates a class of compounds with profound implications for biomedical research.[7] Their structural analogy to endogenous purines, such as adenine and guanine, allows them to interact with a variety of biological targets.[4] To date, numerous derivatives have been investigated, with several compounds entering clinical trials, highlighting the therapeutic potential of this scaffold.[7] The development of efficient and modular synthetic routes is therefore crucial for exploring the chemical space around this core and identifying novel drug candidates.[2][6]

This guide focuses on a synthetic strategy starting from this compound, a readily accessible pyrazole derivative.[8][9] The presence of the aldehyde and chloro functionalities provides strategic handles for the construction of the fused pyridine ring and for subsequent diversification.

Synthetic Strategy: A Multicomponent Approach

A highly efficient method for the construction of the pyrazolo[3,4-b]pyridine ring system is through a one-pot, multi-component reaction (MCR).[10][11][12] This approach offers several advantages, including operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step. The proposed strategy involves the condensation of three key components:

  • This compound: The foundational pyrazole building block.

  • An Active Methylene Compound: Such as malononitrile or ethyl cyanoacetate, which provides two carbons for the new pyridine ring.

  • An Amine Source: Ammonium acetate is a common choice, providing the nitrogen atom for the pyridine ring.

The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde P One-Pot Multicomponent Reaction A->P B Active Methylene Compound (e.g., Malononitrile) B->P C Amine Source (e.g., Ammonium Acetate) C->P D Substituted Pyrazolo[3,4-b]pyridine P->D

Figure 1: General workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Elucidating the Reaction Mechanism

The formation of the pyrazolo[3,4-b]pyridine ring via this multicomponent approach is believed to proceed through a cascade of reactions.[4][11] Understanding this mechanism is key to optimizing reaction conditions and predicting potential side products.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the this compound and the active methylene compound. This step forms a highly electrophilic pyrazolyl-substituted alkene intermediate.

  • Michael Addition: Subsequently, the amine (generated from ammonium acetate) undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.

  • Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto one of the nitrile or ester groups.

  • Aromatization: The final step involves the elimination of a molecule of water (and in some cases, another small molecule depending on the active methylene compound) to yield the stable, aromatic pyrazolo[3,4-b]pyridine ring system.

G A Aldehyde + Active Methylene Compound B Knoevenagel Condensation A->B C Pyrazolyl-alkene Intermediate B->C D Michael Addition of Amine C->D E Adduct D->E F Intramolecular Cyclization E->F G Cyclized Intermediate F->G H Aromatization (Elimination) G->H I Pyrazolo[3,4-b]pyridine Product H->I

Figure 2: Postulated mechanistic pathway for the formation of the pyrazolo[3,4-b]pyridine core.

Detailed Experimental Protocols

Synthesis of the Starting Material: this compound

This protocol is adapted from established Vilsmeier-Haack formylation procedures.[9][13][14]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Dimethylformamide (DMF) 73.09 4.4 g (4.6 mL) 60 mmol
Phosphorus oxychloride (POCl₃) 153.33 13.8 g (8.4 mL) 90 mmol
1,3-dimethyl-1H-pyrazol-5(4H)-one 112.13 3.36 g 30 mmol
Ethyl acetate - As needed -
Water (deionized) - As needed -
Sodium hydroxide solution (e.g., 1 M) - As needed -

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (60 mmol) to 0 °C in an ice bath. Add phosphorus oxychloride (90 mmol) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 20 minutes.

  • Reaction with Pyrazolone: To the freshly prepared Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) portion-wise, ensuring the temperature does not exceed 20 °C.

  • Heating: After the addition is complete, heat the reaction mixture to 90 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

  • Neutralization: Adjust the pH of the aqueous solution to ~7 using a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization to yield a solid product.[9]

Protocol for the Synthesis of 6-Amino-5-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This is a representative protocol based on common multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis.[10][12]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
This compound 172.60 1.73 g 10 mmol
Malononitrile 66.06 0.66 g 10 mmol
Ammonium acetate 77.08 7.71 g 100 mmol

| Ethanol | - | 20 mL | - |

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (10 mmol), malononitrile (10 mmol), and ammonium acetate (100 mmol) in ethanol (20 mL).

  • Reflux: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water (50 mL) to induce precipitation.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the 6-amino-5-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of both synthetic steps should be closely monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (in the case of the final product) are indicative of a successful reaction.

  • Spectroscopic Analysis: The identity of the final product must be unequivocally confirmed.

    • ¹H NMR: Expect to see characteristic signals for the two methyl groups on the pyrazole ring, a new aromatic proton on the pyridine ring, and a broad singlet for the amino group protons.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals, including those for the fused heterocyclic core and the nitrile carbon.

    • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.

  • Yield and Purity: A successful synthesis will result in a good to excellent yield of the product with high purity, as determined by NMR and/or elemental analysis.

Conclusion and Future Directions

The multicomponent synthesis of pyrazolo[3,4-b]pyridines from this compound offers a versatile and efficient entry point to a class of compounds with significant therapeutic potential. The protocols provided herein are robust and can be adapted for the synthesis of a wide array of derivatives by varying the active methylene compound and the amine source. The resulting library of compounds can then be screened for various biological activities, contributing to the ongoing efforts in drug discovery and development.[3]

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Springer. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... ResearchGate. [Link]

  • Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. ResearchGate. [Link]

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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications. [Link]

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  • Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. OUCI. [Link]

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  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

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Application Notes & Protocols: Knoevenagel Condensation of Pyrazole-4-carbaldehydes for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to α,β-unsaturated compounds.[1] Its application to heterocyclic aldehydes, particularly pyrazole-4-carbaldehydes, has garnered significant attention in medicinal chemistry. This is due to the prevalence of the pyrazole nucleus in a multitude of approved drugs, noted for their analgesic, anti-inflammatory, and antipyretic properties.[2][3] The resulting vinyl-substituted pyrazoles are versatile intermediates and key structural motifs in compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal agents.[3][4][5] This guide provides an in-depth exploration of the Knoevenagel condensation of pyrazole-4-carbaldehydes, detailing the underlying mechanism, critical experimental parameters, and validated protocols for both conventional and green synthetic approaches.

Mechanistic Overview: The Core Condensation

The Knoevenagel condensation is a nucleophilic addition reaction involving a carbonyl compound (here, a pyrazole-4-carbaldehyde) and an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z).[6] The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium carbonate) or, in some cases, an acid.

The mechanism proceeds through three key stages:

  • Carbanion Formation: The catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate). The strength of the electron-withdrawing groups (e.g., -CN, -COOR, -C=O) is crucial for facilitating this deprotonation with a mild base.[6]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Dehydration: The intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy adduct (an aldol-type product). This adduct then readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.

Caption: The generalized mechanism of the base-catalyzed Knoevenagel condensation.

Critical Experimental Parameters

The success and efficiency of the condensation hinge on the careful selection of reactants, catalyst, solvent, and reaction conditions.

  • Pyrazole-4-carbaldehydes (The Substrate): The core reactant can be synthesized through methods like the Vilsmeier-Haack reaction from corresponding ketone hydrazones.[7] The electronic nature of substituents on the pyrazole ring can influence the reactivity of the aldehyde group, though the reaction is generally robust for a wide variety of substituted pyrazoles.

  • Active Methylene Compounds (The Nucleophile): The choice of this reagent dictates the functionality of the final product. Common examples include:

    • Malononitrile: Highly reactive, often leading to rapid, high-yield reactions.[8]

    • Ethyl Cyanoacetate & Diethyl Malonate: Versatile reagents for introducing ester and cyano functionalities.

    • Pyrazolones: Used in tandem Knoevenagel-Michael additions or as standard active methylene compounds.[9][10]

    • Barbituric Acid & Thiobarbituric Acid: Introduce heterocyclic moieties, often resulting in products with interesting photophysical or biological properties.[6]

  • Catalysts: The choice of catalyst is pivotal and often determines the "greenness" of the protocol.

    • Basic Catalysts: Piperidine is a classic and highly effective catalyst.[1] Other organic bases are also common. Inorganic bases like ammonium carbonate offer a mild, cheap, and efficient alternative, particularly in aqueous media.[8]

    • Acidic Catalysts: Glacial acetic acid can serve as both a catalyst and a solvent, promoting condensation, especially with less reactive substrates.[2]

    • Green Catalysts: In line with sustainable chemistry principles, catalysts like glycine,[11] boric acid,[12] and even simple salts like NaCl[13] have been successfully employed, often in aqueous or solvent-free systems.

  • Solvents and Reaction Conditions:

    • Solvents: Ethanol, methanol, and glacial acetic acid are common organic solvents.[2][14] A significant shift towards greener protocols utilizes water or water-ethanol mixtures, which can enhance reaction rates and simplify product isolation.[8][13]

    • Temperature: Reactions can be performed at room temperature, but refluxing is often used to reduce reaction times and drive the reaction to completion.[2][8]

    • Methodology: While conventional heating with stirring is standard, alternative energy sources like microwave irradiation[2][3] and ultrasonication[8] can dramatically accelerate the reaction, often leading to higher yields in minutes rather than hours.

Experimental Workflow and Protocols

The general workflow for this synthesis is straightforward, involving reaction setup, monitoring, product isolation, and characterization.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Combine Pyrazole-4-carbaldehyde, Active Methylene Compound, and Solvent in Flask B Add Catalyst A->B C Apply Energy (Stirring at RT, Reflux, Microwave, or Sonication) B->C D Monitor Progress via TLC C->D E Cool Reaction Mixture D->E Reaction Complete F Filter Precipitated Solid E->F G Wash with Cold Solvent (e.g., Ethanol, Water) F->G H Recrystallize to Purify G->H I Determine Melting Point H->I J Acquire Spectra (¹H NMR, ¹³C NMR, IR, MS) I->J

Caption: General experimental workflow for the Knoevenagel condensation.

Protocol 1: Conventional Synthesis using Acetic Acid

This protocol is adapted from methodologies employing acidic catalysts for the condensation of a heterocyclic aldehyde with a pyrazolone derivative.[2][3]

  • Materials:

    • Substituted Pyrazole-4-carbaldehyde (1.0 mmol)

    • Active Methylene Compound (e.g., 1-phenyl-3-methyl-5-pyrazolone) (1.0 mmol)

    • Glacial Acetic Acid (5-10 mL)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrazole-4-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

    • Add glacial acetic acid (5-10 mL) to the flask.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., chloroform or ethyl acetate/hexane).

    • Once the starting materials are consumed, allow the mixture to cool to room temperature.

    • A solid product will typically precipitate. If not, slowly pour the mixture into ice-cold water to induce precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure compound.

    • Dry the purified product, record the yield, and characterize by spectroscopic methods.

Protocol 2: Green Synthesis in Aqueous Media

This protocol utilizes a mild, inexpensive catalyst in an environmentally benign solvent system, adapted from Sonar et al.[8]

  • Materials:

    • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 248 mg)

    • Malononitrile (1.0 mmol, 66 mg)

    • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 19 mg)

    • Water:Ethanol (1:1 mixture, 10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, combine the pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1:1 water-ethanol mixture (10 mL).

    • Stir the mixture for 2-3 minutes to ensure the reactants are well-suspended.

    • Add the ammonium carbonate catalyst (20 mol%) to the flask.

    • Attach a reflux condenser and heat the mixture at reflux temperature for 10-15 minutes. Alternatively, for an even greener approach, stir the mixture at ambient temperature under sonication for a similar duration.

    • Monitor the reaction by TLC. The reaction is typically rapid.

    • Upon completion, cool the flask in an ice bath. The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • The product is often pure enough for characterization without further purification. If needed, recrystallize from ethanol.

    • Dry the final product and determine the yield and melting point. A typical yield for this specific reaction is reported to be around 95%.[8]

Data Summary and Characterization

The versatility of the Knoevenagel condensation with pyrazole-4-carbaldehydes is demonstrated by the wide range of conditions and substrates that can be employed.

Table 1: Examples of Knoevenagel Condensation with Pyrazole Aldehydes

EntryPyrazole AldehydeActive Methylene Cmpd.CatalystSolventConditionsYield (%)Reference
11,3-diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃ (20 mol%)Water:Ethanol (1:1)Reflux, 10 min95[8]
21-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one*5-nitrothiophene-2-carbaldehydeAcetic AcidGlacial Acetic AcidReflux, 2-3 hN/A[2]
3Phenylthio-1-phenyl-1H-pyrazole-4-carbaldehydeFluorinated EnaminonesN/A (MCR)N/AN/AN/A[4]
4Aromatic AldehydesMalononitrileNaCl (10 mol%)WaterRT, 35 min92[13]
5Pyrazole-3-carbaldehydesVarious Active MethylenesGlycineDMSORoom TempGood[11]

*Note: Entry 2 is an analogous reaction where the pyrazolone acts as the active methylene compound and a thiophene aldehyde is the electrophile.

Product Characterization:

  • TLC: Used for reaction monitoring. The product spot should have a different Rf value than the starting materials.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • FT-IR Spectroscopy: Look for characteristic peaks. For a product derived from malononitrile, expect a strong C≡N stretch (~2220 cm⁻¹) and C=C alkene stretch (~1600 cm⁻¹). The aldehyde C=O stretch (~1670-1700 cm⁻¹) from the starting material should be absent.[2]

  • ¹H NMR Spectroscopy: The most telling signal is the appearance of a new singlet for the vinyl proton (-CH=) typically in the range of 7.5-9.2 ppm.[8] The aldehyde proton signal (-CHO) from the starting material (around 9-10 ppm) will disappear.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized product.[8]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality starting materials.1. Use a fresh batch of catalyst. Consider a stronger base like piperidine if a weak one fails. 2. Increase reaction time or temperature (e.g., move from RT to reflux). 3. Check the purity of the aldehyde and active methylene compound.
Incomplete Reaction 1. Reaction has not reached equilibrium. 2. Catalyst deactivation.1. Extend the reaction time. 2. Add an additional portion of the catalyst.
Formation of Side Products 1. Self-condensation of the aldehyde (with strong bases). 2. Michael addition of a second active methylene unit.1. Use a milder catalyst (e.g., ammonium carbonate instead of a strong amine). 2. Ensure a 1:1 stoichiometric ratio of reactants. Lowering the temperature may also help.
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent. 2. Product is an oil.1. Remove the solvent under reduced pressure. If in an aqueous medium, try extracting with an organic solvent like ethyl acetate. 2. Attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification. Column chromatography may be necessary.

Conclusion

The Knoevenagel condensation of pyrazole-4-carbaldehydes is an efficient, versatile, and highly adaptable reaction for synthesizing a diverse library of pyrazole-based compounds.[5] With the development of green protocols that utilize aqueous media and mild catalysts, this reaction has become even more attractive for sustainable drug discovery and development.[8][13] The protocols and data presented herein provide a robust framework for researchers to successfully implement and optimize this critical transformation in their own laboratories.

References

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  • Limban, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Available at: [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The ability to strategically functionalize the pyrazole ring is therefore of paramount importance in drug discovery and development, enabling the fine-tuning of a compound's pharmacological profile.[3][5] Among the various methods to achieve this, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds.[6][7]

This guide provides an in-depth technical overview and practical protocols for conducting Suzuki coupling reactions with halogenated pyrazoles. It is designed to equip researchers with the necessary knowledge to not only execute these reactions successfully but also to understand the underlying principles that govern their outcome, facilitating informed troubleshooting and optimization.

Core Principles and Mechanistic Insights

The Suzuki-Miyaura coupling is a cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide, catalyzed by a Palladium(0) complex.[8][9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style="", fontcolor="#202124"]; PdII [label="trans-Ar-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style="", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃, K₃PO₄)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Boronic [label="R-B(OH)₂ (Boronic Acid)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Borate [label="[R-B(OH)₃]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_R [label="trans-Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style="", fontcolor="#202124"]; Product [label="Ar-R (Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Halide [label="Ar-X (Halogenated Pyrazole)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" ", color="#5F6368"]; Halide -> OxAdd [color="#EA4335"]; OxAdd -> PdII [label=" ", color="#5F6368"]; PdII -> Transmetalation [label=" ", color="#5F6368"]; Base -> Borate [label="Activation", style=dashed, color="#FBBC05"]; Boronic -> Borate [style=dashed, color="#4285F4"]; Borate -> Transmetalation [color="#4285F4"]; Transmetalation -> PdII_R [label=" ", color="#5F6368"]; PdII_R -> RedElim [label=" ", color="#5F6368"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label="Regeneration", color="#5F6368"]; } केंद Suzuki Coupling Catalytic Cycle

When working with halogenated pyrazoles, several factors require careful consideration due to the electronic nature and potential for catalyst inhibition by the nitrogen-containing heterocycle.[11]

The Halogen's Role: Reactivity Trends

The nature of the halogen atom on the pyrazole ring significantly influences its reactivity in the oxidative addition step. The general reactivity trend for organohalides in Suzuki coupling is I > Br > Cl.[7]

  • Iodo-pyrazoles: Are highly reactive and can undergo coupling under mild conditions. However, they are often more expensive and can be prone to dehalogenation side reactions.[12][13]

  • Bromo-pyrazoles: Offer a good balance of reactivity and stability, making them the most commonly used substrates in Suzuki couplings.[12][14] Oxidative addition to the C-Br bond is generally efficient.

  • Chloro-pyrazoles: Are the least reactive and often require more specialized and highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve good yields.[14] However, their low cost makes them attractive starting materials.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and the associated ligand is critical for a successful Suzuki coupling with halogenated pyrazoles. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation.[15]

  • Palladium Precatalysts: A variety of Pd(0) and Pd(II) sources can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. More recently, preformed, air-stable precatalysts like XPhos Pd G2 and SPhos Pd G2 have gained popularity due to their high activity and ease of handling.[14][16]

  • Ligands: For challenging substrates like pyrazoles, bulky and electron-rich phosphine ligands are often necessary. These ligands promote the oxidative addition step and stabilize the active catalytic species.[14][15] Commonly used ligands include:

    • Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand suitable for more reactive substrates.[17]

    • Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): These are highly effective for coupling less reactive halides (like chlorides) and for substrates prone to catalyst inhibition.[14]

    • N-Heterocyclic Carbenes (NHCs): Offer another class of highly active ligands for Suzuki couplings.[9]

The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[9] The choice of base and solvent are often interconnected.

  • Bases:

    • Inorganic Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates.[14][17]

    • Phosphates (e.g., K₃PO₄): A stronger base that is often effective in challenging couplings, particularly with heteroaryl chlorides.[14][18]

    • Fluorides (e.g., KF, CsF): Can be useful for preventing side reactions like protodeboronation.[19]

  • Solvents:

    • Aprotic Solvents: Dioxane, toluene, and DMF are commonly used, often in combination with water.[14][17]

    • Protic Solvents: Ethanol/water mixtures have also been shown to be effective, particularly in microwave-assisted reactions.[14][20] The presence of water can be beneficial as it helps to dissolve the inorganic base and facilitates the formation of the borate species.[14]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of halogenated pyrazoles. Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Pyrazole

This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with a bromo-pyrazole substrate.

Reagents and Materials:

  • Bromo-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst with the ligand incorporated)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the bromo-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2.5 mol%) and any additional ligand if required (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[21]

  • Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[14]

Protocol 2: Microwave-Assisted Suzuki Coupling of a Bromo-Pyrazole

Microwave irradiation can significantly accelerate reaction times and improve yields in many Suzuki coupling reactions.[20][22]

Reagents and Materials:

  • As per Protocol 1. A microwave-safe reaction vial is required.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine the bromo-pyrazole (1.0 equiv), the corresponding boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium precatalyst system (e.g., XPhos Pd G2, 2.5 mol% and XPhos, 5 mol%).[14][22]

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1) to the vial.[14]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-135 °C) for a specified time (e.g., 10-40 minutes).[14][20]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Summary of Reaction Conditions and Troubleshooting

The success of a Suzuki coupling reaction with a halogenated pyrazole is highly dependent on the careful selection of reaction parameters. The following table summarizes common conditions and provides troubleshooting guidance for common issues.

ParameterRecommended ConditionsTroubleshooting
Halogenated Pyrazole Iodo- and Bromo-pyrazoles are generally more reactive. Chloro-pyrazoles require more forcing conditions.[12][14]Low Reactivity: For chloro-pyrazoles, use a more active catalyst system (e.g., with bulky, electron-rich ligands like XPhos or SPhos) and higher temperatures.[14]
Boronic Acid 1.1 - 1.5 equivalents are typically used.Protodeboronation: If loss of the boronic acid group is observed, consider using a milder base (e.g., KF), anhydrous conditions, or protecting the boronic acid as a boronate ester.[11][21]
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligand, or air-stable precatalysts like XPhos Pd G2 (1-5 mol%).[14][16][17]Low or No Yield: Ensure the catalyst is active and the reaction is under an inert atmosphere. Oxygen can deactivate the catalyst.[21] Consider a different ligand or precatalyst.
Ligand PPh₃ for reactive substrates. Bulky, electron-rich phosphines (XPhos, SPhos) for less reactive substrates.[14][15]Catalyst Deactivation: The nitrogen atoms in the pyrazole can coordinate to the palladium center. Bulky ligands can help prevent this inhibition.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents).[14][17][18]Incomplete Reaction: The base may not be strong enough or may have poor solubility. Try a stronger base (e.g., K₃PO₄) or ensure vigorous stirring in biphasic systems.[21]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, EtOH/H₂O.[14][17][20]Solubility Issues: If reactants are not soluble, try a different solvent system. Ensure the solvent is properly degassed.[19]
Temperature 80 - 140 °C. Microwave heating can significantly reduce reaction times.[14][20]Side Reactions: If decomposition is observed at high temperatures, try lowering the temperature and using a more active catalyst to compensate.
Common Side Reactions Homocoupling: Formation of biaryl products from the boronic acid or the halide.[11] Dehalogenation: Replacement of the halogen with a hydrogen atom.[12][13]Minimizing Side Reactions: Ensure the reaction is free of oxygen to reduce homocoupling. For dehalogenation, using bromo or chloro derivatives instead of iodo-pyrazoles can be beneficial.[12][13][23]

Applications in Drug Discovery: Case Studies

The Suzuki coupling of halogenated pyrazoles has been instrumental in the synthesis of numerous biologically active compounds. For instance, this methodology has been employed to synthesize precursors for selective CDK9 inhibitors and compounds with potential tyrosinase inhibitory activity.[6][16] The ability to introduce a wide range of aryl and heteroaryl substituents onto the pyrazole core allows for the exploration of vast chemical space in the quest for new therapeutic agents.[3][5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of halogenated pyrazoles. A thorough understanding of the reaction mechanism and the interplay between the substrate, catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully apply this powerful reaction in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrazole-based pharmaceuticals.

References

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Tomanová, P., et al. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed.
  • Technical Support Center: Optimization of Suzuki Coupling with Bromo-Pyrazole Substrates. (n.d.). Benchchem.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (2025). BenchChem.
  • Szostak, M., et al. (n.d.). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters - ACS Publications.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). NIH.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025). ResearchGate.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). MDPI.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Request PDF - ResearchGate.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.
  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). MDPI.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry - ACS Publications.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). PubMed.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... (2021). RSC Advances (RSC Publishing).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2025). ResearchGate.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.).
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.

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Application Note: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a Versatile Electrophile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Abstract & Introduction

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste compared to traditional multi-step syntheses.[3] Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[4][5][6]

This application note details the utility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a highly versatile and strategic building block in several key MCRs. The unique substitution pattern of this reagent—featuring an electrophilic aldehyde for MCR engagement, a chlorine atom at the C5 position for potential post-reaction modification, and two methyl groups influencing solubility and steric profile—renders it an invaluable tool for generating diverse libraries of novel pyrazole-containing molecules for drug discovery and materials science. We will explore its application in foundational MCRs such as the Biginelli, Hantzsch, and isocyanide-based reactions, providing detailed protocols and mechanistic insights.

Reagent Profile: this compound

This pyrazole aldehyde is a crystalline solid synthesized via the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one.[7][8] Its structure combines several key features that dictate its reactivity and utility in MCRs.

  • The Aldehyde Group (-CHO): As the primary electrophilic center, it readily participates in condensation reactions with nucleophiles, initiating the cascade sequences of MCRs.

  • The Chlorine Atom (-Cl): Located at the C5 position, it serves a dual purpose. Electronically, it influences the reactivity of the pyrazole ring. Synthetically, it acts as a functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of the MCR products.

  • N-Methyl and C-Methyl Groups (-CH₃): These groups enhance the lipophilicity and solubility of the reagent and its derivatives in common organic solvents. They also provide steric bulk that can influence the regioselectivity of certain reactions.

Caption: Key structural features of the title reagent.

Applications in Key Multicomponent Reactions

The electrophilic nature of the aldehyde function allows this reagent to serve as a cornerstone component in a variety of named MCRs.

Biginelli & Biginelli-Type Reactions

The classical Biginelli reaction combines an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[9] By employing this compound, novel pyrazole-functionalized DHPMs can be synthesized, which are of significant interest in medicinal chemistry as potential calcium channel blockers and antimicrobial agents.[10] The reaction typically proceeds under acidic catalysis.[11]

Mechanistic Rationale: The reaction is believed to initiate with an acid-catalyzed condensation between the pyrazole aldehyde and urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then intercepted by the enol form of the β-dicarbonyl compound (e.g., ethyl acetoacetate). Subsequent cyclization and dehydration afford the final DHPM product.

Biginelli_Mechanism R_CHO Pyrazole-CHO (1) Iminium N-Acyliminium Ion Intermediate R_CHO->Iminium + Urea (2) - H₂O, [H⁺] Urea Urea (2) Urea->Iminium Ketoester β-Ketoester (3) Enol Enol of (3) Ketoester->Enol Tautomerization OpenChain Open-Chain Intermediate Iminium->OpenChain + Enol Enol->OpenChain DHPM Pyrazole-DHPM Product (4) OpenChain->DHPM Cyclization - H₂O

Caption: Simplified mechanism of the Biginelli reaction.

Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that constructs 1,4-dihydropyridine (1,4-DHP) scaffolds, which are famous for their cardiovascular applications (e.g., Nifedipine).[12] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[13][14] Using our title pyrazole aldehyde allows for the direct incorporation of the pyrazole moiety at the 4-position of the DHP ring.

Experimental Insight: The choice of solvent and catalyst can significantly impact reaction times and yields. While classical conditions involve refluxing in ethanol, modern protocols often employ green solvents like water or use catalysts such as p-toluenesulfonic acid (PTSA) or ytterbium triflate to improve efficiency.[13]

Component A (Aldehyde)Component B (β-Ketoester)Component C (N-Source)Product ScaffoldPotential Application
5-Chloro-pyrazole-CHOEthyl AcetoacetateNH₄OAcPyrazole-DihydropyridineCalcium Channel Blocker
5-Chloro-pyrazole-CHOMethyl AcetoacetateNH₄OAcPyrazole-DihydropyridineAntihypertensive
5-Chloro-pyrazole-CHODimedoneNH₄OAcPyrazole-AcridineFluorescent Probe

Table 1: Example component combinations for Hantzsch synthesis.

Isocyanide-Based Multicomponent Reactions (IMCRs)

IMCRs, such as the Passerini and Ugi reactions, are exceptionally powerful for rapidly building molecular complexity due to the unique reactivity of the isocyanide component.

  • Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[15][16] Employing the pyrazole aldehyde provides a direct route to complex amides bearing the pyrazole core, a valuable structure in drug development.[15]

  • Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini by including a primary amine, resulting in a bis-amide product. This reaction is one of the most convergent in organic synthesis, capable of generating vast libraries of drug-like molecules from readily available starting materials.[2][17]

Causality Behind Component Choice: The power of IMCRs lies in their high tolerance for diverse functional groups across all four components. By varying the amine, carboxylic acid, and isocyanide inputs, a chemist can systematically explore the chemical space around the core 5-chloro-1,3-dimethyl-pyrazole scaffold to optimize for biological activity or material properties.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Pyrazole-Substituted Dihydropyrimidinone (Biginelli-Type Reaction)

This protocol provides a representative method for synthesizing a novel DHPM derivative.

Workflow Overview:

Protocol_Workflow start Start: Assemble Reagents mix Mix Aldehyde, Ketoester, Urea & Catalyst in Ethanol start->mix reflux Reflux Reaction Mixture (6-8 hours, monitor by TLC) mix->reflux cool Cool to Room Temp, Then in Ice Bath reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry end End: Characterize Product (NMR, MS, IR) dry->end

Caption: Experimental workflow for the Biginelli-type synthesis.

Reagents:

  • This compound (1.0 eq, e.g., 1.73 g, 10 mmol)

  • Ethyl acetoacetate (1.1 eq, e.g., 1.43 g, 11 mmol)

  • Thiourea (1.5 eq, e.g., 1.14 g, 15 mmol)

  • p-Toluenesulfonic acid (PTSA) monohydrate (0.1 eq, e.g., 0.19 g, 1 mmol)

  • Ethanol (25 mL)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (25 mL), followed by ethyl acetoacetate (1.1 eq), thiourea (1.5 eq), and finally the PTSA catalyst (0.1 eq).

    • Rationale: Adding the catalyst last ensures the reaction begins under controlled conditions upon heating. Thiourea is used here to yield a dihydropyrimidine-2-thione, which can be more crystalline and easier to isolate.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-8 hours.

    • Self-Validation: The disappearance of the aldehyde spot on the TLC plate is a primary indicator of reaction completion.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should form. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Future Outlook

This compound has been demonstrated as a potent and versatile component for constructing complex, drug-like molecules via multicomponent reactions. Its ability to participate in robust and well-established transformations like the Biginelli and Hantzsch syntheses allows for the straightforward creation of novel pyrazole-fused heterocyclic systems. The true strategic advantage of this reagent lies in the C5-chloro substituent, which acts as a latent functional group. The products from these MCRs are not merely final compounds but are themselves advanced intermediates, primed for further diversification through modern cross-coupling chemistry. This dual-stage approach—MCR followed by post-modification—provides an exceptionally powerful platform for accelerating the drug discovery process.

References

  • Castillo, J. C., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link][1][2][4][5][6]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link][3]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Cioc, R. C., et al. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
  • Akolkar, S., et al. (2021). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. [Link][18]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Wikipedia. (n.d.). Biginelli reaction. [Link][9]

  • Zahova, K. G., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6675. [Link][10]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link][13]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link][14]

  • Wikipedia. (n.d.). Passerini reaction. [Link][15]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link][16]

  • de Souza, M. V. N. (2005). The Ugi four-component reaction: a powerful tool for creating chemical libraries. Química Nova, 28(4).
  • Shen, Y. J., et al. (2011). This compound. Acta Crystallographica Section E, 67(11), o2973. [Link][7][8]

  • Deshmukh, S. S., et al. (2015). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 56(38), 5323-5325. [Link][17]

  • Zask, A., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. New Journal of Chemistry, 40(9), 7412-7418. [Link][11]

  • Zask, A., et al. (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2016(2), M893. [Link][19]

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Application Notes and Protocols: A Detailed Guide to the Experimental Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylated pyrazoles, particularly pyrazole-4-carbaldehydes, are pivotal intermediates in the synthesis of a vast array of biologically active compounds and functional materials. The strategic introduction of a formyl group onto the pyrazole ring opens up a gateway for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary experimental procedures for the formylation of pyrazoles. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of classical methods such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. Furthermore, we will explore contemporary approaches including transition-metal-catalyzed and organocatalytic C-H formylation, offering researchers a comprehensive toolkit for this crucial synthetic transformation.

Introduction: The Significance of Formylpyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The formyl group, a versatile chemical handle, allows for a plethora of subsequent reactions such as oxidation, reduction, condensation, and the formation of various heterocyclic rings. Consequently, the efficient and regioselective formylation of pyrazoles is a critical step in the drug discovery and development pipeline. This document serves as a practical guide to the most effective and commonly employed methods for achieving this transformation.

Classical Formylation Methodologies

The traditional approaches to pyrazole formylation have been the bedrock of synthetic strategies for decades. Their reliability, scalability, and broad substrate scope have cemented their place in the synthetic chemist's arsenal.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is arguably the most prevalent and versatile method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][2] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1]

Causality of Experimental Choices:

  • The Vilsmeier Reagent: The electrophilicity of the Vilsmeier reagent is crucial for attacking the electron-rich pyrazole ring. The choice of DMF and POCl₃ is historical and based on their ready availability and effectiveness. The reaction between them is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the highly reactive reagent.[1]

  • Regioselectivity: The formylation of N-substituted pyrazoles predominantly occurs at the C4-position. This is due to the electronic properties of the pyrazole ring, where the C4-position is the most nucleophilic and sterically accessible for electrophilic attack.

  • Reaction Conditions: The reaction is often initiated at low temperatures (0-5 °C) during the addition of the pyrazole to the pre-formed Vilsmeier reagent to control the initial exothermic reaction. Subsequently, heating is typically required to drive the reaction to completion. The optimal temperature and reaction time are substrate-dependent and should be determined empirically, often by thin-layer chromatography (TLC) monitoring.[1]

Experimental Workflow Diagram:

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent Add POCl3 dropwise at 0°C POCl3 POCl3 POCl3->Reagent ReactionMix Reaction Mixture Reagent->ReactionMix Pyrazole Pyrazole Substrate in Anhydrous Solvent Pyrazole->ReactionMix Add to Vilsmeier Reagent Heating Heat (e.g., 60-100°C) ReactionMix->Heating Monitor by TLC Quench Quench with Ice/Water Heating->Quench Neutralize Neutralize with Base (e.g., NaOH, NaHCO3) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify (Column Chromatography) Extract->Purify Product Formylated Pyrazole Purify->Product

Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.

Detailed Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

Materials:

  • 1-Phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. The addition should be slow to maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.

  • Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40 °C for DCM, or higher if DMF is the sole solvent) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[3]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • The Vilsmeier reagent is moisture-sensitive and corrosive.

  • The quenching of the reaction is highly exothermic. Perform this step slowly and with adequate cooling.

The Duff Reaction: A Milder Alternative

The Duff reaction offers a less harsh alternative to the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds, including pyrazoles.[4] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[5][6]

Causality of Experimental Choices:

  • Formylating Agent: HMTA serves as a source of an electrophilic iminium cation upon protonation and ring-opening in the acidic medium. This electrophile then attacks the pyrazole ring.

  • Acidic Medium: The acid is essential for the activation of HMTA. TFA is often a good choice as it can also serve as the solvent.[5]

  • Reaction Conditions: The Duff reaction typically requires higher temperatures and longer reaction times compared to the Vilsmeier-Haack reaction.[2] However, it avoids the use of corrosive and water-sensitive reagents like POCl₃.

Detailed Protocol: Duff Reaction for the Formylation of a 1-Arylpyrazole [4]

Materials:

  • 1-Arylpyrazole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-arylpyrazole (1 equivalent) in TFA. Add HMTA (1.5 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 72 °C for TFA) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it into water. Heat the aqueous mixture at reflux for 1-2 hours to hydrolyze the intermediate Schiff base.

  • Neutralization and Extraction: Cool the mixture and neutralize it with a saturated solution of Na₂CO₃. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying, Concentration, and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Reimer-Tiemann Reaction: A Niche Application for Pyrazoles

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, but it can also be applied to other electron-rich heterocycles like pyrroles and indoles.[7] Its application to pyrazoles is less common but feasible, particularly for pyrazolones or pyrazoles with strongly activating groups. The reaction involves the treatment of the substrate with chloroform (CHCl₃) in the presence of a strong base, which generates dichlorocarbene (:CCl₂) as the electrophilic species.[7][8]

Causality of Experimental Choices:

  • Dichlorocarbene Generation: The strong base (e.g., NaOH) deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate the highly reactive dichlorocarbene.

  • Reaction Conditions: The reaction is typically carried out in a biphasic system (aqueous base and an organic solvent containing chloroform and the substrate), often with a phase-transfer catalyst to enhance the reaction rate.[7] The reaction can be highly exothermic and requires careful temperature control.

Given the limited specific literature for pyrazoles, a general procedure for electron-rich heterocycles is provided below, which would require optimization for specific pyrazole substrates.

General Protocol Outline: Reimer-Tiemann Reaction

  • Reaction Setup: Dissolve the pyrazole substrate in a suitable solvent (e.g., ethanol) in a round-bottom flask. Add a solution of a strong base (e.g., aqueous NaOH).

  • Reaction Execution: Heat the mixture and add chloroform dropwise with vigorous stirring. Maintain the reaction at an elevated temperature (e.g., 60-70 °C) for several hours.

  • Work-up: After the reaction, acidify the mixture and remove the excess chloroform by steam distillation or rotary evaporation.

  • Isolation and Purification: Extract the product with a suitable organic solvent and purify by standard methods.

Modern Formylation Techniques

While classical methods are robust, modern synthetic chemistry continually seeks milder, more efficient, and more selective reactions.

Transition-Metal-Catalyzed C-H Formylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. While direct formylation of pyrazoles using this method is still an evolving area, the use of a carbon monoxide source (like formic acid or its derivatives) in the presence of a palladium catalyst and an oxidant can achieve formylation.[9] These reactions often require directing groups on the pyrazole to achieve high regioselectivity.

Conceptual Workflow Diagram:

Palladium_Catalyzed_Formylation cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product Pyrazole N-Substituted Pyrazole CH_Activation C-H Activation Pyrazole->CH_Activation Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->CH_Activation Ligand Ligand (optional) Ligand->CH_Activation CO_Source CO Source (e.g., HCOOH) CO_Insertion CO Insertion CO_Source->CO_Insertion Oxidant Oxidant Catalyst_Regeneration Catalyst Regeneration Oxidant->Catalyst_Regeneration CH_Activation->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst_Regeneration Product Formylated Pyrazole Reductive_Elimination->Product Catalyst_Regeneration->CH_Activation

Caption: Conceptual workflow of Palladium-catalyzed C-H formylation.

Organocatalytic Formylation

Organocatalysis offers a metal-free alternative for formylation reactions. Recent advances have shown that simple organic molecules can catalyze the formylation of various substrates. For nitrogen heterocycles, methods using glyoxylic acid as a formylating agent in the presence of an amine catalyst have been developed.[10] While specific protocols for pyrazoles are still emerging, this approach holds promise for milder and more environmentally benign syntheses.

Comparative Analysis of Formylation Methods

The choice of formylation method depends on several factors, including the substrate's electronic and steric properties, the desired scale of the reaction, and the available laboratory infrastructure.

MethodReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃ (or other halogenating agents)0 °C to reflux, 1-6 hGood to ExcellentHigh yields, broad substrate scope, reliable, well-established.Harsh, corrosive, and water-sensitive reagents; exothermic quenching.[1][4]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA, H₃BO₃/glycerol)Reflux, 12-24 hModerate to GoodMilder than Vilsmeier-Haack, avoids POCl₃.[4][6]Longer reaction times, higher temperatures, generally lower yields than Vilsmeier-Haack.[2]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)60-70 °C, biphasicLow to ModerateUseful for specific substrates (e.g., pyrazolones), avoids anhydrous conditions.Low yields, formation of byproducts, highly exothermic.[7]
Pd-Catalyzed C-H Formylation Pd catalyst, CO source (e.g., HCOOH), Oxidant80-120 °CModerate to GoodHigh regioselectivity with directing groups, good functional group tolerance.Requires expensive metal catalyst, may need specific directing groups.[9][11]
Organocatalytic Formylation Organocatalyst (e.g., amine), Formylating agent (e.g., glyoxylic acid)Room temp to mild heatingModerate to GoodMetal-free, mild conditions, environmentally friendly.Newer method, substrate scope for pyrazoles is less explored.[10][12]

Troubleshooting Common Issues

  • Low or No Yield in Vilsmeier-Haack:

    • Cause: Inactive or decomposed Vilsmeier reagent due to moisture.

    • Solution: Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous.[1]

    • Cause: The pyrazole substrate is deactivated by electron-withdrawing groups.

    • Solution: Increase reaction temperature and/or time. Consider a different formylation method.

  • Difficulty in Product Isolation:

    • Cause: The formylated pyrazole may be water-soluble.

    • Solution: Saturate the aqueous layer with NaCl (brine) during extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.[1]

    • Cause: Emulsion formation during extraction.

    • Solution: Add a small amount of brine to the separatory funnel or filter the mixture through a pad of Celite® to break the emulsion.[1]

Conclusion

The formylation of pyrazoles is a fundamental transformation in organic synthesis, providing access to a rich diversity of valuable compounds. The Vilsmeier-Haack reaction remains the most widely used and reliable method, offering high yields for a broad range of substrates. However, for sensitive substrates or when milder conditions are required, the Duff reaction presents a viable alternative. While the Reimer-Tiemann reaction has limited application for simple pyrazoles, it can be useful in specific cases. The emerging fields of transition-metal-catalyzed and organocatalytic C-H formylation are poised to offer more sustainable and selective methods in the future. A thorough understanding of the principles and practical aspects of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize the desired formylpyrazole intermediates for their research and development endeavors.

References

  • Semantic Scholar. (n.d.). Recent Advances On Direct Formylation Reactions. Semantic Scholar. Available from: [Link]

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available from: [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available from: [Link]

  • Li, W., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 128-135. Available from: [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. Available from: [Link]

  • ResearchGate. (2008). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. Available from: [Link]

  • Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(9), 1625-1681. Available from: [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available from: [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382. Available from: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]

  • Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. Available from: [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. Available from: [Link]

  • SlidePlayer. (n.d.). Duff Reaction. SlidePlayer. Available from: [Link]

  • Chem-Station. (2016, September 22). Duff Reaction. Chem-Station Int. Ed. Available from: [Link]

  • Scribd. (2020, June 28). Reimer-Tiemann Reaction. Scribd. Available from: [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. SynArchive. Available from: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. Available from: [Link]

  • PubMed. (2016). Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. The Journal of Organic Chemistry, 81(17), 7584-7594. Available from: [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in asymmetric organocatalysis. Beilstein Journal of Organic Chemistry, 16, 1866-1875. Available from: [Link]

  • Beilstein Journals. (n.d.). New advances in asymmetric organocatalysis II. Beilstein Journals. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1-32. Available from: [Link]

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laboratory-scale synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the , a key intermediate in the development of pharmaceuticals and agrochemicals.

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group and a chlorine atom on the pyrazole scaffold, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including fungicides, insecticides, and pharmaceutical agents.[1][2][3] The most direct and widely adopted method for its preparation is the Vilsmeier-Haack reaction, a powerful tool for the formylation and chlorination of electron-rich heterocyclic systems.[4][5][6]

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and address critical safety considerations, ensuring a robust and reproducible protocol.

Reaction Mechanism and Scientific Rationale

The synthesis is achieved through a one-pot Vilsmeier-Haack reaction starting from 1,3-dimethyl-5-pyrazolone. This reaction accomplishes both C4-formylation and C5-chlorination of the pyrazole ring. The process can be dissected into two primary stages: the formation of the Vilsmeier reagent and its subsequent reaction with the pyrazolone substrate.

1. Formation of the Vilsmeier Reagent: The reaction is initiated by the in situ generation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphoryl chloride (POCl₃).[5][7][8] The nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly reactive electrophile, the chloroiminium cation ([(CH₃)₂N=CHCl]⁺).[8] This step is highly exothermic and must be performed under cold, anhydrous conditions to prevent thermal runaway and decomposition of the reagent.[9][10]

2. Electrophilic Aromatic Substitution and Chlorination: The starting material, 1,3-dimethyl-5-pyrazolone, exists in tautomeric forms. The electron-rich enol tautomer acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs at the C4 position, which is highly activated. The resulting intermediate undergoes a series of transformations, including the elimination of HCl and subsequent attack by the chloride ion (from POCl₃) at the C5 position, replacing the hydroxyl group. The reaction is driven to completion by heating.[4][11][12] The final step is the hydrolysis of the iminium intermediate during aqueous work-up to yield the desired aldehyde.

Vilsmeier-Haack Mechanism Figure 1: Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with Pyrazolone DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ (Exothermic) POCl3 POCl₃ Intermediate Addition Intermediate Pyrazolone 1,3-Dimethyl-5-pyrazolone (Enol Tautomer) Pyrazolone->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C4) Product 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Chlorination at C5 & Hydrolysis Experimental Workflow Figure 2: Experimental Workflow cluster_setup 1. Setup & Reagent Prep cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification A Dry 3-neck flask under N₂ B Add anhydrous DMF A->B C Cool to 0 °C B->C D Slowly add POCl₃ C->D E Stir 30 min (Vilsmeier Reagent) D->E F Add Pyrazolone at < 10 °C E->F G Heat to 90-100 °C for 4-7 h F->G H Monitor by TLC G->H I Cool to RT H->I J Quench in Ice Water I->J K Neutralize with NaHCO₃ J->K L Extract with EtOAc K->L M Dry & Concentrate L->M N Purify (Recrystallize) M->N

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

Overview: The Vilsmeier-Haack Approach

The synthesis of this compound is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[1][2] This reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[3] The process involves the reaction of a suitable pyrazole precursor, typically 1,3-dimethyl-1H-pyrazol-5(4H)-one, with a Vilsmeier reagent.[4] This reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5] The reaction not only adds the formyl group to the 4-position but also facilitates the chlorination at the 5-position, making it a highly effective one-pot procedure.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is its preparation critical?

The Vilsmeier reagent is the electrophilic species responsible for formylation. It is an iminium salt formed from the reaction between DMF and POCl₃.[5] The preparation is critical because the reagent is highly sensitive to moisture. It must be prepared in situ under strictly anhydrous conditions, typically at low temperatures (0-5 °C), to prevent decomposition and ensure its electrophilicity is maintained for the subsequent reaction with the pyrazole substrate.[6]

Q2: What is the mechanism of the Vilsmeier-Haack reaction for this specific synthesis?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the electrophilic chloroiminium cation, often called the Vilsmeier reagent.[5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate attached to the pyrazole core. During the aqueous work-up, this intermediate is hydrolyzed to yield the final aldehyde product.[3] The hydroxyl group of the pyrazolone starting material is substituted by a chlorine atom from the POCl₃ during the reaction.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Chlorination DMF DMF VilsmeierReagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->VilsmeierReagent Reacts with POCl3 POCl₃ POCl3->VilsmeierReagent Intermediate Iminium Intermediate VilsmeierReagent->Intermediate Pyrazolone 1,3-dimethyl-1H-pyrazol-5(4H)-one Pyrazolone->Intermediate Electrophilic Attack Product 5-chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Vilsmeier-Haack reaction pathway.

Q3: What are the primary safety concerns for this reaction?

The reagents are hazardous and require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Always add it slowly to DMF at low temperatures.[6]

  • Reaction Quenching: The work-up step, which involves pouring the reaction mixture into ice water, is highly exothermic. This must be done slowly and cautiously to control the release of heat and gas.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Detailed Experimental Protocol

This protocol represents a generalized procedure synthesized from multiple literature sources.[4][7] Optimization may be required based on your specific laboratory conditions and substrate purity.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (approx. 3-5 equivalents relative to the pyrazolone). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (approx. 1.5-2 equivalents) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 20-30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, slowly add the 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, maintaining the low temperature.

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 80-100 °C and stir for 4-7 hours.[4][7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). To prepare a TLC sample, carefully take a small aliquot from the reaction, quench it in a separate vial with a small amount of ice and NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Cautiously neutralize the acidic solution to a pH of ~7-8 using a saturated NaHCO₃ solution.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product as a light yellow or colorless solid.[4][7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow problem_node problem_node question_node question_node solution_node solution_node start Low or No Yield q1 Reagents Anhydrous & High Purity? start->q1 s1 Use freshly distilled POCl₃ & anhydrous DMF. Dry glassware thoroughly. q1->s1 No q2 Correct Stoichiometry & Temperature? q1->q2 Yes s1->q1 s2 Increase excess of Vilsmeier reagent (e.g., 5-fold DMF, 2-fold POCl₃). Increase reaction temp (up to 120°C). q2->s2 No q3 Work-up Issues? (e.g., Emulsion) q2->q3 Yes s2->q2 s3 Saturate aqueous layer with NaCl (brine). Use a different extraction solvent (e.g., DCM). q3->s3 No end Yield Improved q3->end Yes s3->q3

Caption: Troubleshooting workflow for low product yield.

Q4: My reaction yield is consistently low (<50%). What are the likely causes and solutions?

Low yield is the most common problem. The cause is often multifactorial.

  • Cause 1: Deactivated Vilsmeier Reagent. The presence of moisture is the primary culprit. Water reacts with both POCl₃ and the Vilsmeier reagent, quenching their reactivity.

    • Solution: Ensure all glassware is oven or flame-dried. Use high-purity, anhydrous DMF. Consider distilling POCl₃ if it is old. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient temperature, time, or reagent concentration.

    • Solution: Some studies show that increasing the reaction temperature to 120°C and using a larger excess of DMF and POCl₃ can significantly improve yields.[10] Increase the reaction time and monitor carefully by TLC until the starting material is consumed.

  • Cause 3: Loss During Work-up. The product may have some solubility in the aqueous phase, or emulsions may form during extraction, leading to physical loss.

    • Solution: During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product.[6] If emulsions persist, allow the mixture to stand or pass it through a pad of Celite.

Q5: The reaction mixture turned dark brown or black upon heating. What does this indicate?

  • Cause: Significant darkening often points to decomposition or polymerization side reactions. This can happen if the reaction temperature is too high for the specific substrate or if impurities are present in the starting materials.

    • Solution: First, verify the purity of your 1,3-dimethyl-1H-pyrazol-5(4H)-one starting material. Lower the reaction temperature (e.g., start at 80°C) and incrementally increase it while monitoring by TLC. A slower, more controlled reaction may prevent decomposition.

Q6: I'm having difficulty purifying the final product. Column chromatography gives smearing, and recrystallization fails.

  • Cause 1: Persistent Impurities. If the reaction did not go to completion, separating the product from the starting material can be difficult due to similar polarities.

    • Solution: Ensure the work-up was thorough. An additional wash of the combined organic layers with a dilute acid (e.g., 1M HCl) can sometimes remove basic impurities, followed by another NaHCO₃ wash. For chromatography, try a different solvent system with varying polarity gradients.

  • Cause 2: Product Oiling Out. The product may have a low melting point or form a eutectic mixture with residual solvent, preventing crystallization.

    • Solution: For recrystallization, try a different solvent pair. Start by dissolving the crude product in a small amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly add a poor solvent (like hexanes or petroleum ether) until turbidity persists. Cool slowly. If it still oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

Comparative Data on Reaction Conditions

The efficiency of the Vilsmeier-Haack reaction is highly dependent on the specific conditions employed. The table below summarizes various reported conditions to guide optimization.

SubstrateReagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
1,3-dimethyl-5-pyrazolonePOCl₃ (excess), DMF90170[8]
1,3-dimethyl-1H-pyrazol-5(4H)-onePOCl₃ (3 eq.), DMF (2 eq.)904N/A[4]
2,5-dimethyl-1H-pyrazol-3(2H)-onePOCl₃ (excess), DMF (1.2 eq.)100762[7]
1-methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2 eq.), DMF (5 eq.)120255[10]

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules, 28(18), 6569. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26734-26786. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (2011). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this important intermediate in their synthetic workflows.[1][2] As a key building block in the synthesis of agrochemicals and pharmaceuticals, achieving high purity is critical for downstream success.[1][3] This guide provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting logic to streamline your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the purification of this compound following its synthesis, which is typically achieved via a Vilsmeier-Haack reaction.[3][4]

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely reported purification techniques are recrystallization and silica gel column chromatography.[5]

  • Recrystallization is the preferred method if the crude product is relatively clean (>85-90% purity). It is cost-effective and can yield highly pure, colorless crystalline material. A mixed solvent system of ethyl acetate and petroleum ether has been successfully reported.[1]

  • Column Chromatography is necessary when the crude mixture contains multiple byproducts with similar polarities to the desired product or when unreacted starting materials are present in significant amounts.[5][6] It offers superior separation capabilities for complex mixtures.[7]

Q2: My isolated crude product is a yellow or brownish solid. The literature describes it as a colorless crystal. What causes this discoloration and how can I fix it?

A2: The yellow or brown tint in the crude product typically arises from residual reagents from the Vilsmeier-Haack synthesis or minor polymeric byproducts. The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive, and incomplete quenching or side reactions can generate colored impurities.

Solution: For mildly colored impurities, a single recrystallization is often sufficient to yield a colorless product.[1] For more persistent coloration, you can incorporate an activated charcoal treatment during the recrystallization process.

  • Causality: Activated charcoal has a high surface area with a strong affinity for large, flat aromatic molecules and colored impurities. By adding a small amount to the hot solution before filtration, these impurities are adsorbed onto the charcoal, which is then removed by hot filtration, leaving the desired compound in the filtrate.[8] Be aware that using excess charcoal may slightly reduce your overall yield due to co-adsorption of the product.[8]

Q3: I'm struggling with recrystallization. My compound "oils out" instead of forming crystals. What troubleshooting steps can I take?

A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling rate is too fast.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature without disturbance, and only then place it in an ice bath. Rapid cooling favors amorphous precipitation or oiling over ordered crystal growth.

  • Adjust Solvent Polarity: If using a mixed solvent system like ethyl acetate/petroleum ether, try adding slightly more of the better solvent (ethyl acetate) to the hot mixture to ensure the compound remains fully dissolved until a lower temperature is reached.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites that can initiate crystallization.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, adding a single tiny crystal to the cooled, supersaturated solution can induce crystallization.

Q4: When preparing for column chromatography, my compound streaks on the TLC plate. What does this indicate and how can I improve separation?

A4: Streaking on a silica gel TLC plate is a strong indicator of an issue with the compound's interaction with the stationary phase or the solvent system.

  • Compound Basicity: The pyrazole ring system contains basic nitrogen atoms.[5] Although this compound is not strongly basic, it can still interact unfavorably with the acidic surface of standard silica gel, leading to tailing or streaking.

  • Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing streaks.

  • Inappropriate Solvent System: If the solvent is too polar, it will move all components with the solvent front. If it's not polar enough, the compound will remain at the baseline. Neither extreme provides good separation.

Solutions:

  • Deactivate the Silica Gel: To mitigate the effects of silica's acidity, you can use a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[8][9] This deactivates the acidic sites on the silica, resulting in sharper bands and better separation.

  • Optimize the Mobile Phase: A good starting point for this compound is a mixture of hexane and ethyl acetate. Experiment with different ratios (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value between 0.25 and 0.40, which is ideal for column chromatography.

  • Ensure Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong, volatile solvent like dichloromethane, and load it carefully onto the column.[8]

Q5: What are the typical impurities I should expect from the Vilsmeier-Haack synthesis and how do I target them for removal?

A5: The primary impurities originate from the starting materials and reaction conditions.

  • Unreacted 1,3-dimethyl-5-pyrazolone: This is a key starting material and is more polar than the product due to its pyrazolone structure. It can be removed effectively by column chromatography.

  • Hydrolysis Byproducts: The Vilsmeier reagent and POCl₃ are sensitive to moisture. Their hydrolysis products are acidic and are typically removed during the aqueous work-up when the reaction mixture is neutralized with a base like sodium bicarbonate or sodium hydroxide.[1][3]

  • DMF (N,N-Dimethylformamide): This reagent is used in excess and has a high boiling point, making it difficult to remove by simple evaporation. It is highly soluble in water and is effectively removed during the aqueous extraction steps of the work-up.

A well-executed aqueous work-up is the first and most critical purification step. Ensure the reaction mixture is thoroughly quenched in water and extracted multiple times with an organic solvent like ethyl acetate to separate the product from water-soluble impurities like DMF and inorganic salts.[1][3]

Section 2: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for the most common purification techniques.

Protocol 2.1: Recrystallization from Ethyl Acetate/Petroleum Ether

This protocol is ideal for purifying a crude product that is already substantially pure but may be colored or contain minor impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate in a fume hood.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% by weight). Swirl the flask and gently heat for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. The pre-warming prevents premature crystallization in the funnel.

  • Induce Crystallization: While the filtrate is still hot, slowly add petroleum ether dropwise with swirling until the solution just begins to turn cloudy (the point of saturation). Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified colorless crystals under vacuum to remove all traces of solvent.[1]

Protocol 2.2: Flash Column Chromatography

This method is used for separating the target compound from impurities with different polarities.[7]

  • Select Eluent: Based on TLC analysis, choose a solvent system (e.g., Hexane:Ethyl Acetate 4:1) that provides good separation and an Rf value of ~0.3 for the product.[5]

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks.[10] Add another layer of sand on top to protect the silica surface.

  • Load the Sample:

    • Dissolve the crude product in the minimum possible volume of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure (using a hand bellows or a regulated air/nitrogen line) to achieve a steady flow.[10]

  • Collect Fractions: Collect the eluate in a series of test tubes. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.[8]

  • Isolate Product: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Section 3: Troubleshooting Guide
Purification Workflow Diagram

This diagram outlines a logical workflow for troubleshooting common purification issues with this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_paths Purification Paths cluster_solutions Solutions & Protocols Start Crude Product (Post-Workup) TLC Analyze by TLC Start->TLC HighPurity High Purity, Minor Color TLC->HighPurity One major spot (Rf > 0.1) Complex Multiple Spots or Significant Impurities TLC->Complex Multiple spots Streaking Streaking on TLC TLC->Streaking Product streaks Recrystal Recrystallization (Protocol 2.1) HighPurity->Recrystal Column Column Chromatography (Protocol 2.2) Complex->Column Deactivate Deactivate Silica (use Et3N in eluent) Streaking->Deactivate Charcoal Add Charcoal Step to Recrystallization Recrystal->Charcoal If colored Deactivate->Column

Caption: Troubleshooting workflow for purification decisions.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low Yield after Recrystallization - Using too much solvent during dissolution.- Compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent.- Try a different solvent system where the compound is less soluble when cold.- Ensure filtration apparatus is pre-heated.
Product "Oils Out" - Solution is cooled too quickly.- The solution is too concentrated, leading to supersaturation above the compound's melting point.- Allow solution to cool slowly to room temperature before placing in an ice bath.- Add a small amount of the "good" solvent (e.g., ethyl acetate) to the hot solution.[8]
Streaking/Tailing on Silica Gel TLC - Interaction between basic nitrogen atoms in the pyrazole ring and acidic silica.- Sample is overloaded on the TLC plate.- Prepare the eluent with 0.1-1% triethylamine to neutralize silica surface acidity.[9]- Spot a more dilute sample on the TLC plate.
Poor Separation in Column Chromatography - Inappropriate eluent polarity.- Column was packed improperly (cracks/channels).- Sample was loaded in too large a volume.- Optimize the eluent using TLC to achieve a product Rf of 0.25-0.40.- Repack the column carefully, ensuring an even bed.- Dissolve the sample in the absolute minimum volume of solvent for loading.
Product is a Persistent Oil, Not a Solid - Presence of impurities depressing the melting point.- Residual high-boiling solvent (e.g., DMF).- Purify via column chromatography to remove impurities.- Ensure the aqueous work-up is thorough to remove water-soluble solvents like DMF.
References
  • BenchChem. (n.d.). Troubleshooting Low Yields In Pyrazole Synthesis Reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Request PDF. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Semantic Scholar. (n.d.). Supporting Information.
  • ResearchGate. (2011). (PDF) this compound. Retrieved from ResearchGate. [Link]

  • PubMed. (2011). This compound. Retrieved from PubMed. [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • ResearchGate. (n.d.). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

  • [Ce(L-Pro)2]2 (Oxa)
  • Xu, C. J., & Shi, Y. Q. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 41(12), 1816-1819.
  • Nichols, L. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Pyrazole-4-carbaldehydes are crucial intermediates in the creation of a wide array of biologically active molecules.[1][2] However, their synthesis, most commonly via the Vilsmeier-Haack reaction, can present a number of challenges.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise and field-proven insights necessary to overcome these synthetic hurdles and achieve your desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of substituted pyrazole-4-carbaldehydes, with a primary focus on the Vilsmeier-Haack formylation.

Issue 1: Low or No Product Yield

Question: I am performing a Vilsmeier-Haack formylation on my substituted pyrazole, but I am observing very low to no formation of the desired pyrazole-4-carbaldehyde. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Vilsmeier-Haack reaction is a frequent issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction and is highly sensitive to moisture.[4]

    • Causality: The reagent is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[4] If either of these reagents or the glassware used is not scrupulously dry, the Vilsmeier reagent will decompose, leading to a failed reaction.

    • Troubleshooting Protocol:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous DMF and high-purity, fresh POCl₃.

      • Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.[4]

  • Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring plays a crucial role.

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[2] Conversely, highly electron-rich pyrazoles can be overly reactive, leading to side reactions.

    • Troubleshooting Protocol:

      • For electron-deficient pyrazoles, you may need to use a higher excess of the Vilsmeier reagent or increase the reaction temperature.[4]

      • For electron-rich pyrazoles, consider using milder reaction conditions, such as a lower temperature or a shorter reaction time.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Causality: Formylation of less reactive pyrazoles may require more forcing conditions to achieve a reasonable conversion.

    • Troubleshooting Protocol:

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4]

      • If the starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature.[4]

Issue 2: Formation of Side Products

Question: My reaction is producing the desired pyrazole-4-carbaldehyde, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

Side product formation is a common challenge that can complicate purification and reduce your overall yield. Here are some likely culprits and mitigation strategies:

  • Di-formylation: In some cases, especially with highly activated pyrazoles, formylation can occur at multiple positions on the ring.

    • Causality: If the pyrazole ring is sufficiently electron-rich, a second formylation may occur.

    • Troubleshooting Protocol:

      • Use a stoichiometric amount of the Vilsmeier reagent.

      • Employ milder reaction conditions (lower temperature, shorter reaction time).

  • Polymerization/Decomposition: The starting material or product may be unstable under the reaction conditions.

    • Causality: The highly acidic and exothermic nature of the Vilsmeier-Haack reaction can lead to the decomposition of sensitive substrates or products.[4]

    • Troubleshooting Protocol:

      • Maintain strict temperature control during the addition of reagents and throughout the reaction.

      • Ensure a slow and controlled quench of the reaction mixture on ice.[4]

Issue 3: Difficult Product Isolation and Purification

Question: I believe my reaction has worked, but I am struggling to isolate and purify the final pyrazole-4-carbaldehyde. What are some best practices for work-up and purification?

Answer:

Effective product isolation is critical for obtaining a pure compound. Here are some common issues and their solutions:

  • Product Solubility in the Aqueous Layer:

    • Causality: Some formylated pyrazoles may have a degree of water solubility, leading to losses during the aqueous work-up.[4]

    • Troubleshooting Protocol:

      • Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product.[4]

      • Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[4]

  • Emulsion Formation:

    • Causality: The presence of both organic and aqueous phases with residual reagents can sometimes lead to the formation of stable emulsions, making phase separation difficult.[4]

    • Troubleshooting Protocol:

      • Add brine to help break the emulsion.

      • If necessary, filter the entire mixture through a pad of celite.

  • Purification Challenges:

    • Causality: The polarity of the pyrazole-4-carbaldehyde can be similar to that of some side products, making chromatographic separation challenging.

    • Troubleshooting Protocol:

      • Flash Column Chromatography: This is a common and effective method for purification.[6] Experiment with different solvent systems (e.g., ethyl acetate/petroleum ether) to achieve optimal separation.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with the Vilsmeier-Haack reaction?

A1: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] The Vilsmeier reagent itself is moisture-sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which involves quenching the reaction with ice, should be performed slowly and carefully to control the exothermic reaction.[4]

Q2: Are there any alternatives to the Vilsmeier-Haack reaction for synthesizing pyrazole-4-carbaldehydes?

A2: Yes, while the Vilsmeier-Haack reaction is the most common method, other synthetic routes exist:[2]

  • The Duff Reaction: This method is an alternative for the formylation of electron-rich aromatic compounds but is generally less efficient than the Vilsmeier-Haack reaction, often requiring higher temperatures and longer reaction times, resulting in lower yields.[2]

  • Grignard-based Formylation: This approach involves the formation of a pyrazolyl Grignard reagent, which then reacts with a formylating agent like DMF.[7][8]

Q3: Can I use other formylating agents besides POCl₃ and DMF?

A3: While the POCl₃/DMF system is the most common for generating the Vilsmeier reagent, other reagents can be used. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. However, the POCl₃/DMF combination is generally preferred for its reliability and effectiveness.

Q4: How does the N-1 substituent on the pyrazole ring affect the formylation reaction?

A4: The substituent at the N-1 position significantly influences the reactivity of the pyrazole ring. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. The choice of the N-1 substituent can also impact the properties and biological activity of the resulting pyrazole-4-carbaldehyde.[3]

Experimental Protocols & Data

Protocol 1: General Procedure for the Vilsmeier-Haack Synthesis of a Substituted Pyrazole-4-carbaldehyde

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.[2] The mixture will become viscous and may solidify.

2. Formylation Reaction:

  • Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[4]

  • After the addition is complete, the reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrate.[9] Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[3]

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.[3]

  • The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.[3]

  • If the product is not a solid, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Vilsmeier-Haack Reaction Conditions and Yields for Various 1-Substituted-1H-pyrazole-4-carbaldehydes
N-1 SubstituentReaction ConditionsYield (%)Reference
IsopropylPOCl₃/DMF, heatGood[3]
PhenylPOCl₃/DMF, 80°C, 4hGood[9]
2,6-Dichloro-4-(trifluoromethyl)phenylPOCl₃/DMF, 80°C, 4hGood[9]
4-MethoxyphenylPOCl₃/DMF, -10°C to 70°C, 24h48%[6]

Visualizations

Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Substituted Pyrazole Vilsmeier_Reagent->Pyrazole Add Pyrazole Solution Reaction_Mixture Reaction Mixture Pyrazole->Reaction_Mixture Quench Quench on Ice Reaction_Mixture->Quench Neutralize Neutralize (pH 7-8) Quench->Neutralize Isolate Isolate Crude Product Neutralize->Isolate Purify Purify (Chromatography/Recrystallization) Isolate->Purify Final_Product Pure Pyrazole-4-carbaldehyde Purify->Final_Product

Caption: General workflow for pyrazole-4-carbaldehyde synthesis via the Vilsmeier-Haack reaction.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low/No Yield Check_Reagent Check Vilsmeier Reagent Integrity Start->Check_Reagent Check_Substrate Assess Substrate Reactivity Start->Check_Substrate Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Solution_Reagent Use Anhydrous Reagents & Glassware Check_Reagent->Solution_Reagent Moisture contamination? Solution_Substrate_EDG Milder Conditions (Lower Temp/Time) Check_Substrate->Solution_Substrate_EDG Electron-donating groups? Solution_Substrate_EWG Harsher Conditions (Higher Temp/Excess Reagent) Check_Substrate->Solution_Substrate_EWG Electron-withdrawing groups? Solution_Conditions Increase Time/Temperature & Monitor by TLC Check_Conditions->Solution_Conditions Incomplete conversion?

Caption: Decision tree for troubleshooting low yield in Vilsmeier-Haack reactions.

References

  • A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. Benchchem.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis. Available at: [Link]

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Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of many pharmaceutical and agrochemical compounds, making their efficient synthesis a critical task.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and refine your reaction conditions for optimal yield, purity, and selectivity.

The most common and versatile method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[3][4][5][6][7] This guide will focus primarily on optimizing this crucial reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when setting up a pyrazole synthesis.

Q1: What are the typical starting materials for a Knorr pyrazole synthesis?

The reaction involves two key components: a hydrazine derivative (acting as the N-N component) and a 1,3-dicarbonyl compound (acting as the C-C-C component).[1][3][8]

  • Hydrazine Sources:

    • Hydrazine hydrate or hydrazine salts (for unsubstituted pyrazoles at the N1 position).

    • Substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) to install a substituent at the N1 position.

  • 1,3-Dicarbonyl Sources:

    • β-Diketones (e.g., acetylacetone).

    • β-Ketoesters (e.g., ethyl acetoacetate), which yield pyrazolone products.[9]

    • α,β-Unsaturated ketones or aldehydes (chalcones), which often form pyrazoline intermediates that require a subsequent oxidation step.[1][3]

Q2: How do I select the right solvent for my reaction?

Solvent choice is critical as it influences reactant solubility, reaction rate, and even regioselectivity.[10]

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are the traditional choice.[11] They are effective at solvating the starting materials and any ionic intermediates. Acetic acid can often serve as both the solvent and the acid catalyst.[11]

  • Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to improve yields and regioselectivity in certain cases, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[3][8][10] They can accelerate the dehydration steps of the mechanism.[3]

  • Fluorinated Alcohols (e.g., TFE, HFIP): These specialized solvents can dramatically enhance regioselectivity, forcing the reaction to favor one isomer over another, which is a common challenge with unsymmetrical starting materials.[12][13]

  • Green/Solvent-Free Conditions: For sustainability, methods using water, ionic liquids, or even solvent-free conditions under microwave irradiation have been developed, often leading to faster reactions and higher yields.[10][14][15][16]

Q3: Is a catalyst necessary for pyrazole synthesis?

While some reactions proceed thermally, a catalyst is almost always recommended to improve reaction rates and yields.

  • Acid Catalysts: A catalytic amount of acid (e.g., acetic acid, HCl, H₂SO₄) is most common for the Knorr synthesis.[4][5][17] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[4][5]

  • Base Catalysts: Bases like DBU or triethylamine may be used in specific synthetic routes, such as those involving 1,3-dipolar cycloadditions.[3][18]

  • Transition Metal Catalysts: Modern methods utilize catalysts like silver, ruthenium, or copper for specific transformations, such as reactions with ynones or diols, often providing high yields and excellent regioselectivity.[1][11][19][20]

  • "Green" Catalysts: Nano-ZnO and silica-supported sulfuric acid are examples of heterogeneous catalysts that offer excellent yields, short reaction times, and easier work-up procedures.[3][14]

Q4: What is a typical reaction temperature and duration?

This is highly substrate-dependent.

  • Temperature: Reactions can run anywhere from room temperature to reflux.[1] Some highly reactive substrates may react efficiently at room temperature, especially with an effective catalyst.[1] Less reactive or sterically hindered starting materials often require heating (e.g., reflux in ethanol) to proceed at a reasonable rate.

  • Duration: Reaction times can range from under an hour to over 24 hours. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion and to avoid the formation of degradation byproducts from prolonged heating.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving the most common and frustrating issues encountered during pyrazole synthesis.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue. Before making drastic changes, systematically evaluate the following potential causes.

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - Are starting materials pure? - Is hydrazine source fresh? - Is stoichiometry correct? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Is the temperature appropriate? - Is the solvent correct? - Is the catalyst active? check_reagents->check_conditions Reagents OK temp_issue Temperature Too Low? Increase temperature in increments. check_conditions->temp_issue Investigate Temp catalyst_issue Catalyst Ineffective? - Increase catalyst loading. - Switch to a stronger acid (e.g., HCl). - Consider a different catalyst type. check_conditions->catalyst_issue Investigate Catalyst solvent_issue Poor Solubility? Switch to a better solvating medium (e.g., DMF, DMAc). check_conditions->solvent_issue Investigate Solvent outcome Re-run Experiment & Monitor temp_issue->outcome catalyst_issue->outcome solvent_issue->outcome

Caption: A decision tree for troubleshooting low yield in pyrazole synthesis.

Detailed Analysis & Solutions
  • Cause A: Reagent Quality and Stoichiometry

    • The "Why": Hydrazine is a strong reducing agent and can degrade upon storage, especially if exposed to air or contaminants. 1,3-dicarbonyl compounds can undergo self-condensation or exist in equilibrium with their enol form, which can affect reactivity. Incorrect stoichiometry can lead to unreacted limiting reagent.

    • Solution:

      • Verify Purity: Use freshly opened or purified starting materials. Confirm the identity and purity of your 1,3-dicarbonyl via NMR or GC-MS.

      • Check Hydrazine: Use a fresh bottle of hydrazine hydrate or distill phenylhydrazine if it has darkened.

      • Stoichiometry: While a 1:1 ratio is theoretical, sometimes a slight excess (1.1 equiv.) of the hydrazine component can drive the reaction to completion.

  • Cause B: Inappropriate Reaction Conditions (Temperature, Solvent, Catalyst)

    • The "Why": The condensation reaction involves the formation and breaking of several bonds, including a critical dehydration step to form the aromatic ring.[21] Each step has a specific activation energy. If the temperature is too low, the reaction may stall. If the catalyst is not strong enough to sufficiently activate the carbonyl, the initial nucleophilic attack will be slow. If reactants are not fully dissolved, the reaction becomes diffusion-limited.

    • Solution:

      • Temperature Screening: If the reaction is sluggish at room temperature, increase the heat to 50 °C, then to the reflux temperature of the solvent. Monitor by TLC at each stage.

      • Catalyst Optimization: If using a weak acid like acetic acid yields poor results, try a stronger mineral acid catalyst like HCl (catalytic amount). For challenging substrates, consider specialized catalysts like AgOTf or nano-ZnO.[1][3]

      • Solvent Change: If solubility is an issue in ethanol, switch to a more powerful solvent like DMF or consider a "green" approach like microwave synthesis, which can dramatically accelerate the reaction.[16][22]

Problem 2: Formation of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³) and a substituted hydrazine, a mixture of two regioisomers is often formed.[1][3][8][13] This is one of the most significant challenges in pyrazole synthesis.[21]

Mechanism of Isomer Formation

Regioselectivity cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SMs Unsymmetrical 1,3-Diketone + Substituted Hydrazine Attack_A Attack at Carbonyl A (less hindered) Forms Intermediate A SMs->Attack_A Attack_B Attack at Carbonyl B (more hindered) Forms Intermediate B SMs->Attack_B Isomer_1 Regioisomer 1 (Kinetic Product) Attack_A:tail->Isomer_1 Isomer_2 Regioisomer 2 (Thermodynamic Product) Attack_B:tail->Isomer_2

Caption: Competing pathways leading to regioisomer formation.

Strategies for Controlling Regioselectivity

Controlling which carbonyl the substituted nitrogen of the hydrazine attacks first is key. This is governed by a combination of steric and electronic factors.

  • Strategy 1: Leverage Steric Hindrance

    • The "Why": The initial nucleophilic attack is often directed to the less sterically hindered carbonyl group.[13] A bulky substituent on the diketone or the hydrazine will favor attack at the more accessible site.

    • Actionable Protocol: If your diketone is, for example, 1,1,1-trifluoro-2,4-pentanedione, the sterically smaller and more nucleophilic -NH₂ end of a substituted hydrazine will preferentially attack the more electrophilic carbonyl adjacent to the CF₃ group.[3][8]

  • Strategy 2: Exploit Electronic Effects

    • The "Why": An electron-withdrawing group (like CF₃) on the dicarbonyl component makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[13]

    • Actionable Protocol: When reacting phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate, the reaction is highly regioselective. The more nucleophilic NH₂ group of phenylhydrazine attacks the more electrophilic ketone carbonyl (adjacent to the CF₃ group), not the less reactive ester carbonyl.

  • Strategy 3: Optimize Solvent and pH

    • The "Why": The solvent environment can influence the transition states leading to the different isomers. As mentioned, fluorinated alcohols like TFE and HFIP are exceptionally effective at increasing regioselectivity.[12][13] The pH can alter the nucleophilicity of the two different nitrogen atoms in the hydrazine, influencing the reaction pathway.[13]

    • Actionable Protocol: If you obtain a 1:1 mixture of isomers in ethanol, try running the reaction in TFE. This simple solvent swap can often dramatically shift the product ratio to >95:5 in favor of one isomer.[12]

Table 1: Influence of Conditions on Regioselectivity
ParameterConditionLikely Outcome & Rationale
Sterics Bulky R group on diketoneAttack favored at the less hindered carbonyl.
Electronics Electron-withdrawing group (e.g., CF₃) on diketoneAttack favored at the more electrophilic adjacent carbonyl.
Solvent Standard (Ethanol, Acetic Acid)Often results in mixtures of isomers.
Solvent Fluorinated Alcohol (TFE, HFIP)Dramatically improves selectivity toward one isomer.[12]
pH Acidic (e.g., HCl in DMAc)[3]Can accelerate dehydration and favor a specific pathway.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a robust starting point for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or acetic acid) to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: Add the substituted hydrazine hydrochloride (1.05 equiv). If using the free base, add a catalytic amount of glacial acetic acid (3-5 drops).[9]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes) until the limiting starting material is consumed (typically 1-6 hours).[9]

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • If a precipitate has formed, cool the mixture further in an ice bath and collect the product by vacuum filtration. Wash the solid with cold solvent.[9]

    • If no solid forms, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

If the reaction produces an isomeric mixture or other impurities, column chromatography is often necessary.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., acetone or DCM) and adding silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., starting with 5% ethyl acetate in hexanes).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Run the column, gradually increasing the polarity of the eluent (gradient elution) to separate the components. Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

References
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
  • Various methods for the synthesis of pyrazole. (n.d.).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).
  • side reaction prevention in pyrazole synthesis from hydrazinyl precursors. (2025). Benchchem.
  • Optimizing solvent and base selection for pyrazole synthesis. (2025). Benchchem.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010).
  • Unit 4 Pyrazole. (n.d.). Slideshare.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • pyrazole.pdf. (n.d.). CUTM Courseware.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.

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Technical Support Center: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. By understanding the potential impurities and their origins, you can optimize your experimental outcomes and ensure the integrity of your research.

Introduction

This compound is a key building block in the synthesis of a variety of bioactive molecules. Its preparation is most commonly achieved through the Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone. While the reaction is generally robust, the presence of impurities can significantly impact the yield, purity, and downstream applications of the final product. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in the principles of organic chemistry and backed by analytical insights.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific questions and issues that may arise during your work with this compound.

FAQ 1: What are the most common impurities I should expect in my crude product?

The primary impurities in crude this compound typically arise from three main sources: unreacted starting materials, side reactions during the Vilsmeier-Haack formylation, and degradation of the product.

Table 1: Common Impurities and Their Origins

Impurity NameStructureOrigin
1,3-dimethyl-5-pyrazoloneUnreacted starting material
5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehydeIncomplete chlorination/hydrolysis of the intermediate
1,3-dimethyl-1H-pyrazole-4-carboxylic acidOxidation of the aldehyde product
Regioisomeric PyrazoleSide reaction due to tautomerism of the starting material
Residual DMF and POCl₃ Hydrolysis ProductsN/AIncomplete removal during workup
FAQ 2: My reaction seems to be incomplete, and I see a significant amount of starting material. What went wrong?

Incomplete conversion of 1,3-dimethyl-5-pyrazolone is a common issue. The primary cause is often related to the Vilsmeier reagent itself.

Causality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly moisture-sensitive.[1] Any exposure to atmospheric moisture will deactivate the reagent, leading to a stalled reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Use anhydrous DMF and ensure the POCl₃ is from a freshly opened bottle or has been properly stored to prevent hydrolysis.

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A typical molar ratio is 1.5 to 3 equivalents of POCl₃ and DMF relative to the pyrazolone starting material.[2]

  • Reaction Temperature and Time: The reaction is typically performed at elevated temperatures (80-90 °C).[2] Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

TLC Monitoring Protocol:

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being more polar than the starting material, will have a lower Rf value.

  • Procedure: To take a sample for TLC, carefully quench a small aliquot of the reaction mixture in a vial containing a dilute sodium bicarbonate solution. Extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate.

FAQ 3: I've isolated my product, but I suspect the presence of a regioisomer. How can I confirm this and prevent its formation?

The formation of a regioisomeric pyrazole is a potential side reaction due to the tautomeric nature of the 1,3-dimethyl-5-pyrazolone starting material.

Causality: 1,3-dimethyl-5-pyrazolone can exist in different tautomeric forms. While the desired reaction occurs on the CH-active form, reaction at the oxygen of the enol tautomer can lead to the formation of an undesired O-formylated intermediate, which can then rearrange or react further to produce isomeric byproducts.

Identification of the Regioisomer:

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to separate the desired product from its regioisomer. Developing a method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[3]

Minimizing Regioisomer Formation:

  • Control of Reaction Temperature: Slowly adding the pyrazolone to the pre-formed Vilsmeier reagent at a controlled temperature (0-5 °C) before heating can favor the desired reaction pathway.[1]

  • Solvent Choice: While DMF is the standard solvent as it is also a reagent, in some Vilsmeier-Haack reactions, the use of a non-polar co-solvent can influence regioselectivity.

FAQ 4: My final product is showing signs of degradation. What is the likely degradation product and how can I prevent it?

The aldehyde functional group in this compound is susceptible to oxidation.

Causality: Exposure to air, especially in the presence of light or trace metals, can lead to the oxidation of the aldehyde to the corresponding carboxylic acid: 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Identification of the Degradation Product:

  • ¹H NMR Spectroscopy: The aldehyde proton signal (around 9.8-10.2 ppm) will decrease, and a broad singlet corresponding to the carboxylic acid proton will appear downfield (typically >10 ppm).

  • IR Spectroscopy: A broad O-H stretch will appear in the region of 2500-3300 cm⁻¹ and the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹, shifted from the aldehyde C=O stretch.

  • Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the carboxylic acid.

Prevention of Degradation:

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a cool, dark place.

  • Handling: Minimize exposure to air during handling and preparation of solutions. Use freshly prepared solutions for reactions.

  • Purification: During workup, ensure that all acidic residues are removed by washing with a mild base like sodium bicarbonate solution, as acidic conditions can sometimes catalyze oxidation.

Part 2: Experimental Protocols & Data

This section provides detailed experimental protocols and representative analytical data to aid in your research.

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 1,3-dimethyl-5-pyrazolone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in FAQ 2. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Analytical Data

Table 2: Representative ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~9.9s1H-CHO
~3.8s3HN-CH₃
~2.5s3HC-CH₃
1,3-dimethyl-5-pyrazolone [4][5]~3.2s3HN-CH₃
~2.1s3HC-CH₃
~3.3s2H-CH₂-

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Part 3: Visualizations

Workflow and Relationship Diagrams

The following diagrams illustrate the key processes and relationships discussed in this guide.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup & Purification Pyrazolone 1,3-dimethyl-5-pyrazolone Vilsmeier_Reagent Formation of Vilsmeier Reagent Formylation Formylation & Chlorination Pyrazolone->Formylation POCl3 POCl₃ POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Quenching Quenching (Ice Water) Formylation->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Pure Product Purification->Product

Caption: Synthetic workflow for this compound.

Impurity_Sources cluster_synthesis Synthesis Stage cluster_post_synthesis Post-Synthesis Stage cluster_impurities Resulting Impurities Incomplete_Reaction Incomplete Reaction Starting_Material Unreacted Starting Material Incomplete_Reaction->Starting_Material Side_Reaction Side Reactions Regioisomer Regioisomeric Pyrazole Side_Reaction->Regioisomer Workup_Issues Inefficient Workup Residual_Reagents Residual Reagents/ Hydrolysis Products Workup_Issues->Residual_Reagents Degradation Storage/Handling Degradation Oxidized_Product Carboxylic Acid Degradation->Oxidized_Product

Caption: Sources of common impurities in the synthesis of the target compound.

References

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). PULSUS. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Karczmarzyk, Z., Fruzinski, A., & Wysocki, W. (2009). 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][4][6][7]triazine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3226. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2936. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). This compound. PubMed. Retrieved from [Link]

  • Spectrabase. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved from [Link]

  • Reddit. (2024). How to separate these regioisomers?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

Sources

stability of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this important synthetic intermediate.

I. Introduction to this compound

This compound is a crystalline solid that serves as a key building block in the synthesis of various agrochemicals and pharmaceutical compounds.[1][2] Its reactivity is primarily dictated by the aldehyde functional group and the substituted pyrazole ring. Understanding its stability under different experimental conditions is crucial for obtaining reliable and reproducible results.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during the use of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] It should be protected from light and moisture to prevent degradation. Storing the compound in a tightly sealed container, preferably in a desiccator, will minimize exposure to atmospheric moisture and oxygen.

Q2: My sample of this compound has developed a yellowish tint. Is it still usable?

A2: A slight yellowish tint may not necessarily indicate significant degradation, as the compound is often described as a light yellow solid.[4] However, a noticeable color change, particularly to a darker yellow or brown, could be a sign of oxidation or other degradation pathways. The aldehyde group is susceptible to oxidation, which can be initiated by air and light.[5] It is advisable to verify the purity of the material by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use in a critical reaction.

Q3: I am observing variable yields in my reaction. Could the stability of this compound in my reaction solvent be an issue?

A3: Yes, the stability of the compound in solution can significantly impact reaction outcomes. While specific data on its stability in various solvents is limited, some general principles apply. Protic solvents, especially in the presence of acidic or basic catalysts, may promote degradation. For long-term storage, storing the compound in solution is generally not recommended.[3] If a solution must be prepared for experimental use, it is best to use dry, aprotic solvents and to prepare it fresh before the reaction.

Q4: How stable is this compound under acidic or basic conditions?

A4: The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: While the pyrazole ring is generally stable, strong acidic conditions could potentially lead to slow hydrolysis of the chloro group over extended periods, although this is generally not a rapid process for 5-chloropyrazoles. The aldehyde group is relatively stable under mild acidic conditions.

  • Basic Conditions: Aromatic aldehydes lacking an alpha-hydrogen, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base.[6] This disproportionation reaction would lead to the formation of the corresponding carboxylic acid and alcohol, reducing the yield of the desired product. The formyl group of some pyrazole-4-carbaldehydes has been noted to be labile under basic conditions.[7] Therefore, prolonged exposure to strong bases should be avoided.

Q5: Is this compound sensitive to light?

Q6: What is the expected thermal stability of this compound?

A6: The pyrazole ring itself is a thermally stable aromatic system.[10][11] However, the overall thermal stability of the molecule will be influenced by its substituents. While high-temperature decomposition studies on this specific compound are not widely published, it is a solid with a melting point of 78-79°C. It is advisable to avoid prolonged heating at temperatures significantly above its melting point to prevent decomposition. For reactions requiring elevated temperatures, it is best to conduct them under an inert atmosphere to minimize oxidative degradation.

III. Potential Degradation Pathways

Understanding the potential degradation pathways is key to troubleshooting and optimizing experimental protocols.

A This compound B Oxidation (O2, light, heat) A->B Susceptible Aldehyde D Strong Base (e.g., NaOH) A->D Disproportionation F Nucleophilic Substitution (Strong Nucleophiles) A->F Reactive Chloro Group C 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid B->C E Cannizzaro Reaction Products: - Carboxylic Acid - Alcohol D->E G Substituted Pyrazole Derivative F->G

Figure 1. Potential degradation pathways for this compound.

IV. Experimental Protocols

Protocol 1: Assessment of Compound Purity by HPLC

This protocol provides a general method to assess the purity of this compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 25°C

  • Analysis: Inject the sample and run the HPLC analysis. The purity can be estimated by the relative area of the main peak.

V. Data Summary

ParameterValueSource
Molecular FormulaC₆H₇ClN₂O[12]
Molecular Weight158.59 g/mol [13]
Melting Point78-79°CN/A
AppearanceLight yellow solid[4]
Storage2-8°C, under inert gas[3]

VI. References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2022). Materials Chemistry and Physics.

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). Molecules.

  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). The Journal of Physical Chemistry A.

  • Thermal Decomposition of Nitropyrazoles. (2018). Propellants, Explosives, Pyrotechnics.

  • Aldehyde - Oxidation, Reduction, Reactions. Britannica.

  • A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. (2008). The Journal of Organic Chemistry.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). Beilstein Journal of Organic Chemistry.

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2012). Russian Chemical Bulletin.

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2019). Physical Chemistry Chemical Physics.

  • Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. (2017). The Journal of Organic Chemistry.

  • Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (2018). Organic Letters.

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate.

  • Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate.

  • This compound. (2011). Acta Crystallographica Section E: Structure Reports Online.

  • This compound. ResearchGate.

  • How to Prepare this compound? - FAQ - Guidechem.

  • This compound. (2011). Acta Crystallographica Section E: Structure Reports Online.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

  • A Short Review on Pyrazole Derivatives and their Applications. ResearchGate.

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (2019). Chemosphere.

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, 95%, Thermo Scientific. Fisher Scientific.

  • Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. (2019). Organic & Biomolecular Chemistry.

  • A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research.

  • CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. ResearchGate.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies.

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.

  • This compound. Smolecule.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules.

  • Effect of temperature, pH, metal ions, and oil type on Chinese quince proanthocyanidins' thermal stability, antioxidant activity, and inhibition of heterocyclic amine formationduring simulated frying. ResearchGate.

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology.

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2020). Catalysts.

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2020). Molecules.

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.

  • Plausible nucleophile sites of 5‐aminopyrazoles. ResearchGate.

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (1998). Journal of Agricultural and Food Chemistry.

Sources

Technical Support Center: Troubleshooting Failed Pyrazole Formylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole formylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a formyl group onto a pyrazole ring. My aim is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when undertaking pyrazole formylation.

Q1: What is the most common and reliable method for formylating pyrazoles?

A1: The Vilsmeier-Haack reaction is the most widely employed and generally reliable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The reaction is favored due to its relatively mild conditions and broad applicability.

Q2: At which position on the pyrazole ring does formylation typically occur?

A2: For most N-substituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, predominantly occurs at the C4 position.[1][5][7] This regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible.

Q3: My pyrazole substrate has an electron-withdrawing group. Will the Vilsmeier-Haack reaction still work?

A3: Pyrazoles bearing strong electron-withdrawing groups can be challenging to formylate under standard Vilsmeier-Haack conditions due to the deactivation of the ring towards electrophilic attack.[5][8] In such cases, you may observe low to no conversion.[8] Strategies to overcome this include using a larger excess of the Vilsmeier reagent, increasing the reaction temperature, or exploring alternative, more reactive formylating agents.[5]

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for pyrazole formylation?

A4: Yes, several alternatives exist. The Duff reaction, which uses hexamethylenetetramine in an acidic medium like trifluoroacetic acid, can be an effective method for the formylation of some pyrazole systems, particularly 1-phenyl-1H-pyrazoles.[9][10] Other less common methods might involve lithiation followed by quenching with a formylating agent, though this can be less regioselective and require stricter anhydrous conditions.[11]

In-depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during pyrazole formylation reactions.

Problem 1: Low or No Product Yield

A low or complete lack of your desired formylated pyrazole is one of the most frequent issues. The following decision tree and detailed explanations will guide you through the troubleshooting process.

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagent_check Check Reagent Quality & Anhydrous Conditions start->reagent_check substrate_reactivity Assess Substrate Reactivity reagent_check->substrate_reactivity Reagents OK? reaction_conditions Evaluate Reaction Conditions (Time/Temp) substrate_reactivity->reaction_conditions Substrate Reactive? workup_procedure Review Work-up Procedure reaction_conditions->workup_procedure Conditions Optimized? success Improved Yield workup_procedure->success Work-up Gentle?

A decision-making workflow for troubleshooting low product yield in pyrazole formylation.

Potential Cause & Detailed Solutions

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.

    • Causality: Water will rapidly decompose the electrophilic chloroiminium salt, rendering it inactive for formylation.

    • Solutions:

      • Ensure Anhydrous Conditions: All glassware should be rigorously dried (flame-dried or oven-dried). Use anhydrous grade DMF and fresh, high-purity POCl₃.[5]

      • Proper Reagent Preparation: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF with vigorous stirring. Use the freshly prepared reagent immediately.[5]

  • Insufficiently Reactive Substrate: The electronic nature of your pyrazole dictates its reactivity.

    • Causality: Electron-withdrawing groups (e.g., nitro, cyano, halo) on the pyrazole or N-aryl substituent decrease the nucleophilicity of the ring, making the electrophilic attack by the Vilsmeier reagent sluggish or impossible.[5][8]

    • Solutions:

      • Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) to drive the reaction forward.

      • Elevate Reaction Temperature: If the reaction is slow at room temperature, consider gradually increasing the temperature (e.g., to 70-80 °C) while carefully monitoring for decomposition.[5][8]

      • Consider a Different Method: For highly deactivated systems, the Duff reaction might be a more suitable alternative.[9][10]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

    • Causality: The kinetics of the reaction may be slow, requiring more time or energy to reach completion.

    • Solutions:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[5]

      • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply increasing the reaction time may be sufficient.

  • Product Decomposition During Work-up: The newly formed formyl group can be sensitive to harsh conditions.

    • Causality: The work-up often involves quenching the reaction with water or base, which can be highly exothermic and may lead to product degradation if not controlled.

    • Solutions:

      • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice to dissipate the heat generated during the hydrolysis of excess Vilsmeier reagent.[5]

      • Mild Neutralization: Neutralize the acidic mixture carefully with a mild base like sodium bicarbonate or a saturated sodium carbonate solution, keeping the temperature low.

Problem 2: Formation of Dark, Tarry Residue

The appearance of a dark, intractable material is a clear sign of side reactions and decomposition.

Potential Cause & Detailed Solutions

  • Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic.

    • Causality: Excessive heat can lead to polymerization of the starting material, product, or solvent, resulting in tar formation.[5]

    • Solutions:

      • Strict Temperature Control: Maintain the recommended temperature throughout the reaction, especially during the initial addition of POCl₃ to DMF. An ice bath is crucial.[5]

      • Controlled Addition: Add the pyrazole substrate to the Vilsmeier reagent slowly, allowing for heat dissipation.

  • Presence of Impurities: Contaminants can catalyze unwanted side reactions.

    • Causality: Impurities in the starting pyrazole or solvents can act as catalysts for polymerization or other decomposition pathways.

    • Solutions:

      • Purify Starting Materials: Ensure the purity of your pyrazole substrate. Recrystallization or column chromatography may be necessary.

      • Use High-Purity Solvents: Use anhydrous, high-purity solvents.

Problem 3: Difficulty in Isolating the Product

Even with a successful reaction, isolating the pure formylated pyrazole can be challenging.

Potential Cause & Detailed Solutions

  • Product is Water-Soluble: The introduction of a polar formyl group can increase the water solubility of the product.

    • Causality: The formylated pyrazole may partition into the aqueous layer during the extraction process, leading to low isolated yields.

    • Solutions:

      • Brine Wash: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product.[5]

      • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction may be necessary.

      • Multiple Extractions: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Emulsion Formation During Extraction: The presence of polar compounds and salts can lead to the formation of stable emulsions.

    • Causality: Emulsions prevent clean separation of the organic and aqueous layers, trapping the product.

    • Solutions:

      • Brine Addition: Adding brine can help to break up emulsions.

      • Filtration: Filtering the mixture through a pad of Celite® or glass wool can sometimes resolve the emulsion.

      • Solvent Variation: Try using a different extraction solvent.

Comparative Data and Protocols

To aid in your experimental design, the following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of various pyrazole derivatives.

Pyrazole SubstrateReagent Equivalents (POCl₃/DMF)Temperature (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazole1.5 / excess70-802-4~85[9]
1,3-Dimethyl-1H-pyrazole2.0 / 5.0120255[8]
5-Chloro-1-phenyl-3-propyl-1H-pyrazole2.0 / 5.0120252[8]
1H-Pyrazole (unsubstituted)3.0 / excess1003~70[1]
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

This protocol is a representative example and may require optimization for your specific substrate.

  • Preparation of Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5 mL, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale yellow solution for an additional 30 minutes at 0 °C.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-phenyl-1H-pyrazole (1.0 g, 1.0 eq) in anhydrous DMF (5 mL) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 50 g of crushed ice with vigorous stirring. Carefully neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-1H-pyrazole-4-carbaldehyde.

Visualizing the Vilsmeier-Haack Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier [ClCH=N(Me)2]+Cl- (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrazole Pyrazole Intermediate Sigma Complex Pyrazole->Intermediate + Vilsmeier Reagent Iminium Iminium Salt Intermediate->Iminium - HCl Aldehyde Formyl-Pyrazole Iminium->Aldehyde + H2O (Work-up)

The general mechanism of the Vilsmeier-Haack formylation of pyrazole.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Taylor & Francis Online. Available from: [Link]

  • Synthesis of 4‐formylpyrazole derivatives 4 a,b. ResearchGate. Available from: [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Available from: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available from: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available from: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • A mechanism of pyrazole forming reaction. ResearchGate. Available from: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. IJRPR. Available from: [Link]

  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. WJPPS. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

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Technical Support Center: Purification of Pyrazole Aldehydes by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable compounds using column chromatography. Pyrazole aldehydes, with their dual functionality, present unique challenges that require a methodical and informed approach to achieve high purity. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of pyrazole aldehydes, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Recovery of the Pyrazole Aldehyde

Symptom: After running the column, the fractions containing the desired pyrazole aldehyde show a very low yield, or the compound is completely absent upon analysis (e.g., TLC, LC-MS).

Possible Causes and Solutions:

  • Decomposition on Acidic Silica Gel: The aldehyde functional group is susceptible to degradation on the acidic surface of standard silica gel.[1][2][3] This can lead to the formation of acetals (if using alcohol-containing eluents), enol ethers, or other degradation products. The Lewis acidic sites on silica can also catalyze polymerization or other unwanted reactions.[4]

    • Solution: Deactivation of Silica Gel. To mitigate the acidic nature of the stationary phase, it is crucial to deactivate the silica gel. This can be achieved in two primary ways:

      • Basic Deactivation: Pre-treat the silica gel by preparing a slurry in the chosen non-polar solvent system and adding 1-3% triethylamine (Et3N).[4][5] This neutralizes the acidic silanol groups. After packing, flush the column with the solvent system containing triethylamine before loading your sample.

      • Aqueous Deactivation: Create a 10% water-deactivated silica gel by adding 10g of water dropwise to 90g of silica gel with thorough mixing until a free-flowing powder is obtained.[6] This can reduce the activity of the silica gel.

  • Irreversible Adsorption: The polar nature of the pyrazole ring, combined with the aldehyde group, can lead to strong binding to the active sites on the silica gel, preventing elution.

    • Solution: Use a More Polar Mobile Phase or a Different Stationary Phase. If deactivation is insufficient, a more polar eluent system may be required to displace the compound. Alternatively, consider using a less acidic stationary phase like neutral alumina.[3][7] However, be aware that alumina can also have its own reactivity issues.

Problem 2: Poor Separation and Co-elution of Impurities

Symptom: The pyrazole aldehyde elutes with impurities, resulting in mixed fractions and difficulty in obtaining a pure product. This is particularly common when trying to separate regioisomers or closely related byproducts.[8]

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Polarity: The chosen solvent system may not have the optimal polarity to effectively differentiate between the target compound and impurities.

    • Solution: Systematic Solvent System Selection.

      • TLC Analysis: Before running the column, perform a thorough TLC analysis with a range of solvent systems. Aim for a solvent system that gives your target pyrazole aldehyde an Rf value of approximately 0.2-0.35 for good separation.[4]

      • Solvent Combinations: Common solvent systems for compounds of moderate polarity like pyrazole aldehydes include mixtures of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether).[1][4] For more polar pyrazole aldehydes, a system like dichloromethane/methanol might be necessary.

      • Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is highly recommended. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute the pyrazole aldehyde and then more polar impurities.[5]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: Adhere to Proper Loading Ratios. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

Problem 3: Peak Tailing or Streaking

Symptom: On TLC analysis of the column fractions, the spot corresponding to the pyrazole aldehyde is not round but appears as a streak or a comet shape. This indicates that the compound is tailing on the column, leading to broad elution bands and mixed fractions.

Possible Causes and Solutions:

  • Strong Secondary Interactions: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[9] For pyrazole aldehydes, this can be due to hydrogen bonding of the pyrazole N-H or interactions of the aldehyde's carbonyl group with acidic silanol groups on the silica surface.

    • Solution 1: Mobile Phase Modification. Adding a small amount of a polar modifier can help to block the active sites on the silica gel and improve peak shape. For basic pyrazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly reduce tailing by competing for the acidic sites.[10] If the compound is acidic, a small amount of acetic acid may help, but this should be used with caution due to the sensitivity of the aldehyde group.

    • Solution 2: Use of End-Capped Columns. For high-performance liquid chromatography (HPLC), using an end-capped reversed-phase column can minimize tailing by reducing the number of accessible silanol groups.[11]

  • Solvent Mismatch: Dissolving the crude sample in a solvent that is significantly more polar than the mobile phase can cause band broadening and tailing.

    • Solution: Proper Sample Loading. Dissolve the crude material in a minimal amount of the initial mobile phase solvent. If the compound is not soluble in the mobile phase, dissolve it in a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[7] After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the top of the column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyrazole aldehydes?

A1: Silica gel is the most common and cost-effective stationary phase. However, due to the potential for aldehyde degradation on acidic silica, it is often necessary to use deactivated silica gel (treated with triethylamine or water).[5][6] For particularly sensitive aldehydes, neutral alumina can be a good alternative, though its reactivity should also be considered.[4][7]

Q2: How do I choose the starting solvent system for my pyrazole aldehyde purification?

A2: The best starting point is to use Thin Layer Chromatography (TLC). Start with a relatively non-polar system, such as 9:1 Hexane:Ethyl Acetate, and gradually increase the polarity. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.35.[4] This range generally provides the best separation on a column.

Q3: My pyrazole aldehyde has a very low Rf value even in 100% ethyl acetate. What should I do?

A3: If your compound is very polar, you will need to use a more polar mobile phase.[7] A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase it. Be cautious, as methanol can react with aldehydes on silica gel to form acetals. Using deactivated silica is especially important in this case.

Q4: Can I use reversed-phase chromatography to purify my pyrazole aldehyde?

A4: Yes, reversed-phase chromatography can be an excellent alternative, especially for more polar pyrazole aldehydes. In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This can be particularly useful if your compound is unstable on silica or alumina.

Q5: How can I visually track my pyrazole aldehyde on the column if it is colorless?

A5: Most pyrazole aldehydes are UV active due to the aromatic nature of the pyrazole ring and the carbonyl group. You can use a UV lamp (254 nm) to visualize the compound on TLC plates for fraction analysis. Some pyrazole aldehydes may also stain with potassium permanganate or vanillin stains.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine
  • Weigh the required amount of silica gel (e.g., 100 g) for your column.

  • Prepare the initial, least polar mobile phase you plan to use for elution (e.g., 95:5 Hexane:Ethyl Acetate).

  • In a fume hood, create a slurry of the silica gel in the mobile phase.

  • Add triethylamine to the slurry to a final concentration of 1-3% (v/v) (e.g., 1-3 mL of triethylamine for every 100 mL of solvent in the slurry).

  • Stir the slurry for a few minutes to ensure thorough mixing.

  • Pack the column with this slurry.

  • Before loading the sample, run at least one column volume of the mobile phase (containing triethylamine) through the packed column to ensure complete deactivation.[5]

Protocol 2: General Column Chromatography Workflow for a Pyrazole Aldehyde

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (Find solvent system for Rf ~0.2-0.35) Deactivate 2. Deactivate Silica Gel (e.g., with 1% Et3N in eluent) Pack 3. Pack Column Dissolve 4. Dissolve Crude Sample (Minimal volume of eluent or DCM) Pack->Dissolve Load 5. Load Sample onto Column (Wet or dry loading) Elute 6. Elute with Solvent System (Isocratic or gradient) Load->Elute Collect 7. Collect Fractions Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Evaporate 10. Evaporate Solvent

Caption: General workflow for pyrazole aldehyde purification.

Data Presentation

Table 1: Example Solvent Systems and Expected Rf Values

This table provides a starting point for developing a separation method for a hypothetical pyrazole aldehyde of intermediate polarity. Actual Rf values will vary depending on the specific substitution pattern of the molecule.

Solvent System (v/v)Typical Rf RangeComments
90:10 Hexane:Ethyl Acetate0.1 - 0.2Good starting point for less polar analogs.
80:20 Hexane:Ethyl Acetate0.2 - 0.35Often the ideal range for column separation.
70:30 Hexane:Ethyl Acetate0.35 - 0.5May be too high for good separation; risk of co-elution.
50:50 Hexane:Ethyl Acetate> 0.6Use for faster elution after the main compound has been collected.
98:2 DCM:Methanol0.1 - 0.3For more polar pyrazole aldehydes.

Visual Troubleshooting Logic

G cluster_solutions start Low Yield or Decomposition? deactivate_silica Deactivate Silica Gel (Et3N or H2O) start->deactivate_silica Yes poor_sep Poor Separation? start->poor_sep No change_stationary Switch to Neutral Alumina deactivate_silica->change_stationary If still fails deactivate_silica->poor_sep change_stationary->poor_sep increase_polarity Increase Mobile Phase Polarity gradient_elution Use Gradient Elution increase_polarity->gradient_elution reduce_load Reduce Sample Load gradient_elution->reduce_load tailing Peak Tailing? reduce_load->tailing add_modifier Add Modifier to Eluent (e.g., Et3N) success Pure Product add_modifier->success poor_sep->increase_polarity Yes poor_sep->tailing No tailing->add_modifier Yes tailing->success No

Caption: Troubleshooting decision tree for pyrazole aldehyde purification.

References

  • ResearchGate. (2019). Deactivation of silica gel?[Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • Chemistry For Everyone. (2025). How To Neutralize Silica Gel?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • ResearchGate. (2025). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. [Link]

  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • National Institutes of Health. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chromatography Forum. (2016). Tailing on a Polar column. [Link]

  • Quora. (2019). When do we find tailing in chromatography, and how can we eliminate that?[Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. [Link]

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. [Link]

  • ResearchGate. (2013). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. [Link]

  • LCGC International. (2023). GC Column Killers![Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]

  • Royal Society of Chemistry. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]

  • Preprints.org. (2023). Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. [Link]

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  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. (2025). Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. [Link]

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  • Google Patents. (2011). Method for purifying pyrazoles.
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Technical Support Center: Recrystallization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining this key intermediate in high purity. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-tested experience.

Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

Symptom: Upon cooling, the dissolved solid separates from the solution as a liquid layer or oily globules, rather than forming a crystalline solid.

Root Cause Analysis & Solutions:

  • Excessive Supersaturation: The concentration of the solute is too high, causing it to precipitate out of solution above its melting point (78-79°C)[1][2].

    • Solution: Add a small volume (1-2 mL) of the hot recrystallization solvent to the mixture to decrease the concentration. Reheat the solution until it is clear and then allow it to cool slowly.[3]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules necessary for crystal lattice formation.[3]

    • Solution: Allow the hot solution to cool gradually to room temperature. You can insulate the flask with a beaker or paper towels to slow down the cooling rate.[4] Once at ambient temperature, the flask can be moved to an ice bath to maximize yield.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, or its boiling point may be too high, leading to the compound melting before it crystallizes.

    • Solution: Experiment with a mixed solvent system. A good starting point is a solvent in which the compound is readily soluble (like ethyl acetate) and an "anti-solvent" in which it is poorly soluble (like petroleum ether or hexanes).[5][6] This combination has been successfully used for this compound.[6]

Issue 2: Very low or no crystal yield after cooling.

Symptom: After the cooling process, a negligible amount of solid has crystallized out of the solution.

Root Cause Analysis & Solutions:

  • Insufficient Concentration: The solution is too dilute; too much solvent was used to dissolve the crude product.[7]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until you observe turbidity (cloudiness) at the boiling point. Then, add a few drops of the hot solvent until the solution becomes clear again before allowing it to cool.[4]

  • Incomplete Crystallization: Not enough time has been allowed for the crystallization process to complete.

    • Solution: If the solution is clear, try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[4] If that fails, consider adding a seed crystal from a previous successful recrystallization.

  • Product Loss During Transfers: Significant amounts of the compound can be lost during transfers between glassware.[3]

    • Solution: Ensure all glassware used for transfers is rinsed with a small amount of the cold recrystallization solvent, and add these rinsings to the filtration apparatus.[3]

Issue 3: Crystals are colored or appear impure.

Symptom: The resulting crystals are not the expected white or colorless crystalline powder, indicating the presence of impurities.[1][6]

Root Cause Analysis & Solutions:

  • Presence of Colored Impurities: The original crude material may contain colored byproducts from the synthesis.

    • Solution: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[3] Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing the yield.[3]

  • Degradation of the Compound: Although this compound is relatively stable, prolonged heating in certain solvents could lead to degradation.

    • Solution: Minimize the time the solution is kept at its boiling point. Use a solvent with a lower boiling point if possible, as long as it meets the solubility requirements.[8]

Experimental Protocols & Data

Recommended Recrystallization Protocol for this compound

This protocol is based on a reported successful recrystallization method.[6]

  • Solvent Selection: Begin with a mixed solvent system of ethyl acetate and petroleum ether.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add petroleum ether dropwise until you observe persistent turbidity. Then, add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The expected melting point of the pure compound is 78-79°C.[1][2]

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

Solvent SystemBoiling Point (°C)PolarityNotes
Ethyl Acetate / Petroleum Ether 77 / 40-60Medium / Non-polarRecommended. Proven effective for this compound[6]. Allows for fine-tuning of solubility.
Ethanol 78PolarA good general-purpose solvent for many organic compounds, especially those with some polarity[9]. Worth testing if the recommended system is not optimal.
Isopropanol 82PolarSimilar to ethanol, can be a good alternative.
Acetone 56PolarIts low boiling point can be advantageous, but the steep solubility curve might lead to rapid crystallization[10].
Water 100Very PolarUnlikely to be a good solvent for this compound due to the chloro and dimethylpyrazole moieties, but can be used as an anti-solvent with a more polar organic solvent like ethanol[5][11].

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when encountering common issues during recrystallization.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oiling_out Compound Oils Out outcome->oiling_out Problem no_crystals Low/No Yield outcome->no_crystals Problem impure_crystals Impure/Colored Crystals outcome->impure_crystals Problem end_success End: Pure Product crystals->end_success add_solvent Add More Hot Solvent & Re-cool Slowly oiling_out->add_solvent change_solvent Change Solvent System (e.g., to Mixed Solvents) oiling_out->change_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling concentrate Evaporate Some Solvent no_crystals->concentrate scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed charcoal Use Activated Charcoal impure_crystals->charcoal add_solvent->cool end_retry Re-evaluate & Retry change_solvent->end_retry slow_cooling->cool concentrate->cool scratch_seed->cool re_recrystallize Re-recrystallize charcoal->re_recrystallize re_recrystallize->dissolve

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: It is a crystalline powder with a molecular formula of C6H7ClN2O and a molecular weight of 158.59 g/mol .[1] Its melting point is reported to be in the range of 78-79°C.[1][2]

Q2: How do I choose the best solvent for recrystallization if the recommended ones don't work?

A2: The principle of "like dissolves like" is a good starting point.[7] Given the structure of this compound (a heterocyclic aldehyde), solvents of moderate polarity are often a good choice.[11] You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and hexane mixtures) to find one that dissolves your compound when hot but not when cold.[7]

Q3: Is this compound hazardous?

Q4: Can I use column chromatography to purify this compound instead?

A4: Yes, column chromatography is another effective method for purifying pyrazole derivatives and is often used when recrystallization is challenging or when separating complex mixtures.[2][15][16] Thin-layer chromatography (TLC) can be used to develop a suitable solvent system for the column.[16]

Q5: My yield is consistently below 50%. What is a realistic expected yield for a recrystallization?

A5: A yield of less than 100% is always expected with recrystallization because the compound will have some finite solubility in the cold solvent.[7] A yield below 50% may indicate significant issues, such as using far too much solvent, premature crystallization during hot filtration, or very high impurity levels in the starting material. A typical recovery can range from 70% to over 90%, depending on the compound's solubility profile and the purity of the crude material.[7] Reviewing your technique to minimize product loss at each step is crucial.[3][7]

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2936. Available at: [Link]

  • Quora. What is the best solvent for recrystallization?. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available at: [Link]

  • ResearchGate. (PDF) this compound. Available at: [Link]

  • PubMed. This compound. Available at: [Link]

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Vilsmeier-Haack Synthesis: A Technical Guide to Managing Exothermic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Vilsmeier-Haack Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation reaction, with a specific focus on the critical aspect of managing its exothermic nature. The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, but its potent reactivity, particularly during the formation of the Vilsmeier reagent and subsequent steps, necessitates a deep understanding of thermal management to ensure safety, reproducibility, and high yield.[1][2]

This guide moves beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and scale up your reactions with confidence.

Frequently Asked Questions (FAQs): Understanding the Exotherm

Q1: Why is the Vilsmeier-Haack reaction exothermic?

A1: The primary source of exothermicity in the Vilsmeier-Haack reaction is the formation of the chloroiminium salt, commonly known as the "Vilsmeier reagent," from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[3][4] This reaction is highly energetic.[1] A secondary exothermic event can occur during the subsequent electrophilic aromatic substitution with your substrate, and a final, often vigorous, exotherm is observed during the aqueous workup (hydrolysis) of the iminium intermediate to the final aldehyde or ketone.[5]

The formation of the Vilsmeier reagent itself is a complex process, but it is the key step that requires stringent temperature control.[2][6] Calorimetric studies have demonstrated that this stage can lead to rapid temperature and pressure increases if not adequately cooled, potentially resulting in a thermal runaway.[1][7]

Q2: What is a "thermal runaway" and why is it a specific concern in this reaction?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[8][9] In the Vilsmeier-Haack synthesis, this is a major hazard because the Vilsmeier intermediate itself is thermally unstable.[1][7] If the temperature rises uncontrollably, the intermediate can decompose violently, leading to a rapid increase in temperature and pressure that can exceed the capacity of the reaction vessel.[1][7] This risk is magnified during scale-up, where the surface-area-to-volume ratio decreases, making efficient heat dissipation more challenging.[8][9]

Q3: Can I use other reagents besides POCl₃ to mitigate the exotherm?

A3: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[3] In some instances, these may offer a more controlled reaction profile. Additionally, novel, more environmentally benign methods for preparing the Vilsmeier-Haack reagent, such as using phthaloyl dichloride, have been developed to avoid the use of highly toxic and reactive reagents like phosgene or POCl₃.[10] The choice of reagent will depend on your substrate's reactivity and the overall reaction conditions.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific issues you may encounter during your experiments. The troubleshooting workflow below provides a logical path for diagnosing and resolving common problems.

Troubleshooting Workflow Diagram

G cluster_runaway Runaway Reaction cluster_low_yield Low Yield cluster_side_products Side Products start Problem Encountered runaway Exothermic Runaway / Poor Temperature Control start->runaway low_yield Low or No Yield start->low_yield side_products Multiple Spots on TLC / Side Products start->side_products runaway_check Review Reagent Addition Protocol runaway->runaway_check ly_check1 Check Reagent Quality low_yield->ly_check1 ly_check2 Evaluate Substrate Reactivity low_yield->ly_check2 ly_check3 Incomplete Reaction? low_yield->ly_check3 sp_check1 Di-formylation? side_products->sp_check1 sp_check2 Chlorinated Byproducts? side_products->sp_check2 runaway_sol1 Slow down addition rate. Ensure adequate cooling (0-5 °C). Use a dropping funnel. runaway_check->runaway_sol1 runaway_check2 Assess Order of Addition runaway_check->runaway_check2 runaway_check3 Check Quenching Procedure runaway_check->runaway_check3 runaway_sol2 Add POCl3 to Substrate/DMF mixture (in situ formation). Avoid pre-forming large quantities of reagent. runaway_check2->runaway_sol2 runaway_sol3 Quench slowly onto crushed ice/ice water. Maintain vigorous stirring. runaway_check3->runaway_sol3 ly_sol1 Use anhydrous DMF. Check purity of POCl3. ly_check1->ly_sol1 ly_sol2 Increase reaction temp (e.g., 60-80 °C) after addition. Increase reaction time. Use excess Vilsmeier reagent. ly_check2->ly_sol2 ly_sol3 Monitor via TLC. Consider extending heating time. ly_check3->ly_sol3 sp_sol1 Control stoichiometry carefully (1:1 to 1.5:1 reagent:substrate). Add reagent dropwise to substrate solution. sp_check1->sp_sol1 sp_sol2 Maintain lowest effective reaction temperature. sp_check2->sp_sol2

Caption: Troubleshooting workflow for common Vilsmeier-Haack reaction issues.

Issue 1: My reaction is violently exothermic upon adding POCl₃ to DMF.

Cause: This is the expected, highly exothermic formation of the Vilsmeier reagent.[1][3] The rapid mixing of reagents without sufficient cooling is the primary cause of loss of control.

Solution: Controlled Reagent Addition

  • Cooling is Paramount: Always perform the addition in a reaction vessel submerged in an ice-salt bath or a cryo-cooler to maintain an internal temperature of 0-5 °C.[3][11]

  • Slow, Dropwise Addition: Add the POCl₃ to the anhydrous DMF very slowly, dropwise, using a pressure-equalizing dropping funnel.

  • Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently to dissipate heat and prevent localized "hot spots."

  • Monitor the Internal Temperature: Use a low-temperature thermometer to monitor the internal temperature of the reaction. The rate of addition should be adjusted to ensure the temperature does not rise above the set limit (e.g., 5-10 °C).

Issue 2: The reaction worked at lab scale, but I'm concerned about thermal safety during scale-up.

Cause: As reaction volume increases, the surface area available for heat exchange does not increase proportionally.[8][9] A 10-fold increase in volume results in a significant decrease in the surface-area-to-volume ratio, making passive cooling much less effective.[9]

Solution: Process Safety Considerations for Scale-Up

  • Re-evaluate the Order of Addition: The safest method for larger scale reactions is often to avoid pre-forming and accumulating the thermally unstable Vilsmeier reagent.[7] Instead, consider a process where the POCl₃ is added to a mixture of the substrate and DMF. This way, the reactive intermediate is consumed as it is formed, minimizing its concentration in the reactor.[7]

  • Reaction Calorimetry: Before any significant scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies.[1][7] This will provide crucial data on the heat of reaction, adiabatic temperature rise, and the onset temperature for decomposition of your specific reaction mixture.[7][8]

  • Consider Flow Chemistry: For industrial-scale production, continuous flow chemistry offers an intrinsically safer alternative.[1][12] Reactions are performed in microreactors with a very high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and precise temperature control, thus preventing thermal runaways.[1][12]

Data Presentation: Critical Temperature Parameters
ParameterDefinitionTypical Range (°C)Significance for Safety
Taddition Temperature for Vilsmeier reagent formation/addition.0 - 10 °CCrucial for controlling the primary exotherm.[3]
Treaction Temperature for reaction with the aromatic substrate.25 - 100 °CSubstrate-dependent; higher temps may be needed for less reactive substrates but increase risk of side reactions.[2][13]
Tonset Onset temperature of decomposition for the reaction mixture.48 °C (for DMA)[7]The temperature at which an uncontrolled decomposition can begin. The reaction temperature must be kept well below this value.
Tquench Temperature during hydrolysis/workup.< 20 °CThe quench is highly exothermic; maintaining a low temperature prevents byproduct formation.[5]

Note: Tonset is highly dependent on the specific reactants and concentrations. The value provided is from a study on N,N-dimethylaniline and should be determined experimentally for your system.

Issue 3: I am getting a low yield, and my starting material is unreacted.

Cause: The Vilsmeier reagent is a relatively weak electrophile.[14][15] The reaction is most effective on electron-rich aromatic or heteroaromatic compounds.[13][14][15][16] If your substrate is deactivated by electron-withdrawing groups, the reaction may be sluggish at low temperatures.

Solution: Optimizing for Less Reactive Substrates

  • Increase Reaction Temperature: After the controlled, low-temperature addition of the Vilsmeier reagent (or substrate), the reaction mixture may need to be heated to proceed at a reasonable rate. Temperatures between 60-80 °C are common.[2][3]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Extend Reaction Time: Less reactive substrates may require several hours at an elevated temperature.[3]

  • Use Excess Reagent: For deactivated substrates, using a larger excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) can help drive the reaction to completion.[3]

Experimental Protocols: A Self-Validating System

Protocol 1: Standard Vilsmeier-Haack Formylation (Pre-formed Reagent)

Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.[3] Wear appropriate personal protective equipment (PPE).

  • Reagent Formation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equiv.). Cool the flask to 0 °C in an ice-salt bath.

  • Controlled Addition: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over a period of 30-60 minutes. CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition.[3]

  • Reagent Maturation: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve your electron-rich aromatic substrate (1 equiv.) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the substrate addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).[3]

  • Controlled Quench: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Basify the aqueous solution to pH 8-9 with a cold solution of NaOH or NaOAc to hydrolyze the iminium salt and precipitate the aldehyde product.[11][14] It is important to keep the mixture cool during neutralization.[5]

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify as necessary.

Diagram: Vilsmeier-Haack Reaction Mechanism & Exotherm Points

G cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_EAS Step 2: Electrophilic Aromatic Substitution cluster_hydrolysis Step 3: Hydrolysis (Workup) DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 exotherm1 HIGHLY EXOTHERMIC Requires 0-5 °C Control Vilsmeier->exotherm1 Arene Electron-Rich Arene Iminium Aryl Iminium Intermediate Arene->Iminium + Vilsmeier Reagent exotherm2 Exothermic (Substrate Dependent) Iminium->exotherm2 Aldehyde Final Aldehyde/Ketone Iminium->Aldehyde + H2O (Quench) Water H2O exotherm3 EXOTHERMIC Requires Cooling Aldehyde->exotherm3

Caption: Key exothermic stages of the Vilsmeier-Haack reaction.

References

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). Organic Process Research & Development, 9(6), 943–959. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. (2014). Organic Process Research & Development, 18(11), 1436–1445. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3, 1-7. [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021). Retrieved January 12, 2026, from [Link]

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. (2012). Organic Process Research & Development, 16(5), 934–942. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. (n.d.). Retrieved January 12, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021). Retrieved January 12, 2026, from [Link]

  • Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde - YouTube. (2020). Retrieved January 12, 2026, from [Link]

  • Technical Piece SOME SCALE-UP CONSIDERATIONS. - CatSci Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011). Theoretical Chemistry Accounts, 128(4-6), 637–646. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367–27393. [Link]

  • Vilsmeier Haack reaction mechanism scope application for IIT JAM TIFR UGC CSIR NET SET GATE - YouTube. (2018). Retrieved January 12, 2026, from [Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (n.d.). Retrieved January 12, 2026, from [Link]

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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scale-up challenges for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust and scalable chemical syntheses, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals tackling the production of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, mastering its production is critical.[1] This document moves beyond simple protocols to address the nuanced challenges encountered during scale-up, grounding every recommendation in established chemical principles.

Core Synthesis Route: The Vilsmeier-Haack Reaction

The predominant method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction facilitates a dual functionalization of the starting material, 1,3-dimethyl-5-pyrazolone (or its tautomer, 1,3-dimethyl-1H-pyrazol-5-ol), achieving both chlorination and formylation in a single pot.[2][3] The key reagent is the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6]

The overall transformation is a powerful tool for functionalizing electron-rich heterocyclic systems like pyrazoles.[3][7]

General Reaction Workflow

The process can be visualized as a three-stage workflow: Reagent Preparation, Pyrazole Functionalization, and Product Isolation. Each stage presents unique challenges, particularly during scale-up.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Pyrazole Functionalization cluster_2 Stage 3: Work-up & Isolation DMF N,N-Dimethylformamide (DMF) VR Vilsmeier Reagent (Chlorodimethylformiminium chloride) DMF->VR Slow, cooled addition POCl3 Phosphorus Oxychloride (POCl₃) POCl3->VR ReactionMix Reaction Mixture VR->ReactionMix StartMat 1,3-Dimethyl-5-pyrazolone StartMat->ReactionMix Addition & Heating (80-100°C) Quench Quenching in Ice Water ReactionMix->Quench Extract Extraction (e.g., Ethyl Acetate) Quench->Extract Neutralization (pH 7-8) Purify Purification (Recrystallization / Chromatography) Extract->Purify FinalProduct 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Purify->FinalProduct

Caption: High-level workflow for the synthesis of the target pyrazole carbaldehyde via the Vilsmeier-Haack reaction.

Troubleshooting Guide: From Bench to Scale

This section addresses common problems encountered during the scale-up of this compound synthesis in a practical, question-and-answer format.

Category 1: Low Yield and Incomplete Conversion

Question: My reaction yield is consistently low (<70%) and HPLC analysis shows significant unreacted starting material. What are the most probable causes during scale-up?

Answer: Low yield is a frequent scale-up challenge, often stemming from issues with stoichiometry, reagent quality, and thermal control.

  • Reagent Stoichiometry: The Vilsmeier-Haack reaction requires an excess of both DMF and POCl₃ relative to the pyrazolone substrate. Lab-scale procedures often use a 2 to 5-fold excess of these reagents.[8] Upon scale-up, ensure these molar ratios are maintained. Insufficient Vilsmeier reagent will lead to incomplete conversion.

  • Reagent Purity: The Vilsmeier reagent is highly sensitive to water. Any moisture in the DMF or degradation of POCl₃ (which can hydrolyze to hydrochloric acid) will consume the active reagent and inhibit the reaction.[9] Use anhydrous grade DMF and fresh, properly stored POCl₃ for best results.

  • Thermal Control & Reaction Time:

    • Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. On a large scale, inadequate cooling can lead to reagent decomposition. The POCl₃ should be added slowly to chilled DMF (0-5 °C) with vigorous stirring to ensure efficient heat dissipation.

    • Reaction with Pyrazolone: After adding the 1,3-dimethyl-5-pyrazolone, the reaction typically requires heating to 80-100 °C for several hours (1-7 hours, depending on scale and specific conditions) to proceed to completion.[2][10] Inadequate heating or shorter reaction times in larger vessels (which heat more slowly) can result in incomplete conversion. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[10]

  • Mixing Efficiency: In large reactors, inefficient agitation can create localized "hot spots" or areas of poor reagent distribution. This leads to both incomplete reaction and increased side product formation. Ensure the reactor's mixing system is adequate for the viscosity and volume of the reaction mass.

ParameterLab-Scale (Typical)Scale-Up ConsiderationRationale
Pyrazolone:DMF:POCl₃ Ratio 1 : 5 : 2Maintain or slightly increase excessEnsures complete formation of the Vilsmeier reagent and drives the reaction to completion.[8]
Reagent Grade AnhydrousStrictly AnhydrousVilsmeier reagent is highly moisture-sensitive; water will quench the reaction.[9]
POCl₃ Addition Temp. 0-10 °C0-5 °C (with robust cooling)The formation is highly exothermic; poor control degrades the reagent.
Reaction Temperature 80-100 °C80-100 °C (monitor internal temp)The reaction requires thermal energy to overcome the activation barrier for electrophilic substitution.[2][10]
Reaction Time 1-7 hoursMonitor by IPC (TLC/HPLC)Reaction kinetics can change with scale; react until starting material is consumed.
Category 2: Impurity Profile and Side Reactions

Question: Upon scaling up, I'm observing several new, difficult-to-remove impurities. What are the likely side reactions, and how can they be mitigated?

Answer: Impurity formation is often exacerbated by the thermal and concentration variations inherent in large-scale reactions. The primary culprits are over-reaction, thermal decomposition, and reactions involving impurities in the starting materials.

  • Common Side Products: The Vilsmeier reagent is a powerful electrophile and can participate in various side reactions if not controlled.[4] While the pyrazole C4 position is highly activated for formylation, excessively harsh conditions (e.g., temperatures >120°C or prolonged reaction times) can lead to decomposition or the formation of colored polymeric byproducts.

  • Minimization Strategies:

    • Strict Temperature Control: Avoid temperature overshoots during both reagent formation and the main reaction phase. Use a well-calibrated temperature probe and a reactor with responsive heating/cooling capabilities.

    • Controlled Reaction Time: Do not extend the heating time unnecessarily once in-process controls (IPC) show the reaction is complete. Prolonged exposure to the acidic and high-temperature environment can degrade the product.

    • Quenching Protocol: The quench step is critical. The reaction mixture should be cooled to room temperature before being added slowly and in a controlled manner to a large volume of crushed ice or ice water.[1][2] A "reverse quench" (adding water to the reaction mixture) is extremely hazardous due to the violent and exothermic reaction of water with residual POCl₃.

Caption: Simplified reaction pathways showing desired product formation versus impurity generation from poor process control.

Category 3: Exothermic Events and Process Safety

Question: The addition of POCl₃ to DMF is violently exothermic and difficult to manage. What are the essential safety protocols for handling this step at scale?

Answer: This is the most hazardous step of the synthesis. Phosphorus oxychloride is a highly corrosive and reactive chemical that reacts violently with water and other protic substances.[11][12] A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant safety risk.

  • Essential Safety Measures:

    • Reactor Setup: Use a clean, dry, glass-lined or appropriately-rated reactor equipped with an efficient overhead stirrer, a cooling jacket, a condenser, a nitrogen inlet, and a temperature probe that measures the internal liquid temperature.

    • Controlled Addition: POCl₃ must be added to the DMF, never the other way around. The addition should be performed sub-surface via a dip tube to prevent accumulation on the surface and ensure immediate mixing and cooling.

    • Rate of Addition: The addition rate must be strictly controlled to allow the cooling system to dissipate the generated heat and maintain the internal temperature below 5-10 °C.

    • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen) to prevent the ingress of atmospheric moisture.

    • Quenching Safety: As mentioned, the work-up quench is also hazardous. Ensure the quench vessel is large enough to accommodate the reaction volume plus the quench medium (ice/water) and has adequate venting. The reaction mixture must be added slowly to the vigorously stirred ice water.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves (e.g., Neoprene), chemical splash goggles, a face shield, and a lab coat.[11] Work in a well-ventilated area or fume hood.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent, and why is its careful preparation so important? The Vilsmeier reagent is a chloromethyliminium salt, specifically chlorodimethylformiminium chloride in this case.[5] It is the active electrophile that attacks the electron-rich pyrazole ring to introduce the formyl group.[6] Its preparation is critical because it is unstable and moisture-sensitive. Improper preparation (e.g., at elevated temperatures or in the presence of water) leads to decomposition, reducing its effective concentration and resulting in low yields.[9]

Q2: What analytical techniques are best for monitoring the reaction and final product purity?

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material (1,3-dimethyl-5-pyrazolone). A typical mobile phase is a mixture of ethyl acetate and petroleum ether.[2]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress, final product purity, and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. The aldehyde proton signal is a key diagnostic peak.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

Q3: Are there greener or safer alternatives to using phosphorus oxychloride (POCl₃)? Yes, the field of green chemistry is actively exploring alternatives to hazardous reagents like POCl₃. One reported alternative for generating a Vilsmeier-type reagent is the use of phthaloyl dichloride (OPC) with DMF.[13] This method has the advantage of producing phthalic anhydride as a solid, easily removable byproduct, obviating the need for the difficult aqueous work-up associated with phosphorus salts.[13] However, the reactivity and substrate scope may differ, requiring process optimization.

Q4: What are the primary hazards associated with DMF? N,N-Dimethylformamide (DMF) is a versatile solvent but carries its own set of hazards. It is a suspected teratogen and can be absorbed through the skin. It is also combustible. Always handle DMF in a well-ventilated area and wear appropriate gloves and eye protection.

Experimental Protocols (Illustrative Lab-Scale)

Protocol 1: Synthesis of this compound
  • Reagent Preparation: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add anhydrous DMF (e.g., 7.5 mL). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5-2 equivalents) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 20-30 minutes.[1]

  • Reaction: To this cold solution, add 1,3-dimethyl-5-pyrazolone (e.g., 25 mmol) portion-wise, maintaining a low temperature.[2]

  • Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C. Maintain this temperature with stirring for 1-4 hours, monitoring the reaction's completion by TLC.[1][2]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Work-up and Purification
  • Quenching: Prepare a beaker with a large volume of crushed ice and water (e.g., 100 mL). Slowly and carefully pour the cooled reaction mixture into the ice water with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous mixture to approximately 7-8 using a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).[1]

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[2][10]

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether or ethanol, to yield the final product as a light yellow or colorless solid.[1][14] For very high purity, column chromatography may be employed.[10]

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14.
  • Potopnyk, M. A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1383.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Patil, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 345-353.
  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27391.
  • Prabusankar, G., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4566.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (1977). Chloro compounds of phosphorus as industrial hazards. Journal of Hygiene, Epidemiology, Microbiology, and Immunology, 21(4), 387-394.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3), 1-6.

Sources

Technical Support Center: Moisture Sensitivity of Vilsmeier-Haack Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of the Vilsmeier-Haack reaction, with a specialized focus on the critical issue of moisture sensitivity. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful formylation reaction and have encountered challenges related to reagent stability and reaction efficiency. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Double-Edged Sword of Reactivity

The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic chemistry, prized for its ability to install a formyl group onto electron-rich aromatic and heteroaromatic substrates.[1][2] The heart of this reaction is the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3] This reagent's high electrophilicity is key to its synthetic utility, but it is also the source of its primary vulnerability: an extreme sensitivity to moisture.

Understanding and controlling this moisture sensitivity is the difference between a high-yielding, successful synthesis and a frustrating, low-yield, or failed reaction. This guide will dissect the issue from first principles, offering causal explanations for common problems and providing robust, validated protocols to ensure your success.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and behavior of Vilsmeier-Haack reagents in the presence of moisture.

Q1: What exactly is the Vilsmeier-Haack reagent and why is it so reactive?

A1: The Vilsmeier-Haack reagent is a substituted chloroiminium ion, with the most common variant being the N,N-dimethylchloroiminium ion, [(CH₃)₂N=CHCl]⁺.[4] It is formed by the reaction of a substituted amide (like DMF) with an acid chloride, typically POCl₃.[3] Its reactivity stems from the highly electrophilic carbon atom in the C=N⁺ bond. This positive charge makes it an excellent target for nucleophiles, which, in the desired reaction, is your electron-rich substrate. However, this also makes it highly susceptible to attack by other nucleophiles, with water being a particularly problematic and ubiquitous one.

Q2: I've heard both the starting materials and the reagent itself are moisture-sensitive. Can you elaborate?

A2: Yes, the vulnerability to moisture exists at multiple stages of the process:

  • Phosphorus Oxychloride (POCl₃): This is one of the most common activating agents. POCl₃ reacts violently and exothermically with water in an irreversible hydrolysis reaction to produce phosphoric acid and hydrogen chloride (HCl) gas.[5][6][7] This reaction not only consumes the POCl₃, reducing the amount available to form the Vilsmeier reagent, but the HCl generated can also potentially lead to unwanted side reactions with sensitive substrates.

  • N,N-Dimethylformamide (DMF): DMF is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] While its reaction with water is not as violent as that of POCl₃, the presence of water in your DMF is a direct source of contamination that will destroy the Vilsmeier reagent as it forms.

  • The Vilsmeier Reagent ([(CH₃)₂N=CHCl]⁺): The chloroiminium ion itself is the primary species of concern. It is readily attacked by water. This hydrolysis reaction is effectively the reverse of its formation, leading back to N,N-dimethylformamide (DMF) and generating HCl.[10] This decomposition is irreversible and renders the reagent inactive for the desired formylation reaction.

Q3: What are the observable signs that moisture has compromised my Vilsmeier-Haack reaction?

A3: Several symptoms can indicate moisture contamination:

  • Low or No Product Yield: This is the most common and direct consequence. If the reagent is destroyed by water, there is simply less of it available to react with your substrate.

  • Stalled Reaction: TLC or LCMS monitoring may show the reaction starting but failing to proceed to completion, with a significant amount of starting material remaining even after extended reaction times or heating.

  • Inconsistent Results: Achieving a good yield in one run and a poor yield in the next, despite seemingly identical procedures, often points to variations in ambient humidity or reagent/solvent water content.

  • Formation of Unexpected Byproducts: The change in reaction conditions and the presence of acid (from hydrolysis) can sometimes lead to side reactions, such as chlorination or substrate degradation.

Q4: Can I use a pre-formed, commercially available Vilsmeier salt instead of generating it in situ? Does this help with the moisture issue?

A4: Yes, you can use commercially available Vilsmeier reagent, which is often sold as a stable, albeit hygroscopic, white powder.[11] Using a pre-formed salt can be more convenient and may offer better stoichiometry control. However, it does not eliminate the moisture sensitivity issue. The solid reagent must be handled under strictly anhydrous and inert conditions to prevent degradation during storage and weighing. Once dissolved for the reaction, the solution is just as susceptible to moisture as an in situ preparation.

Troubleshooting Guide: A Causal Approach

This section provides a structured approach to diagnosing and solving problems arising from moisture contamination.

Symptom / Observation Underlying Cause (The "Why") Recommended Solution & Rationale
Reaction fails to initiate or shows very low conversion. Gross Moisture Contamination: The Vilsmeier reagent is being hydrolyzed as quickly as it is formed. This is often due to wet DMF, inadequately dried glassware, or high ambient humidity.Re-evaluate Anhydrous Protocol: 1. Dry Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum and cool under a stream of inert gas (Argon or Nitrogen).[12][13] This removes the adsorbed layer of water on the glass surface. 2. Use Freshly Purified DMF: Use DMF from a freshly opened bottle, preferably from a supplier that packages under inert gas (e.g., AcroSeal™ bottles).[14] If not, purify by standing over a suitable drying agent (e.g., 4Å molecular sieves) followed by distillation under reduced pressure.[15] 3. Verify POCl₃ Quality: Use a fresh bottle of POCl₃. Older bottles may have been exposed to atmospheric moisture, leading to partial hydrolysis.
Reaction starts but stalls, leaving significant starting material. Insufficient Reagent Stoichiometry: Trace moisture has consumed a portion of the Vilsmeier reagent, leading to an insufficient amount to drive the reaction to completion. The reagent is the limiting factor.Increase Reagent Equivalence & Control Atmosphere: 1. Increase Vilsmeier Reagent: Empirically increase the equivalents of both DMF and POCl₃ (e.g., from 1.5 to 2.0 eq.). This provides an excess to compensate for minor losses to trace moisture. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a Schlenk line or a balloon setup.[16] This prevents atmospheric moisture from entering the reaction flask during the experiment.
Inconsistent yields from batch to batch. Variable Ambient Conditions & Reagent Handling: The primary variable is likely fluctuating atmospheric humidity. Handling of hygroscopic reagents (DMF, POCl₃, solid Vilsmeier salt) may not be sufficiently rigorous and consistent.Standardize Handling Protocol: Implement a strict, standardized protocol for all V-H reactions. 1. Use a Glovebox/Glovebag: For weighing and transferring the most sensitive solid reagents, a glovebox provides the most controlled environment.[16] 2. Syringe/Cannula Transfers: Transfer anhydrous solvents and liquid reagents via syringe or cannula through rubber septa to avoid opening the flask to the atmosphere.[13][14] 3. Document Conditions: Note the ambient humidity if possible. This can help correlate reaction outcomes with environmental conditions.

Visualizing the Problem: Degradation Pathways

To fully appreciate the impact of moisture, it is essential to visualize the chemical transformations that compete with your desired reaction.

Diagram 1: Vilsmeier Reagent Formation & Intended Reaction

G DMF DMF (Solvent & Reagent) VR Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->VR + POCl₃ (Anhydrous) POCl3 POCl₃ (Activator) POCl3->VR Intermediate Iminium Intermediate VR->Intermediate + Substrate Substrate Electron-Rich Substrate Substrate->Intermediate Product Formylated Product (Desired) Intermediate->Product + H₂O (Workup)

Caption: Ideal workflow for the Vilsmeier-Haack reaction under anhydrous conditions.

Diagram 2: Moisture-Induced Degradation Pathways

G cluster_start Starting Materials cluster_reagent Active Reagent cluster_products Degradation Products DMF_start DMF VR Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF_start->VR + POCl₃ POCl3_start POCl₃ POCl3_start->VR H3PO4 H₃PO₄ + HCl POCl3_start->H3PO4 Violent Hydrolysis DMF_end DMF + HCl VR->DMF_end Hydrolysis Water1 H₂O (Contaminant) Water1->H3PO4 Water2 H₂O (Contaminant) Water2->DMF_end

Caption: Competing degradation reactions caused by trace moisture, inactivating reagents.

Validated Experimental Protocols

Adherence to rigorous anhydrous technique is paramount. The following protocols provide a framework for minimizing moisture contamination.

Protocol 1: Preparation of Anhydrous N,N-Dimethylformamide (DMF)

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Initial Drying: For DMF with significant water content, stir over anhydrous magnesium sulfate or calcium sulfate overnight. Filter the mixture. For higher purity, azeotropic distillation with a pre-dried solvent like benzene can be employed.[15]

  • Final Drying: Add freshly activated 4Å molecular sieves or powdered barium oxide to the pre-dried DMF.[15] Allow it to stand for at least 24 hours.

    • Causality Note: Basic drying agents like KOH or CaH₂ can cause DMF to decompose, especially with heating, and should be avoided.[15] Molecular sieves physically trap water molecules within their pores without chemically reacting with the solvent.

  • Distillation: Set up a distillation apparatus that has been oven- or flame-dried. Distill the DMF under reduced pressure (e.g., ~20 mmHg). This lowers the boiling point, preventing thermal decomposition.[15]

  • Storage: Collect the distilled DMF in a flame-dried flask equipped with a septum. Store the purified solvent over activated 4Å molecular sieves and under a positive pressure of argon or nitrogen.

Protocol 2: General Procedure for a Moisture-Sensitive Vilsmeier-Haack Reaction

This procedure assumes an in situ generation of the Vilsmeier reagent.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet adapter (connected to a bubbler).

    • Thoroughly flame-dry the entire apparatus under vacuum or oven-dry it and assemble it hot, allowing it to cool under a positive flow of inert gas.[13]

  • Reagent Preparation:

    • To the cooled flask, add anhydrous DMF (e.g., 3.0 equivalents) via syringe.

    • Begin stirring and cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, e.g., 1.5 equivalents) dropwise via the addition funnel or syringe. Caution: The reaction is exothermic. Maintain the internal temperature below 5-10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent. The mixture may become a thick slurry or solid.[17]

  • Reaction with Substrate:

    • Dissolve your electron-rich substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

    • Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent slurry, again maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the substrate addition is complete, slowly allow the reaction to warm to room temperature.

    • Depending on the substrate's reactivity, the reaction may be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive it to completion.

    • Monitor the reaction's progress by TLC or LCMS.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the final aldehyde product and quenches any remaining reactive reagents.[11][18]

    • Proceed with standard extraction and purification procedures.

References

  • National Center for Biotechnology Information. "Phosphorus oxychloride." PubChem Compound Database, CID=24813. [Link]

  • LANXESS. "Product Safety Assessment: Phosphorus oxychloride." [Link]

  • National Center for Biotechnology Information. "Dimethylformamide." PubChem Compound Database, CID=6228. [Link]

  • Air Liquide Malaysia. "Safety Data Sheet: Phosphorus Oxychloride." [Link]

  • Wikipedia. "Phosphoryl chloride." [Link]

  • Wikipedia. "Vilsmeier–Haack reaction." [Link]

  • Utah Tech University. "Water Sensitive Reactions." [Link]

  • University of Rochester, Department of Chemistry. "How To Run A Reaction: The Setup." [Link]

  • International Programme on Chemical Safety. "N,N-DIMETHYLFORMAMIDE." INCHEM, 2001. [Link]

  • ResearchGate. "Which is the Best way to make Dry DMF?" 2016. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. "Working with air and moisture sensitive compounds." 2008. [Link]

  • Filo. "Write a mechanism for the hydrolysis of the following iminium chloride in..." 2023. [Link]

  • ACS Publications. "Pervaporative Dehydration of Dimethyl Formamide (DMF) by Crosslinked Copolymer Membranes." Industrial & Engineering Chemistry Research, 2001. [Link]

  • Google Patents. "Method for preparing vilsmeier reagent." WO2020050368A1, 2020.
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  • Organic Syntheses. "Catalytic Vilsmeier-Haack Reaction." Org. Synth. 2021, 98, 1-15. [Link]

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." 2014. [Link]

  • Deshmukh, M. B., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Pharmaceutical, Chemical and Biological Sciences, 2013. [Link]

  • University of East Anglia. "α-Formylations with Chiral Chloroiminium Salts." 2005. [Link]

  • ResearchGate. "Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline." 2008. [Link]

  • Wikipedia. "Imidoyl chloride." [Link]

  • Kimura, Y., & Matsuura, D. "Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides." International Journal of Organic Chemistry, 2013. [Link]

  • Master Organic Chemistry. "Hydrolysis of imines to give ketones (or aldehydes)." [Link]

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Technical Support Center: Formylation of Pyrazoles - Reagents & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide provides researchers, medicinal chemists, and drug development professionals with in-depth technical guidance on the formylation of pyrazoles. We move beyond standard protocols to address common experimental challenges, offer troubleshooting solutions, and explore alternative reagents to the classical Vilsmeier-Haack reaction. Our focus is on providing practical, field-tested insights to ensure the success of your synthetic campaigns.

The formyl group, particularly at the C4-position, is a critical synthetic handle on the pyrazole scaffold, enabling a vast array of subsequent chemical transformations for building molecular complexity.[1] While the Vilsmeier-Haack (V-H) reaction is the most common method for this transformation, its harsh conditions and sensitivity to substrate electronics often necessitate alternative approaches.[2][3] This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guide

This section is designed as a first line of support for scientists encountering specific issues during the formylation of pyrazoles.

Part 1: General & Vilsmeier-Haack Formylation Issues

Question: My formylation reaction is not working. What are the common causes of failure?

Answer: Reaction failure in pyrazole formylation, especially under Vilsmeier-Haack conditions, can typically be traced to a few key factors:

  • Substrate Electronics: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] Pyrazoles bearing strong electron-withdrawing groups (e.g., nitro, cyano) on the ring system are deactivated and may show low reactivity or fail to react entirely.[4] The electrophilicity of the Vilsmeier reagent (iminium cation) is often insufficient to overcome the deactivation of the pyrazole ring.

  • N-H Pyrazole Reactivity: If your pyrazole is unsubstituted at the N1 position, it may fail to undergo formylation at the C4 position.[3] The acidic N-H proton can interfere with the reagents, and the nitrogen atom itself can compete as a nucleophile.

  • Reagent Quality & Stoichiometry: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ (or other activating agent) is fresh. An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion. Optimal results are often obtained with an excess of both DMF and POCl₃.[4]

  • Temperature: While V-H reactions are often run at elevated temperatures (70-120 °C), some substrates may decompose.[4][5] Conversely, insufficient heating can lead to no reaction. Temperature optimization is crucial.

Question: I am observing unexpected side products. What are they and how can I avoid them?

Answer: Side product formation is a common issue under the aggressive conditions of the Vilsmeier-Haack reaction.

  • Halogenation: If your starting material contains a hydroxyl group, it can be substituted by a chlorine atom from the POCl₃ reagent. For example, formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole results in the formation of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde.[4]

  • Hydroxymethylation: Trace amounts of formaldehyde can be generated from the decomposition of DMF at high temperatures, leading to minor hydroxymethylated byproducts.[4]

  • Dehydrohalogenation: If a suitable leaving group exists on a side chain, elimination can occur. For instance, 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole was observed to undergo elimination of HCl to form a vinyl intermediate, which was then subsequently formylated.[4]

To avoid these issues, consider a milder formylation method, such as the Duff reaction, especially for sensitive substrates.[1][6]

Question: How do I purify my formylated pyrazole effectively?

Answer: Standard purification techniques like recrystallization or column chromatography are generally effective.[1] However, for pyrazoles that are difficult to purify, an alternative method involves the formation and crystallization of an acid addition salt. The pyrazole can be dissolved in an appropriate solvent and treated with at least an equimolar amount of an inorganic or organic acid. The resulting crystalline salt can be isolated by filtration and then neutralized to recover the purified pyrazole.[7][8]

Part 2: Alternative Reagent Spotlight - The Duff Reaction

The Duff reaction serves as a valuable and milder alternative to the Vilsmeier-Haack protocol, particularly for substrates that are sensitive to the latter's harsh conditions.[1] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6]

Question: When should I choose the Duff reaction over the Vilsmeier-Haack reaction?

Answer: The Duff reaction is advantageous in several scenarios:

  • Acid-Sensitive Substrates: When your pyrazole contains functional groups that are unstable under the strongly acidic and dehydrating conditions of the V-H reaction.

  • Avoiding Halogenation: Since the Duff reaction does not use reagents like POCl₃, it avoids the side reaction of converting hydroxyl groups to chlorides.[4]

  • Safety: The reagents used in the Duff reaction are generally considered safer and easier to handle than phosphorus oxychloride.[6]

However, be aware that the Duff reaction is generally less efficient, may require longer reaction times and higher temperatures (100-160 °C), and its applicability to pyrazoles with strong electron-withdrawing groups can be limited.[1]

Question: My yields for the Duff reaction are low. How can I optimize the conditions?

Answer: Low yields are a common challenge with the Duff reaction. Consider the following optimization strategies:

  • Acidic Medium: The choice of acid is critical. Trifluoroacetic acid (TFA) is commonly used and often gives good results.[6] A mixture of glycerol and boric acid is another effective medium that can facilitate the reaction at high temperatures.[1]

  • Temperature and Time: The reaction often requires heating to reflux for extended periods (12 hours or more).[1] Monitor the reaction progress carefully by TLC to determine the optimal reaction time and avoid decomposition.

  • Substrate Scope: The Duff reaction works best with pyrazoles that possess electron-donating groups, which activate the ring for electrophilic substitution.[1] If your substrate is highly deactivated, this method may not be suitable.

Comparative Summary of Formylation Reagents

The table below provides a high-level comparison of the most common and alternative methods for pyrazole formylation to guide your selection process.

FeatureVilsmeier-Haack ReactionDuff ReactionFormylation with Methyl Formate
Reagents POCl₃ / DMF (or other activating agent)Hexamethylenetetramine (HMTA) / AcidMethyl Formate / Strong Base
Typical Conditions 0 °C to 120 °C, 2-4 hours100-160 °C, >12 hours≤ 30 °C (formylation step)
Substrate Scope Broad, but limited by strong EWGs.[4]Best for electron-rich pyrazoles.[1]Used in multi-step pyrazole synthesis.[7][8]
Typical Yields Good to Excellent[2]Moderate to Good[1]Variable, process-dependent
Key Advantages High efficiency, broad applicability.[1]Milder conditions, avoids certain side reactions.[6]Mild temperature conditions.[7]
Key Disadvantages Harsh reagents (POCl₃), potential for side reactions (e.g., chlorination).[4]Lower yields, long reaction times, high temperatures.[1]Part of a multi-step synthesis from a carbonyl precursor, not a direct C-H formylation.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

This protocol is a general guideline for the formylation of an N-substituted pyrazole.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dry N,N-dimethylformamide (DMF, 5-10 equivalents) in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90 °C.[5] Monitor the reaction progress by TLC. Reaction times can vary from 2 to 8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7. A precipitate of the formylated product should form.

  • Isolation & Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[5]

Protocol 2: General Procedure for Duff Reaction Formylation

This protocol provides a general method for formylation using HMTA.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 2-4 equivalents), and the acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).[1]

  • Reaction Execution: Heat the reaction mixture to reflux (typically between 100-160 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction for completion by TLC. These reactions often require extended periods, potentially 12-24 hours.[1]

  • Work-up (Hydrolysis): After cooling, the reaction mixture is typically hydrolyzed by adding aqueous acid (e.g., 2M HCl) and heating for an additional 1-2 hours to break down the intermediate imine species.

  • Isolation: Cool the mixture and neutralize it with a base (e.g., NaOH or NaHCO₃ solution).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]

Visualized Workflows and Mechanisms

A clear understanding of the experimental workflow is essential for successful synthesis.

G cluster_0 General Pyrazole Formylation Workflow start Substituted Pyrazole reagents Select Formylating Reagent (e.g., Vilsmeier or Duff) start->reagents reaction Reaction Execution (Heating, Stirring) reagents->reaction workup Aqueous Work-up & Neutralization reaction->workup isolation Extraction / Filtration workup->isolation purification Purification (Chromatography / Recrystallization) isolation->purification product Formylated Pyrazole purification->product

Caption: General workflow for pyrazole formylation synthesis.

Duff_Mechanism cluster_1 Duff Reaction: Key Mechanistic Steps hmta HMTA + Acid (H⁺) ch2o Formaldehyde (in situ) hmta->ch2o imine Iminium Ion Formation [CH₂=NR₂]⁺ ch2o->imine attack Electrophilic Attack at C4-Position imine->attack pyrazole Pyrazole (Nucleophile) pyrazole->attack intermediate Aminomethylated Intermediate attack->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis product Formyl Pyrazole hydrolysis->product

Caption: Simplified mechanism of the Duff formylation reaction.

References

  • Zych, M., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved January 12, 2026, from [Link]

  • Al-Masoudi, W. A. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Royal Society of Chemistry. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 12, 2026, from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved January 12, 2026, from [Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Trofimov/114948a385f02c610996614144594c772c68c347

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2017). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Retrieved January 12, 2026, from [Link]

  • Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). A Facile Synthesis of Pyrazoles through Metal‐Free Oxidative C(sp2)−H Cycloamination of Vinyl Hydrazones. Retrieved January 12, 2026, from [Link]

  • American Chemical Society. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved January 12, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2019). A Literature Review on the Synthesis of Pyrazole Heterocycles. Retrieved January 12, 2026, from [Link]

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  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 12, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and Other Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with other key heterocyclic building blocks. We will delve into its synthesis, reactivity, and performance in the context of developing complex molecules for pharmaceutical and agrochemical applications, supported by experimental data and established protocols.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2][3][4] this compound (CAS: 27006-76-4) has emerged as a particularly valuable intermediate.[1][5] Its unique substitution pattern—a reactive aldehyde group at the 4-position, a stabilizing chloro group at the 5-position, and methyl groups at the 1 and 3 positions—offers a versatile platform for synthetic diversification.

The aldehyde function serves as a crucial handle for various transformations, including nucleophilic additions, condensations, and oxidations, while the chloro atom can be displaced by nucleophiles, enabling further functionalization of the pyrazole core. This guide will explore the synthesis and reactivity of this key building block in comparison to other relevant heterocyclic aldehydes.

The Synthetic Keystone: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing this compound and its analogs is the Vilsmeier-Haack reaction.[6][7][8][9][10][11] This reaction involves the formylation of an electron-rich precursor, in this case, 1,3-dimethyl-5-pyrazolone, using the Vilsmeier reagent.

The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][10] The reaction proceeds via an electrophilic substitution mechanism where the pyrazolone acts as the nucleophile. A key feature of this reaction with pyrazolones is the concurrent chlorination and formylation, yielding the 5-chloro-4-formyl pyrazole structure directly.[12][13]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleniminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Electrophilic Attack Vilsmeier_Reagent->Intermediate Pyrazolone 1,3-Dimethyl-5-pyrazolone (Electron-rich precursor) Pyrazolone->Intermediate Reacts with Product 5-chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis & Rearrangement Workflow A 1. Cool DMF to 0°C B 2. Add POCl₃ dropwise (Vilsmeier Reagent Formation) A->B C 3. Add 1,3-dimethyl-5-pyrazolone B->C D 4. Heat to 80-90°C (Monitor by TLC) C->D E 5. Quench on Ice Water D->E F 6. Neutralize (NaHCO₃) & Extract (EtOAc) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H

Sources

A Senior Application Scientist's Guide to the Synthetic Advantages of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic intermediates, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has emerged as a uniquely versatile and powerful synthon. This guide provides an in-depth analysis of its synthetic advantages, objectively compared with viable alternatives, and supported by experimental data for the discerning researcher in medicinal and agrochemical development.

The utility of this reagent stems from a confluence of structural features: a stable, substituted pyrazole core, a reactive aldehyde for diverse derivatization, and a strategically positioned chlorine atom that serves as an excellent leaving group or a point for further functionalization. This combination facilitates the streamlined synthesis of high-value compounds, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are scaffolds of significant pharmacological interest.[1][2]

I. The Synthetic Profile: A Head-to-Head Comparison

The primary method for synthesizing this compound is the Vilsmeier-Haack reaction, a robust and scalable formylation method.[3] The reaction typically employs the readily available and inexpensive 1,3-dimethyl-5-pyrazolone as the starting material, which reacts with the Vilsmeier reagent (generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield the target compound in a one-pot procedure.[4][5]

The key advantage of this specific substrate is the dual functionalization that occurs: formylation at the 4-position and chlorination at the 5-position. This contrasts with the Vilsmeier-Haack formylation of pyrazoles that lack a hydroxyl or keto group at the C5 position, which would only undergo formylation.

G cluster_reagents Vilsmeier-Haack Reagents start_pyrazolone 1,3-Dimethyl-5-pyrazolone reagents POCl₃ + DMF start_pyrazolone->reagents Reaction start_pyrazole Generic 1,3-Disubstituted Pyrazole start_pyrazole->reagents Reaction product_target 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde reagents->product_target Formylation & Chlorination product_alternative 1,3-Disubstituted-1H- pyrazole-4-carbaldehyde reagents->product_alternative Formylation Only

Comparative Data Analysis

The choice of starting material profoundly impacts the efficiency and nature of the final product. Below is a comparison of typical outcomes for the synthesis of pyrazole-4-carbaldehydes.

FeatureThis compound Alternative: General Pyrazole-4-carbaldehydes Advantage of the Target Compound
Starting Material 1,3-Dimethyl-5-pyrazolone[4][6]Substituted Hydrazones or Pyrazoles[7][8]Readily available, inexpensive commercial starting material.
Reaction Type Vilsmeier-Haack (Concurrent formylation and chlorination)[5]Vilsmeier-Haack (Formylation only) or multi-step sequences[7][8]One-pot synthesis introduces two key functional groups, increasing molecular complexity efficiently.
Typical Yields 62-70%[4][9]Variable, often moderate to good (50-80%), but can be lower for complex substrates.[8]High, reliable yields in a single, scalable step.
Key Functional Groups Aldehyde (-CHO), Chloro (-Cl)Aldehyde (-CHO)The presence of the C5-chloro group provides a crucial reactive handle for subsequent nucleophilic substitution reactions.
Downstream Potential Direct precursor to fused systems like pyrazolo[3,4-d]pyrimidines.[1][10]Requires additional steps to introduce a leaving group at C5 if fused systems are the target.Significantly shortens synthetic routes to high-value heterocyclic scaffolds.

II. The Causality Behind Experimental Choices: Mechanism and Reactivity

The power of this compound lies in its predictable and versatile reactivity, which is a direct consequence of its electronic structure.

The Vilsmeier-Haack Synthesis Mechanism

The synthesis proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF. 1,3-Dimethyl-5-pyrazolone exists in tautomeric equilibrium with its enol form, which is electron-rich and attacks the Vilsmeier reagent. The subsequent steps involve elimination and hydrolysis, but critically, the hydroxyl group is substituted by a chlorine atom from the reaction medium (POCl₃), leading to the desired 5-chloro product.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Addition Intermediate Vilsmeier_Reagent->Intermediate Pyrazolone 1,3-Dimethyl-5-pyrazolone (Nucleophile) Pyrazolone->Intermediate Electrophilic Attack Final_Product 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Final_Product Elimination, Chlorination, Hydrolysis

Advantages in Downstream Applications

The true synthetic merit of this compound is realized in subsequent transformations. It is an exemplary precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties.[11][12][13]

The typical reaction involves a condensation of the aldehyde with an amine (e.g., guanidine, thiourea) followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the C5-chloro atom is displaced by a nitrogen nucleophile to close the pyrimidine ring.

G Start 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Condensation Condensation (Schiff Base Formation) Start->Condensation Amidine Amidine / Guanidine (e.g., Guanidine HCl) Amidine->Condensation Cyclization Intramolecular SₙAr Cyclization (Displacement of Cl⁻) Condensation->Cyclization Product Substituted Pyrazolo[3,4-d]pyrimidine Cyclization->Product

This two-step, one-pot sequence is highly efficient. An alternative starting material, such as a pyrazole-4-carbaldehyde without the C5-chloro group, would necessitate a much longer synthetic route, likely involving protection/deprotection steps and a separate reaction to install a leaving group at the C5 position, leading to lower overall yields and higher costs.

III. Self-Validating Experimental Protocols

The following protocols are presented to be self-validating, with clear steps and expected outcomes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Protocol 1: Synthesis of this compound[4][5]

This protocol is adapted from established literature procedures.

  • Reagent Preparation (Vilsmeier Reagent): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF) (e.g., 7.5 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 20 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting white, viscous mixture at 0 °C for 20-30 minutes.

  • Formylation/Chlorination Reaction: To the pre-formed Vilsmeier reagent, slowly add solid 1,3-dimethyl-5-pyrazolone (e.g., 25 mmol) in portions. The addition is exothermic.

  • Once the addition is complete, raise the temperature of the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice (e.g., 100-200 mL). This quench is highly exothermic.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is approximately 7.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (e.g., 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or column chromatography to yield this compound as a light-yellow solid.[4]

Protocol 2: Synthesis of a 2-Aminopyrazolo[3,4-d]pyrimidine Derivative
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add guanidine hydrochloride (1.1 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 70-90 °C) and stir for 4-8 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC. The disappearance of the starting aldehyde is a key indicator of reaction progress.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product is then typically purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure pyrazolo[3,4-d]pyrimidine derivative.

IV. Conclusion

This compound offers significant and demonstrable advantages for the synthesis of complex heterocyclic molecules. Its efficient one-pot synthesis from inexpensive starting materials provides a product endowed with two distinct and strategically placed reactive handles. This dual functionality, particularly the presence of the C5-chloro group, dramatically shortens synthetic pathways to valuable scaffolds like pyrazolo[3,4-d]pyrimidines when compared to alternative pyrazole-4-carbaldehydes. For researchers and drug development professionals, the adoption of this building block represents a strategic choice to enhance synthetic efficiency, reduce step counts, and ultimately accelerate the discovery and development of novel chemical entities.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • PubMed. (n.d.). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Retrieved from [Link]

  • Springer. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]

  • PubMed. (2011). This compound. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

Sources

The Pivotal Role of the Pyrazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde scaffold. By exploring how targeted structural modifications influence biological efficacy, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.

The this compound moiety is a key intermediate in the synthesis of a variety of bioactive compounds.[4][5] Its strategic functionalization, particularly at the aldehyde group, allows for the creation of diverse molecular architectures with distinct biological profiles.

The Synthetic Keystone: Vilsmeier-Haack Formylation

The foundational step in the synthesis of the parent scaffold, this compound, and its analogues, is typically the Vilsmeier-Haack reaction.[6][7] This reaction introduces the critical formyl group at the 4-position of the pyrazole ring, which serves as the primary handle for subsequent derivatization.

Experimental Protocol: Vilsmeier-Haack Reaction

A representative procedure for the synthesis of a pyrazole-4-carbaldehyde is as follows:

  • A substituted acetophenone is reacted with a hydrazine derivative to form the corresponding hydrazone.

  • The hydrazone is then treated with the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • The reaction mixture is typically stirred at an elevated temperature for several hours.

  • Upon completion, the mixture is poured onto crushed ice and neutralized, leading to the precipitation of the pyrazole-4-carbaldehyde product.[7]

The versatility of this method allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of a broad chemical space.

Vilsmeier_Haack_Reaction Hydrazone Substituted Hydrazone Intermediate Reactive Intermediate Hydrazone->Intermediate Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃/DMF) Vilsmeier_Reagent->Intermediate Product Pyrazole-4-carbaldehyde Derivative Intermediate->Product Cyclization & Hydrolysis

Caption: Generalized workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Comparative Analysis of Biological Activities

The aldehyde functionality of this compound is a versatile anchor for the synthesis of numerous derivatives, most notably Schiff bases and thiosemicarbazones. The biological activity of these derivatives is profoundly influenced by the nature of the substituents introduced.

Antimicrobial Activity: A Tale of Two Moieties

The antimicrobial potential of pyrazole derivatives is well-documented.[1][2] Modifications of the 4-carbaldehyde group have yielded compounds with significant activity against a range of bacterial and fungal pathogens.

The condensation of this compound analogues with various aromatic and heterocyclic amines yields Schiff bases. The antimicrobial efficacy of these compounds is highly dependent on the nature of the substituent on the imine nitrogen.

A study on a series of Schiff bases derived from 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenol demonstrated that the introduction of electron-withdrawing groups on the phenyl ring attached to the pyrazole nucleus generally enhances antibacterial and antifungal activity.[8]

Derivative Substituent at C3-phenyl Antibacterial Activity (Zone of Inhibition in mm) Antifungal Activity (Zone of Inhibition in mm)
A -HModerateModerate
B -ClGoodGood
C -NO₂ExcellentExcellent

Table 1. Comparative antimicrobial activity of Schiff base derivatives of pyrazole-4-carbaldehyde.[8]

Thiosemicarbazones, formed by the reaction of pyrazole-4-carbaldehydes with thiosemicarbazide, are another class of derivatives with potent antimicrobial properties. The presence of the thiourea moiety is often associated with enhanced biological activity.

Research has shown that pyrazole-based thiosemicarbazones can exhibit significant inhibitory effects against various microbial strains.[9][10] The structure-activity relationship suggests that both the pyrazole core and the thiosemicarbazone side chain contribute to the overall antimicrobial effect.

SAR_Antimicrobial Parent 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Schiff_Base Schiff Base Derivatives (-CH=N-R) Parent->Schiff_Base Condensation with Amines Thiosemicarbazone Thiosemicarbazone Derivatives (-CH=N-NH-CS-NH₂) Parent->Thiosemicarbazone Reaction with Thiosemicarbazide Activity Enhanced Antimicrobial Activity Schiff_Base->Activity Electron-withdrawing 'R' Thiosemicarbazone->Activity Presence of Thiourea Moiety

Caption: Structure-activity relationship for antimicrobial pyrazole derivatives.

Anticancer Activity: Targeting Cellular Proliferation

The pyrazole scaffold is a privileged structure in the design of anticancer agents.[3][11] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Chalcones derived from pyrazole-4-carbaldehydes, and their subsequent cyclization to form pyrazoline derivatives, have shown promising anticancer activity. The antiproliferative effects are often attributed to the inhibition of key cellular targets involved in cancer progression.

In a study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against breast carcinoma (T47D) and human hepatocarcinoma (Huh-7) cell lines.[3] The results indicated that the nature of the substituents on the pyrazole and the appended aromatic rings significantly modulated the cytotoxic potency.

Compound Cell Line IC₅₀ (µg/mL)
Derivative X T47D15.2
Derivative Y T47D8.5
Doxorubicin (Control) T47D2.1
Derivative X Huh-721.4
Derivative Y Huh-712.8
Doxorubicin (Control) Huh-73.5

Table 2. Comparative anticancer activity of pyrazole derivatives.[3]

The structure-activity relationship in this context is complex, with electronic and steric factors playing a crucial role. Generally, the introduction of heterocyclic rings and specific substitution patterns on the aromatic moieties can lead to enhanced anticancer activity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[11]

Biological_Assays cluster_antimicrobial Antimicrobial Susceptibility cluster_anticancer In Vitro Cytotoxicity (MTT Assay) Inoculum Prepare Inoculum Dilution_A Serial Dilution of Compounds Inoculum->Dilution_A Inoculation_A Inoculate Microtiter Plate Dilution_A->Inoculation_A Incubation_A Incubate Inoculation_A->Incubation_A MIC Determine MIC Incubation_A->MIC Seeding Seed Cancer Cells Treatment Treat with Compounds Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC₅₀ Absorbance->IC50

Sources

A Comparative Guide to the Reactivity of Chloro- and Bromo-Pyrazole Aldehydes in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a vast array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and agricultural chemicals. The functionalization of the pyrazole ring, particularly through the introduction of carbon-carbon and carbon-heteroatom bonds, is a critical step in the development of novel chemical entities. Pyrazole aldehydes, in particular, are powerful intermediates, offering a reactive handle for further molecular elaboration.

This guide provides an in-depth, objective comparison of the reactivity of two common halogenated pyrazole aldehyde building blocks: chloro- and bromo-pyrazole aldehydes. We will explore their performance in two major classes of synthetic transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding the inherent reactivity differences, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating their research and development efforts.

The Fundamental Divide: C-Cl vs. C-Br Bond Properties

The reactivity of halo-pyrazoles is fundamentally governed by the nature of the carbon-halogen bond. The key differences between the C-Cl and C-Br bonds on a pyrazole ring are summarized below:

PropertyC-Cl BondC-Br BondImplication for Reactivity
Bond Dissociation Energy Higher (~84 kcal/mol for chlorobenzene)Lower (~71 kcal/mol for bromobenzene)The weaker C-Br bond is more readily cleaved, leading to higher reactivity in reactions where C-X bond breaking is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
Electronegativity of Halogen Higher (3.16)Lower (2.96)The more electronegative chlorine atom exerts a stronger inductive electron-withdrawing effect, which can influence the electron density of the pyrazole ring and the stability of reaction intermediates. This is particularly relevant in nucleophilic aromatic substitution.
Polarizability of Halogen LowerHigherThe larger and more diffuse electron cloud of bromine makes it more polarizable. This can enhance its interaction with transition metal catalysts.
Leaving Group Ability GoodBetterIn reactions where the halide is expelled as an anion, bromide is generally a better leaving group than chloride due to its lower basicity.

These fundamental differences give rise to distinct reactivity profiles for chloro- and bromo-pyrazole aldehydes, which we will explore in the context of specific reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules.[2] The general reactivity trend for aryl halides in these transformations is I > Br > Cl >> F, which is directly correlated with the carbon-halogen bond dissociation energy.[1] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, and the weaker C-Br bond facilitates this process compared to the stronger C-Cl bond.

However, the electron-deficient nature of the pyrazole ring can activate even less reactive C-Cl bonds towards oxidative addition, making chloropyrazoles viable substrates with the appropriate choice of catalyst system.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and hetero-biaryl structures.[3]

General Reactivity Comparison:

Bromo-pyrazole aldehydes are generally more reactive than their chloro- counterparts in Suzuki-Miyaura coupling. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivatives. However, with the advent of highly active palladium catalysts and bulky, electron-rich phosphine ligands, the coupling of chloro-pyrazole aldehydes can be achieved with excellent yields.[4] In some cases, the higher stability of the C-Cl bond can be advantageous, leading to fewer side reactions like dehalogenation, which can be a problem with more reactive iodo- and sometimes bromo-pyrazoles.[4]

Comparative Data for Suzuki-Miyaura Coupling of Halo-Pyrazoles:

HalogenCatalyst System (Typical)Relative ReactivityTypical Yield Range (%)Notes
BromoPd(OAc)₂, SPhos, K₂CO₃High70-95Generally proceeds under milder conditions than the chloro-derivative.
ChloroPd₂(dba)₃, XPhos, K₃PO₄Moderate60-90Often requires more active and specialized catalyst systems, and potentially higher temperatures or longer reaction times. Can be advantageous in preventing dehalogenation side reactions.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one [5]

This protocol for a brominated pyrazolo-pyrimidine provides a representative workflow that can be adapted for bromo-pyrazole aldehydes.

  • Materials:

    • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • XPhos Pd G2 (5 mol%)

    • XPhos (10 mol%)

    • K₂CO₃ (3.0 equiv)

    • Ethanol/Water (4:1)

  • Procedure:

    • To a microwave vial, add the brominated pyrazolo-pyrimidine, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

    • Add the ethanol/water solvent mixture.

    • Seal the vial and degas the mixture by bubbling with argon for 10 minutes.

    • Irradiate the reaction mixture in a microwave reactor at 120 °C for 40 minutes.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl- and heteroaryl-alkynes.[6]

General Reactivity Comparison:

Similar to the Suzuki-Miyaura coupling, bromo-pyrazole aldehydes are generally more reactive than their chloro- counterparts in Sonogashira reactions. The activation of the C-Cl bond for Sonogashira coupling often requires more specialized catalyst systems and can be more challenging. However, there are reports of successful Sonogashira couplings with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, indicating that these substrates are viable with appropriate optimization.[7] In some cases, bromopyrazoles have been reported to be unreactive under conditions where iodopyrazoles readily couple, highlighting the significant reactivity gap.[8]

Comparative Data for Sonogashira Coupling of Halo-Pyrazoles:

HalogenCatalyst System (Typical)Relative ReactivityTypical Yield Range (%)Notes
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles and may require higher temperatures.
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalysts. The chloro atom in 5-chloropyrazole-4-aldehydes is sufficiently activated to act as a leaving group in this reaction.[9]

Experimental Protocol: Sonogashira Coupling of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [7]

  • Materials:

    • 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (10 mol%)

    • Triethylamine (2.0 equiv)

    • Toluene

  • Procedure:

    • To a solution of the chloro-pyrazole aldehyde in toluene, add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

    • Heat the reaction mixture at 80 °C under an argon atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[10][11]

General Reactivity Comparison:

In the context of palladium-catalyzed Buchwald-Hartwig amination, bromo-pyrazole aldehydes generally exhibit higher reactivity than chloro-pyrazole aldehydes. One study on the amination of 4-halo-1H-1-tritylpyrazoles found that the 4-bromo derivative was more effective than the 4-chloro derivative when using a palladium catalyst with amines lacking β-hydrogens.[12]

Comparative Data for Buchwald-Hartwig Amination of Halo-Pyrazoles: [13]

HalogenCatalyst System (Typical)Relative ReactivityTypical Yield Range (%)Notes
BromoPd(dba)₂/tBuDavePhosHighest60-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[12]
ChloroPd(dba)₂/tBuDavePhosModerateModerateShows moderate reactivity, less than the bromo derivative.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole [12]

This protocol provides a general framework that can be adapted for bromo-pyrazole aldehydes.

  • Materials:

    • 4-Bromo-1H-1-tritylpyrazole (1.0 equiv)

    • Amine (2.0 equiv)

    • Pd(dba)₂ (10 mol%)

    • tBuDavePhos (20 mol%)

    • Potassium t-butoxide (2.0 equiv)

    • Xylene

  • Procedure:

    • To a microwave vial, add the bromo-pyrazole, tBuDavePhos, Pd(dba)₂, and potassium t-butoxide.

    • Add xylene and the amine.

    • Seal the vial and heat in a microwave reactor at 160 °C for 10 minutes.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic and heteroaromatic rings.[14] In contrast to palladium-catalyzed cross-coupling, the reactivity trend for SNAr is often the reverse: F > Cl > Br > I.[15] This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The reaction is accelerated by a more electronegative halogen, which stabilizes this intermediate through a strong inductive effect.[15]

The pyrazole ring, being electron-deficient, is generally activated towards SNAr, and the presence of an electron-withdrawing aldehyde group further enhances this reactivity.

General Reactivity Comparison:

Based on the general principles of SNAr, chloro-pyrazole aldehydes are expected to be more reactive than their bromo- counterparts. The higher electronegativity of chlorine stabilizes the intermediate Meisenheimer complex more effectively than bromine, leading to a lower activation energy for the nucleophilic attack.

SNAr_Mechanism cluster_legend Legend Reactants < Nu > TS1 Transition State 1 Reactants->TS1 k1 (rate-determining) Intermediate < Meisenheimer Complex > TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k2 Products < X > TS2->Products Nu Nucleophile X Halogen (Cl or Br)

Sources

The Impact of Halogenation on the Biological Activity of Pyrazoles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Power of Halogenation

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and the capacity for diverse substitutions, making it a cornerstone in the design of novel therapeutics.[4][5] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[4][6] Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, feature the pyrazole core, underscoring its therapeutic significance.[2][7]

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into drug candidates is a well-established strategy in medicinal chemistry to modulate their biological profiles.[8][9] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[10] Beyond simple steric and electronic effects, the ability of halogens (particularly chlorine, bromine, and iodine) to form "halogen bonds"—a type of non-covalent interaction with electron-donating atoms in a protein's binding pocket—has been increasingly recognized as a crucial factor in enhancing ligand-receptor interactions.[11][12] This guide provides a comparative analysis of the biological activities of pyrazole derivatives with different halogen substitutions, supported by experimental data and detailed protocols to aid researchers in the field of drug development.

Comparative Analysis of Biological Activities

The introduction of different halogens onto the pyrazole scaffold can profoundly impact its biological activity. The following sections compare the effects of various halogen substitutions on the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole derivatives.

Anticancer Activity: A Tale of Position and Identity

Halogenated pyrazoles have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.[13][14] The type and position of the halogen substituent on the pyrazole ring or its appended moieties are critical determinants of cytotoxic potency.

For instance, studies have shown that the presence of a chloro group on a pyrazoline derivative can increase its cytotoxic activity against various cancer cell lines.[13] Similarly, analogs containing chloro and bromo groups on a para-substituted benzene ring attached to the pyrazole core have demonstrated excellent cytotoxicity.[13] One of the most active compounds in a particular study was substituted with a 4-bromophenyl group at the pyrazole ring, inhibiting the growth of A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines with low micromolar IC50 values.[13]

Interestingly, the electron-withdrawing nature of halogens often plays a significant role. Structure-activity relationship (SAR) analyses have revealed that compounds with electron-withdrawing groups on the aromatic rings appended to the pyrazole nucleus often exhibit the greatest growth inhibition against cancer cells.[14]

Table 1: Comparative Anticancer Activity of Halogenated Pyrazole Derivatives

Compound ClassHalogen SubstitutionCancer Cell LineIC50 (µM)Key Findings & Reference
Pyrazoline DerivativesChloro-substitutedVarious-Increased cytotoxic activity.[13]
Pyrazoline Analogsp-Chloro, p-BromoA549, HT1080Moderate to GoodExcellent cytotoxicity observed.[13]
Pyrazole Derivatives4-BromophenylA549, HeLa, MCF-78.0, 9.8, 5.8Potent inhibition of multiple cancer cell lines.[13]
Halogenated PhenoxychalconesDihalogenated (Cl, Br)MCF-71.52 - 1.87Significant cytotoxic activity.[15]
Pyrazole Benzothiazole HybridsElectron-withdrawing (e.g., halogens)HT29, PC3, A549, U87MG3.17 - 6.77Superior activity to reference drug Axitinib.[14]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated pyrazoles have shown considerable promise in this area, with their activity being highly dependent on the nature of the halogen and its position.

Specifically, some fluorinated pyrazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[17] The trifluoromethyl-substituted pyrazole derivatives have also exhibited good activity against various bacteria, with some of the most potent compounds in a series featuring dichloro substitutions.[19]

Table 2: Comparative Antimicrobial Activity of Halogenated Pyrazole Derivatives

Compound ClassHalogen SubstitutionMicrobial StrainMIC (µg/mL)Key Findings & Reference
Pyrazole-clubbed DihydropyrimidinonesFluoro-substitutedMRSA6.25 - 12.5Potent activity against resistant bacteria.[17]
N-(trifluoromethyl)phenyl PyrazolesDichloro-substitutedS. aureus, B. subtilis, E. faecalis1.56 - 3.12One of the most potent compounds in the series.[19]
N-(trifluoromethyl)phenyl PyrazolesChloro, BromoVarious strainsas low as 3.12Improved activity compared to non-halogenated analogs.[19]
Halogenated Ketonic PyrazolesHalogenatedStaphylococcus aureus-Improved activity compared to gentamicin.[20]
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many targeting the cyclooxygenase (COX) enzymes. Pyrazole derivatives, most notably Celecoxib, are well-known for their potent and selective COX-2 inhibition. Halogenation can further modulate the anti-inflammatory and COX inhibitory activity of pyrazole compounds.

Studies on pyrazole derivatives have shown that the introduction of chlorine atoms can lead to good anti-inflammatory potency.[20] In some series of fluorinated pyrazoles, compounds exhibited high percentage of edema inhibition, comparable or even superior to the standard drug celecoxib.[21] Furthermore, docking studies of a potent lipoxygenase (LOX) inhibitor, a chlorinated pyrazoline derivative, highlighted a halogen bond between the chlorine atom and an arginine residue in the enzyme's active site, underscoring the importance of this interaction for inhibitory activity.[22]

Table 3: Comparative Anti-inflammatory Activity of Halogenated Pyrazole Derivatives

Compound ClassHalogen SubstitutionIn Vivo/In Vitro ModelActivityKey Findings & Reference
Pyrazole-Triazole DerivativesChloro-substitutedCarrageenan-induced paw edemaGood anti-inflammatory potencyKey role of chlorine in activity.[20]
Fluorinated PyrazolesFluoro-substitutedCarrageenan-induced paw edemaHigh edema inhibition (up to 87.9%)Activity comparable to or better than celecoxib.[21]
Chlorinated PyrazolineChloro-substitutedLipoxygenase (LOX) inhibitionIC50 = 80 µMHalogen bond formation suggested by docking.[22]
Bromo-substituted PyrazolinesBromo-substitutedCarrageenan-induced paw edemaHigh potency in inhibiting edema and nociceptionSignificant anti-inflammatory effects.[23]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail common assays used to evaluate the biological activities of halogenated pyrazoles.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the halogenated pyrazole derivatives in DMSO. Dilute the compounds to various concentrations in the cell culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.[7]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.[7]

  • Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Halogenated Pyrazoles incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Solubilize Formazan Crystals incubation3->solubilization absorbance Read Absorbance at 570 nm solubilization->absorbance data_analysis Calculate IC50 absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of halogenated pyrazoles.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24]

Protocol:

  • Preparation of Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the halogenated pyrazole compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationship for Antimicrobial Activity:

Antimicrobial_Activity pyrazole Halogenated Pyrazole target Microbial Target (e.g., Enzyme, Cell Wall) pyrazole->target Binds to inhibition Inhibition of Growth/Replication target->inhibition Leads to mic MIC Value (Quantitative Measure) inhibition->mic Determined by

Caption: Relationship between a halogenated pyrazole, its microbial target, and the resulting antimicrobial activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Several methods are available to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[25][26] An oxygen consumption-based assay is a direct method to measure COX activity.[27]

Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes or cell lysates from cells overexpressing these enzymes.[27]

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound (halogenated pyrazole) at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid.

  • Oxygen Consumption Measurement: Monitor the consumption of dissolved oxygen in the reaction mixture over time using a Clark-type oxygen electrode.[27]

  • Data Analysis: Calculate the initial rate of oxygen consumption for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway for COX Inhibition:

COX_Inhibition_Pathway arachidonic_acid Arachidonic Acid cox_enzyme COX-1 / COX-2 arachidonic_acid->cox_enzyme Substrate prostaglandins Prostaglandins (Inflammation, Pain) cox_enzyme->prostaglandins Catalyzes conversion to halogenated_pyrazole Halogenated Pyrazole halogenated_pyrazole->cox_enzyme Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by halogenated pyrazoles.

Conclusion and Future Perspectives

The strategic incorporation of halogens into the pyrazole scaffold is a powerful tool for modulating biological activity. The evidence presented in this guide demonstrates that the type and position of the halogen substituent can significantly influence the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. Structure-activity relationship studies consistently highlight the importance of factors such as electron-withdrawing potential and the capacity for halogen bonding in enhancing the potency of these compounds.

As our understanding of the nuanced roles of halogens in drug-receptor interactions continues to grow, there are exciting opportunities for the rational design of next-generation halogenated pyrazole-based therapeutics. Future research should focus on a more systematic exploration of the full range of halogen substitutions (including iodine) and their effects on a wider array of biological targets. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct these investigations with scientific rigor, ultimately contributing to the discovery and development of novel and effective medicines.

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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Its prevalence in blockbuster drugs highlights the critical need for efficient, scalable, and versatile synthetic methodologies. This guide offers an in-depth comparative analysis of the most prominent methods for pyrazole synthesis. We will move beyond a simple recitation of procedures to dissect the underlying chemical principles, empowering you to make informed decisions for your specific synthetic challenges.

The Classical Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a widely practiced and robust method for pyrazole synthesis.[2]

Mechanistic Insights

The Knorr synthesis is typically an acid-catalyzed process. The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the aromatic pyrazole ring.

A crucial consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is governed by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[3] For instance, with phenylhydrazine, the more nucleophilic nitrogen atom preferentially attacks the more electrophilic carbonyl carbon.[4]

G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from a procedure for the synthesis of Edaravone, a neuroprotective agent.[4]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash thoroughly with diethyl ether.

  • The pure pyrazolone can be obtained by recrystallization from ethanol.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another classical and versatile route to pyrazoles involves the cyclocondensation of α,β-unsaturated aldehydes or ketones, commonly known as chalcones, with hydrazine derivatives. This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[5]

Mechanistic Insights

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, forming a 5-membered pyrazoline ring. The final step to achieve the stable aromatic pyrazole is an oxidation reaction, which can sometimes occur in situ or may require a separate oxidizing agent.

G cluster_1 Synthesis from Chalcones Chalcone Chalcone Pyrazoline Intermediate Pyrazoline Intermediate Chalcone->Pyrazoline Intermediate + Hydrazine (Cyclocondensation) Hydrazine Hydrazine Hydrazine->Pyrazoline Intermediate Pyrazole Pyrazole Pyrazoline Intermediate->Pyrazole Oxidation

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with pyrazoles representing a particularly fruitful area of research.[1][2][3] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a versatile scaffold found in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antifungal, and antimicrobial properties.[3][4][5][6] The inherent chemical tractability of the pyrazole ring allows for extensive modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of its derivatives to achieve desired therapeutic effects.[1][2]

This guide focuses on a specific, highly functionalized starting material: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . This compound serves as a critical intermediate for generating diverse libraries of novel chemical entities (NCEs).[7] Its structure is primed for chemical elaboration at three key points: the chloro substituent at position 5, the aldehyde at position 4, and the N-methyl group at position 1. Assessing the "novelty" of derivatives stemming from this core is a multi-faceted process. It extends beyond mere structural uniqueness to encompass innovative synthetic strategies and, most importantly, demonstrable improvements in biological function compared to existing alternatives.

This document provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the novelty of new derivatives. We will explore synthetic pathways, criteria for structural innovation, and robust experimental protocols for comparing biological performance, thereby offering a comprehensive roadmap from molecular design to data-driven validation.

Part 1: The Foundation - Synthesis and Derivatization Strategies

The aldehyde functional group of this compound is the primary handle for synthetic diversification. Its reactivity allows for a multitude of classical and modern organic reactions to introduce new pharmacophores and modulate molecular properties.

Foundational Synthetic Reactions

The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic and heterocyclic compounds, and it is a key step in synthesizing the parent pyrazole-4-carbaldehyde.[8][9] Starting with 1,3-dimethyl-1H-pyrazol-5(4H)-one, treatment with a Vilsmeier reagent (typically formed from phosphoryl chloride and dimethylformamide) yields the 5-chloro-4-carbaldehyde derivative.[7]

From this crucial intermediate, two primary avenues of derivatization are commonly explored:

  • Schiff Base Formation: Condensation of the aldehyde with various primary amines (such as substituted anilines or benzothiazoles) readily forms Schiff bases (imines).[9][10][11] This is a robust and high-yielding reaction that allows for the introduction of a vast array of aromatic and heterocyclic moieties.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl acetoacetate.[12][13][14][15] This is a powerful carbon-carbon bond-forming reaction that creates α,β-unsaturated systems, which are themselves versatile intermediates for further cyclization and functionalization.[16]

Assessing Synthetic Novelty

While these reactions are well-established, novelty in synthesis can be achieved through several avenues:

  • Green Chemistry Approaches: Employing environmentally benign solvents (e.g., aqueous media), using milder and more selective catalysts, or utilizing energy-efficient methods like sonication or microwave assistance can constitute a significant process innovation.[13][14]

  • Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form a complex product can dramatically improve efficiency over traditional multi-step syntheses.

  • Novel Catalyst Systems: The use of novel catalysts, such as specific nanoparticles, to improve yield, selectivity, or reaction conditions for established transformations like the Knoevenagel condensation is an area of active research.[15]

The choice of synthetic route is a critical decision. For instance, while a traditional reflux reaction might provide a high yield, a microwave-assisted synthesis may offer the same result in a fraction of the time, accelerating the drug discovery pipeline. This trade-off between yield, reaction time, and environmental impact is a key consideration for the modern medicinal chemist.

Part 2: A Framework for Evaluating Novelty

True novelty is a composite of synthetic elegance, structural ingenuity, and functional superiority. The following workflow provides a logical progression for assessing new derivatives.

G cluster_0 Phase 1: Design & Synthesis cluster_2 Phase 3: Performance Comparison A Parent Scaffold 5-chloro-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde B Derivatization Strategy (e.g., Schiff Base, Knoevenagel) A->B C Novel Derivative Library B->C D Synthetic Novelty (Green Method, MCR, New Catalyst) C->D Evaluation Criteria E Structural Novelty (New Pharmacophore, Scaffold Hop) C->E Evaluation Criteria F Functional Novelty (Improved Potency, New MOA) C->F Evaluation Criteria G In Vitro Biological Assays (Antifungal, Anticancer) F->G H Data Analysis & Comparison (vs. Benchmark Compounds) G->H I Lead Candidate Selection H->I

Caption: Workflow for assessing the novelty of pyrazole derivatives.

Part 3: Experimental Guide to Comparing Biological Performance

The ultimate measure of a derivative's novelty lies in its biological activity. Here, we provide standardized, self-validating protocols for assessing two common activities of pyrazole derivatives: antifungal and anticancer efficacy.

Comparative Antifungal Susceptibility Testing

Many pyrazole derivatives exhibit potent antifungal activity.[6][17] A direct comparison of a novel derivative's Minimum Inhibitory Concentration (MIC) against a benchmark compound (e.g., a clinically used antifungal like Fluconazole or a previously published potent pyrazole) is essential.

Objective: To determine and compare the MIC of novel pyrazole derivatives against pathogenic yeast (e.g., Candida albicans).

Methodology: Broth Microdilution Assay (adapted from CLSI M27-A2 standards) [18]

This method is considered a gold standard for its reproducibility and is recommended for testing natural and synthetic compounds.[18]

Step-by-Step Protocol:

  • Preparation of Antifungal Agents:

    • Prepare a 10 mg/mL stock solution of the test derivative and benchmark compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in RPMI-1640 medium to create a range of concentrations (e.g., from 64 µg/mL to 0.03 µg/mL).[19] Place 100 µL of each dilution into duplicate wells of a 96-well microtiter plate.

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest the yeast cells and suspend them in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a positive control (fungal inoculum without drug) and a negative control (sterile medium).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination (Self-Validation):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control.[20]

    • Validation Check: The positive control wells must show distinct turbidity, and the negative control wells must remain clear. If not, the assay is invalid and must be repeated.

Comparative Anticancer Cytotoxicity Profiling

Pyrazole derivatives are frequently investigated for their anticancer properties.[4][21] A standard method to assess this is to measure the compound's effect on the viability of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrazole derivatives on a human cancer cell line (e.g., MCF-7 breast cancer).

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust and widely used method for assessing cell viability and cytotoxicity.[22][23]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel derivative and a benchmark anticancer drug (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the test compounds).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and IC50 Calculation (Self-Validation):

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Validation Check: The absorbance of the vehicle control should be significantly higher than the background (wells with no cells).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[24]

Part 4: Data Presentation and Interpretation

Quantitative data from these experiments must be presented clearly to allow for objective comparison.

Table 1: Comparative Antifungal Activity
CompoundTarget OrganismMIC (µg/mL)
Novel Derivative 7c C. albicans0.74
Novel Derivative 8d R. solani0.25
Benchmark (Fluconazole)C. albicans8.0
Benchmark (Published Pyrazole)R. solani1.5

Data presented is illustrative and based on findings for similar pyrazole derivatives.[17] A lower MIC value indicates higher potency.

Table 2: Comparative Anticancer Cytotoxicity
CompoundCell LineIC50 (µM)
Novel Derivative 161a A-549 (Lung)4.91
Novel Derivative 161b A-549 (Lung)3.22
Benchmark (5-Fluorouracil)A-549 (Lung)59.27

Data presented is illustrative and based on published results for pyrazole-containing imide derivatives.[4] A lower IC50 value indicates greater cytotoxic potential.

Conclusion: A Holistic View of Novelty

Assessing the novelty of this compound derivatives requires a holistic approach. A truly novel compound is not just a new structure on paper; it represents an advancement. This may come in the form of a more efficient and sustainable synthesis. It may be a structural modification that explores new chemical space, leading to improved drug-like properties. Ultimately, the most compelling claim to novelty is a significant and reproducible improvement in biological function—be it higher potency, a new mechanism of action, or an improved selectivity profile—when compared objectively against established alternatives. By following the structured framework of synthetic evaluation, structural analysis, and rigorous, comparative biological testing outlined in this guide, researchers can confidently identify and validate truly innovative candidates for drug development.

References

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  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

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  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Pyrazole Isomerism

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their remarkable versatility, stemming from their ability to act as both hydrogen bond donors and acceptors, has led to their incorporation into a multitude of approved drugs and advanced materials.[3][4] However, the synthesis of substituted pyrazoles often yields a mixture of isomers, primarily positional isomers and tautomers. The distinct spatial arrangement of substituents and nitrogen atoms in these isomers can lead to dramatically different pharmacological activities, toxicological profiles, and material properties.[5]

Therefore, unambiguous structural elucidation is not merely a procedural step but a critical determinant of a research project's success. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to differentiate pyrazole isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectroscopic signatures of these molecules and providing field-proven protocols for their characterization.

The Isomers in Focus: Tautomerism and Constitutional Isomerism

The primary challenge in pyrazole chemistry is often the management of annular prototropic tautomerism. For an N-unsubstituted pyrazole with different substituents at positions 3 and 5, a rapid proton exchange between the two nitrogen atoms results in an equilibrium of two tautomeric forms.[6] This dynamic process has profound implications for spectroscopic analysis, particularly in NMR.

Beyond tautomerism, constitutional isomers such as imidazole (with 1,3-nitrogen placement) and fused systems like indazole (benzopyrazole) are frequently encountered comparators, whose distinct electronic and structural features provide a clear contrast in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for identifying and distinguishing pyrazole isomers in solution.[2] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities, and dynamic effects.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a pyrazole is highly sensitive to the electronic environment dictated by the positions of the nitrogen atoms and substituents.

  • Chemical Shifts (δ): The protons on the pyrazole ring typically resonate in the aromatic region (δ 6.0-8.5 ppm).

    • H4 Proton: The proton at the C4 position is often a triplet (or a singlet in 4-substituted pyrazoles) and its chemical shift is sensitive to the substituents at C3 and C5.

    • H3 and H5 Protons: In an unsymmetrically substituted, N-unsubstituted pyrazole, the rapid tautomerism often leads to time-averaged signals, where the chemical shifts of H3 and H5 become equivalent.[7] If the tautomeric exchange is slow, or if the nitrogen is substituted (e.g., N-methyl), distinct signals for H3 and H5 will be observed.

    • N-H Proton: The pyrrole-like N-H proton is typically a broad singlet and can appear over a wide chemical shift range (δ 8-14 ppm), highly dependent on solvent and concentration due to hydrogen bonding.[1]

  • Causality in Solvent Choice: The choice of deuterated solvent is critical. In aprotic solvents like CDCl₃ or C₆D₆, intermolecular hydrogen bonding is more pronounced, often resulting in broader N-H signals. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton signal is typically sharper and shifted downfield due to strong solvent-solute interactions.[8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides direct insight into the carbon framework and is less susceptible to the complexities of spin-spin coupling.

  • Chemical Shifts (δ):

    • C3 and C5: These carbons are most indicative of the isomeric and tautomeric form. The carbon atom adjacent to the pyridine-like nitrogen (N2) is typically more deshielded (appears at a higher δ value) than the carbon adjacent to the pyrrole-like N-H group (N1). For a 3(5)-substituted pyrazole in rapid tautomeric equilibrium, the C3 and C5 signals may appear broadened or as an averaged peak.[6]

    • C4: The chemical shift of C4 is generally less affected by tautomerism but is influenced by the nature of the substituents at C3 and C5.

  • Distinguishing Pyrazole from Imidazole: A classic comparative analysis involves distinguishing pyrazole from its constitutional isomer, imidazole.

    • In ¹³C NMR, the symmetry of imidazole (C₂ᵥ) results in the equivalence of C4 and C5, leading to fewer signals compared to an unsymmetrical pyrazole. The C2 carbon of imidazole, positioned between two nitrogen atoms, is significantly deshielded and appears far downfield (typically >135 ppm), a key distinguishing feature.[9]

Comparative NMR Data

The following table summarizes typical chemical shift ranges for pyrazole and its key isomers.

Compound/IsomerSpectroscopic Feature¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Supporting Evidence
1H-Pyrazole H3, H5~7.6 (d)~134 (C3/C5)Tautomeric averaging can make H3/H5 equivalent.[7]
H4~6.3 (t)~105 (C4)Shielded relative to other ring protons.[7]
N-H10-13 (broad s)-Highly solvent and concentration dependent.[1]
1H-Imidazole H2~7.7 (s)~136 (C2)C2 is significantly deshielded.
H4, H5~7.1 (s)~122 (C4/C5)Equivalent due to symmetry.
1H-Indazole H3~8.1 (s)~134 (C3)Deshielded proton on the pyrazole ring.[10][11]
H4-H7 (Benzene)7.1-7.8 (m)110-127 (Aromatic C's)Complex multiplet for the fused benzene ring.[10][11]

Note: Chemical shifts are approximate and highly dependent on solvent and substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

FT-IR spectroscopy is a rapid and non-destructive technique primarily used to identify functional groups and probe intermolecular interactions like hydrogen bonding.

  • N-H Stretching Vibration (ν_N-H_): This is the most diagnostic band for N-unsubstituted pyrazoles.

    • Monomeric Form: In the gas phase or in very dilute, non-polar solutions, the N-H stretch appears as a sharp band around 3500 cm⁻¹.[12]

    • Hydrogen-Bonded Aggregates: In the solid state or in concentrated solutions, pyrazoles form dimers, trimers, or catemers via intermolecular N-H···N hydrogen bonds.[1][6] This bonding causes the N-H stretching band to broaden significantly and shift to a lower frequency (typically 3300-2600 cm⁻¹). The specific shape and position of this band can sometimes distinguish between different crystalline packing motifs adopted by isomers.[1]

  • C-H and Ring Vibrations: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The "fingerprint" region (1600-600 cm⁻¹) contains a complex series of bands corresponding to C=N, C=C stretching, and ring deformation modes, which are unique to the specific substitution pattern of an isomer.[13]

Compound/IsomerKey IR Band (cm⁻¹)InterpretationSupporting Evidence
N-Unsubstituted Pyrazole 3300-2600 (broad)Intermolecular N-H···N hydrogen bonding.The broadness is a hallmark of strong H-bonding in the condensed phase.[1][12]
N-Substituted Pyrazole No N-H bandAbsence confirms substitution at N1.-
Imidazole 3200-2500 (very broad)Stronger, more extensive H-bonding network than pyrazole.-

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization, which can serve as a structural fingerprint.

  • Molecular Ion (M⁺•): The first piece of information is the molecular ion peak, which confirms the molecular weight and elemental formula (with high-resolution MS). Isomers will, by definition, have the same molecular weight.

  • Fragmentation Pathways: The key to distinguishing isomers lies in their different fragmentation patterns. The structure of the pyrazole ring and the position of its substituents dictate which bonds are most likely to break.

    • Common Pyrazole Fragmentation: A characteristic fragmentation pathway for the pyrazole ring involves the loss of HCN (27 Da) from the molecular ion.[14] Another common fragmentation is the cleavage of the N-N bond.

    • Substituent Effects: The nature and position of substituents will direct the fragmentation. For example, a substituent at C3 may be lost through a different pathway than the same substituent at C4, leading to fragment ions of different m/z values or relative abundances.[14][15]

A systematic study of the fragmentation patterns of a series of isomeric compounds is often required to establish reliable distinguishing pathways.[16]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For pyrazoles, the characteristic absorption is due to π–π* transitions within the aromatic ring.

  • Absorption Maxima (λ_max_): The unsubstituted pyrazole molecule exhibits a strong absorption band around 203-210 nm.[17]

  • Influence of Isomerism and Substitution: The position and intensity of the λ_max_ are sensitive to the electronic structure of the molecule.

    • Constitutional Isomers: Isomers like pyrazole and 1H-1,2,3-triazole show different absorption maxima due to the different arrangement of heteroatoms. The addition of a third nitrogen atom in the triazole ring causes a hypsochromic (blue) shift.[17]

    • Substituents: The addition of chromophoric or auxochromic substituents to the pyrazole ring will shift the λ_max_ to longer wavelengths (bathochromic or red shift). The extent of this shift can vary depending on the position of the substituent, providing a basis for differentiation.[18][19]

Visualizing the Analytical Workflow

The following diagram outlines a logical workflow for the spectroscopic identification of a pyrazole isomer.

Spectroscopic_Workflow cluster_main Definitive Analysis start_node Synthesized Pyrazole (Unknown Isomeric Composition) ms_node Mass Spectrometry (MS) start_node->ms_node 1. Confirm MW ir_node FT-IR Spectroscopy start_node->ir_node 2. Check for N-H uv_node UV-Vis Spectroscopy start_node->uv_node 3. Electronic Structure nmr_node NMR Spectroscopy (¹H, ¹³C, 2D) ir_node->nmr_node If N-H present, proceed to NMR data_analysis Comparative Data Analysis nmr_node->data_analysis 4. Detailed structural assignment conclusion_pure Structure Confirmed: Single Isomer data_analysis->conclusion_pure Consistent Data conclusion_mixture Structure Determined: Isomeric Mixture data_analysis->conclusion_mixture Inconsistent Data/ Multiple Species

Caption: A logical workflow for differentiating pyrazole isomers using a suite of spectroscopic techniques.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for pyrazole isomers.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for good N-H observation, or CDCl₃) in a clean, dry vial.[20]

    • Transfer the solution to a 5 mm NMR tube. For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a compound with a singlet in a clear region of the spectrum).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition (¹H NMR):

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.[20][21]

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[20]

  • Data Processing & Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at δ 0.00 ppm).[20]

    • Integrate the ¹H signals and analyze coupling patterns to establish proton connectivity.

    • Assign all signals in both ¹H and ¹³C spectra, using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for complex structures.[22]

Protocol 2: FT-IR Spectroscopy

Objective: To identify key functional groups, particularly the N-H bond and its hydrogen bonding status.

Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Spectrum:

    • Record a background spectrum with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.[20]

  • Data Acquisition:

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands, paying close attention to the broad N-H stretching region (if applicable) and the fingerprint region.[20]

    • Compare the spectrum to reference spectra of known isomers.

Conclusion

The differentiation of pyrazole isomers is a critical task that relies on the synergistic application of multiple spectroscopic techniques. While MS and IR provide rapid, valuable initial assessments of molecular weight and key functional groups, NMR spectroscopy stands as the ultimate arbiter for unambiguous structure determination . The sensitivity of ¹H and ¹³C chemical shifts to the subtle electronic and steric differences between isomers, combined with the ability to probe the dynamic nature of tautomerism, provides the definitive evidence required by researchers in drug discovery and materials science. By following rigorous experimental protocols and understanding the causal links between molecular structure and spectroscopic output, scientists can confidently navigate the complexities of pyrazole chemistry.

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evaluating the cost-effectiveness of different pyrazole synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Cost-Effective Synthesis of Pyrazoles

Introduction: The Enduring Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry. Its derivatives are integral to numerous blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra).[1] Beyond medicine, pyrazoles are crucial in agrochemicals, materials science, and as ligands in catalysis.[2][3] This widespread utility drives a continuous demand for efficient, scalable, and economically viable synthetic routes.

This guide provides a comparative analysis of the most common and emerging pyrazole synthesis strategies. As researchers and drug development professionals, selecting the right synthetic pathway is a critical decision that impacts not only yield and purity but also project timelines and budgets. We will move beyond simple procedural lists to explore the mechanistic underpinnings, cost drivers, and green chemistry metrics of each route, offering the field-proven insights necessary for informed decision-making.

The Classical Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction remains one of the most straightforward and widely used methods for pyrazole synthesis.[3][4][5] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6][7]

Reaction Mechanism & Rationale

The mechanism begins with the acid-catalyzed nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[8] The second nitrogen then performs an intramolecular attack on the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.[5] The driving force for this reaction is the formation of the highly stable aromatic heterocycle.[8]

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 + H⁺, -H₂O inv1 intermediate1->inv1 intermediate2 Cyclized Hemiaminal inv2 intermediate2->inv2 product Pyrazole inv1->intermediate2 Intramolecular Attack inv2->product - H₂O

Caption: Generalized workflow for the Knorr Pyrazole Synthesis.

Cost-Effectiveness Analysis
  • Starting Materials: The primary cost advantage of the Knorr synthesis lies in its use of bulk commodity chemicals. Reagents like ethyl acetoacetate, acetylacetone, hydrazine hydrate, and phenylhydrazine are readily available and inexpensive.[9]

  • Reagents & Solvents: The reaction typically employs simple acid catalysts (e.g., acetic acid, HCl) and common solvents like ethanol.[8]

  • Drawbacks: The main economic and efficiency challenge arises when using unsymmetrical 1,3-dicarbonyls. This often leads to the formation of a mixture of two regioisomers, which can be difficult and costly to separate, reducing the effective yield of the desired product.[9][10]

Representative Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
  • In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the pyrazolone product.

The [3+2] Cycloaddition Approach: Precision and Modernity

1,3-Dipolar cycloaddition reactions represent a more modern and highly versatile strategy for constructing the pyrazole ring.[4] The most common variant involves the reaction of a diazo compound (a 1,3-dipole) with an alkyne.[11]

Reaction Mechanism & Rationale

This reaction is a concerted pericyclic process where the three atoms of the diazo compound react with the two π-electrons of the alkyne to form the five-membered ring in a single step. This concerted mechanism is key to the reaction's high regioselectivity.[11] The choice of catalyst, often based on copper or ruthenium, can be crucial for controlling reactivity and selectivity, especially when using less reactive alkynes.[12]

Cycloaddition_Mechanism reactants Diazo Compound + Alkyne transition [3+2] Transition State reactants->transition Heat or Catalyst product Pyrazole transition->product Concerted Cyclization

Caption: The concerted mechanism of [3+2] cycloaddition for pyrazole synthesis.

Cost-Effectiveness Analysis
  • Starting Materials: While alkynes are generally accessible, diazo compounds, such as ethyl diazoacetate, can be more expensive and are often toxic and potentially explosive, requiring specialized handling procedures that add to the operational cost.

  • Reagents & Catalysts: Many of these reactions require transition-metal catalysts (e.g., copper, silver, rhodium salts), which can be a significant cost driver, particularly on a large scale.[4][12]

  • Advantages: The primary economic benefit is excellent regioselectivity, which often eliminates the need for costly isomeric separations.[4] This can lead to higher effective yields of the target molecule compared to the Knorr synthesis for certain substitution patterns.

Representative Experimental Protocol: Copper-Catalyzed Synthesis of a 1,4-Disubstituted Pyrazole
  • To a solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., THF or toluene), add the diazo compound (1.1 eq).

  • Add a copper(I) catalyst, such as CuI or [Cu(MeCN)₄]PF₆ (1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating until TLC analysis indicates complete consumption of the alkyne.

  • Quench the reaction, and purify the product by column chromatography to isolate the pyrazole.

Green and Multicomponent Strategies: The Path to Sustainability and Efficiency

In response to the growing need for sustainable chemistry, several "green" approaches have been developed that significantly improve the cost-effectiveness and environmental impact of pyrazole synthesis.[13][14]

Microwave-Assisted Synthesis

The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[15] This leads to substantial energy savings and increased throughput. Often, these reactions can be performed under solvent-free conditions, which eliminates the cost of the solvent and its subsequent disposal, a major factor in the overall process cost.[15][16] For example, the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds proceeds in high yields in short reaction times under microwave activation without any solvent.[4][15]

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants are combined to form a product that contains portions of all the starting materials.[1] This strategy is highly atom-economical and operationally simple, avoiding the need to isolate intermediates, which saves time, solvents, and energy.[9] An example is the four-component synthesis of pyrano[2,3-c]pyrazoles from a hydrazine, a β-ketoester, an aldehyde, and malononitrile.[17]

MCR_Workflow cluster_0 One-Pot Reaction Vessel A Reactant A (Hydrazine) Process Single Operation (Heating, Catalyst) A->Process B Reactant B (β-Ketoester) B->Process C Reactant C (Aldehyde) C->Process D Reactant D (Malononitrile) D->Process Product Complex Pyrazole Product Process->Product

Caption: Workflow for a four-component pyrazole synthesis.

Cost-Effectiveness Analysis
  • Operational Savings: The primary economic advantage of these methods is the reduction in operational costs. Less energy consumption (microwaves), fewer workup/purification steps (MCRs), and reduced solvent/waste disposal costs make these routes highly attractive for industrial applications.[18]

  • Initial Investment: The main drawback can be the initial capital investment required for specialized equipment, such as a dedicated microwave reactor.

Comparative Evaluation of Synthesis Routes

FeatureKnorr Synthesis[3+2] CycloadditionGreen/Multicomponent Routes
Starting Material Cost Low[9]Medium to HighLow to Medium
Typical Yields Good to Excellent (60-95%)[3][8]Good to Excellent (70-99%)[4]Generally High (>80%)[16][17]
Regioselectivity Poor to Moderate[9]High to Excellent[4]High (often designed for it)
Atom Economy ModerateHighVery High[9]
Reaction Conditions Often requires heating/acid[5]Often mild, but may need catalyst[12]Variable (Microwave, RT)[15][16]
Scalability Well-established for large scale[18]Can be limited by catalyst cost/reagent safetyExcellent, designed for efficiency[18]
Green Profile Moderate (solvent use, potential waste)Poor to Moderate (catalysts, hazardous reagents)Excellent (reduced energy/solvent)[14]

Conclusion and Recommendations

The choice of a pyrazole synthesis route is a strategic decision that balances raw material costs with operational efficiency and scalability.

  • For academic research, discovery chemistry, and initial exploration , where diverse analogs are needed and regioselectivity is paramount, [3+2] cycloaddition reactions offer unparalleled precision, despite the higher cost of some reagents.

  • For the synthesis of simple, symmetrical pyrazoles or when cost is the absolute primary driver , the classic Knorr synthesis remains a robust and highly economical choice due to its use of inexpensive bulk starting materials.[9]

  • For process development, scale-up, and industrial manufacturing , multicomponent and green strategies like microwave-assisted synthesis are increasingly the methods of choice.[2][13] Their operational simplicity, reduced energy and solvent consumption, and high atom economy translate directly into lower production costs and a more sustainable manufacturing process.[18]

Ultimately, a thorough cost-benefit analysis, considering not just the price of starting materials but also reaction time, energy input, downstream purification efforts, and waste disposal, will illuminate the most cost-effective route for any given pyrazole target.

References

  • Cravotto, G., & Cintas, P. (2006). The Greening of Pyrazole Synthesis. MDPI. Available at: [Link]

  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Available at: [Link]

  • Patel, H., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. Available at: [Link]

  • Karami, B., et al. (2016). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Hoyt, H. M., & Mindiola, D. J. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Organometallics. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Fustero, S., et al. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bakherad, M., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhao, S., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. Available at: [Link]

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  • Various Authors. (2025). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

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  • Al-Adiwish, W. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

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The Evolving Landscape of Pyrazole-4-Carbaldehydes: A Comparative Guide to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, consistently featured in a wide array of pharmacologically active compounds.[1][2] Among its many derivatives, pyrazole-4-carbaldehydes have emerged as a particularly versatile class of intermediates and bioactive molecules in their own right, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] This guide provides a comprehensive review and comparison of bioactive pyrazole-4-carbaldehydes, offering insights into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their work.

Synthetic Strategies: The Gateway to Bioactive Pyrazoles

The predominant and highly efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][6] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, commonly generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The versatility of this approach allows for the introduction of a diverse range of substituents on the pyrazole ring, enabling the exploration of a broad chemical space for biological activity.

A general workflow for the synthesis of 3-aryl substituted pyrazole-4-carbaldehyde derivatives is depicted below. The causality behind this experimental choice lies in its reliability and the ability to generate the target compounds in good yields. The reaction proceeds through the formation of a hydrazone from a ketone and a hydrazine, followed by cyclization and formylation under Vilsmeier-Haack conditions.

G cluster_synthesis General Synthesis of Pyrazole-4-Carbaldehydes start Substituted Aromatic Ketone + Galloyl Hydrazide hydrazone Hydrazone Formation start->hydrazone Reflux vilsmeier Vilsmeier-Haack Reaction (POCl₃/DMF) hydrazone->vilsmeier Cyclization & Formylation product 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde vilsmeier->product

Caption: General synthetic route for pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 3-Substituted Phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde [III]a-e[3]
  • Hydrazone Synthesis: An equimolar mixture of galloyl hydrazide and the respective substituted aromatic ketone is refluxed in ethanol for 4-6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Cooling and Filtration: The reaction mixture is cooled to room temperature, and the precipitated solid hydrazone is filtered, washed with cold ethanol, and dried.

  • Vilsmeier-Haack Reaction: The synthesized hydrazone is dissolved in dimethylformamide (DMF). The solution is cooled in an ice bath, and phosphoryl trichloride (POCl₃) is added dropwise with constant stirring.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then heated on a water bath. The reaction is then quenched by pouring it onto crushed ice.

  • Neutralization and Isolation: The resulting solution is neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated product, the pyrazole-4-carbaldehyde derivative, is filtered, washed with water, and purified by recrystallization from a suitable solvent.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.[3]

Comparative Analysis of Biological Activities

Pyrazole-4-carbaldehyde derivatives have been extensively evaluated for a range of biological activities. The following sections provide a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Antimicrobial Activity

The search for new antimicrobial agents is a global priority. Pyrazole-4-carbaldehydes have demonstrated significant potential in this area.[3][7][8] The antimicrobial efficacy is often attributed to the ability of the pyrazole scaffold and its substituents to interact with microbial cellular targets.

A study by Al-Amiery et al. (2021) investigated the antimicrobial activity of novel 3-aryl substituted pyrazole-4-carbaldehyde derivatives against pathogenic bacteria.[3] The results indicated that certain substitutions on the phenyl ring significantly enhance the antibacterial activity.

CompoundSubstituent (R)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
[III]c 4-NO₂2220
[III]e 4-Cl2119
Ampicillin (Standard) -2523

Table 1: Antibacterial Activity of 3-Aryl Substituted Pyrazole-4-Carbaldehydes. [3]

The data clearly indicates that compounds with electron-withdrawing groups like nitro ([III]c) and chloro ([III]e) at the para position of the phenyl ring exhibit promising antibacterial activity, comparable to the standard antibiotic ampicillin.[3] This suggests that the electronic properties of the substituents play a crucial role in the antimicrobial action.

Further derivatization of the carbaldehyde functional group has also been explored to enhance antimicrobial potency. For instance, the synthesis of thiazole-containing pyrazole derivatives has yielded compounds with good to moderate antibacterial and antifungal activities.[8]

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases.[4] Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some, like celecoxib, being commercially successful drugs.[9] Pyrazole-4-carbaldehydes and their derivatives have also been investigated for their anti-inflammatory potential.[4][10][11]

One of the common in vitro methods to screen for anti-inflammatory activity is the membrane stabilization method, which assesses the ability of a compound to protect red blood cell membranes from hypotonicity-induced lysis. This is relevant as the lysosomal membrane is implicated in the inflammatory process.

A study by Kumar et al. synthesized a series of 1-benzoyl-3-(substituted phenyl)-1-H-pyrazole-4-carbaldehydes and evaluated their anti-inflammatory activity.[4] The results highlighted that methoxy-substituted phenyl derivatives showed comparable activity to the standard drug, diclofenac.

CompoundSubstituent% Inhibition of Hemolysis
6b 3-methoxy phenyl78.5
Standard (Diclofenac) -82.3

Table 2: In Vitro Anti-inflammatory Activity of 1-Benzoyl-3-(substituted phenyl)-1-H-pyrazole-4-carbaldehydes. [10]

The promising activity of the 3-methoxy substituted compound suggests that the position and nature of the substituent on the phenyl ring are critical for anti-inflammatory efficacy.[4] Further research has also explored hydrazone derivatives of pyrazole-4-carboxaldehydes, which have shown marked inhibition of TNF-α expression, a key pro-inflammatory cytokine.[11]

Anticancer Activity

The development of novel anticancer agents remains a central focus of medicinal chemistry. Pyrazole derivatives have demonstrated significant potential as anticancer agents, targeting various pathways involved in cancer progression.[5][12][13][14][15] Pyrazole-4-carbaldehydes serve as crucial intermediates in the synthesis of more complex heterocyclic systems with potent cytotoxic activity.

For instance, Thangarasu et al. designed and synthesized novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors.[5] One compound, in particular, exhibited excellent cytotoxicity against the MCF7 breast cancer cell line, with an IC₅₀ value significantly lower than the standard drug doxorubicin.

CompoundTargetIC₅₀ (µM) vs. MCF7
43 PI3 Kinase0.25
Doxorubicin (Standard) Topoisomerase II0.95

Table 3: Anticancer Activity of a Pyrazole Carbaldehyde Derivative. [5]

This remarkable potency underscores the potential of pyrazole-4-carbaldehyde scaffolds in the design of targeted anticancer therapies.[5] The mechanism of action is often linked to the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) or growth factor receptors.[5]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by pyrazole derivatives in cancer cells.

G cluster_pathway Simplified Cancer Cell Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K CDK CDK Receptor->CDK Proliferation Cell Proliferation & Survival PI3K->Proliferation CDK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition Pyrazole->CDK Inhibition

Caption: Inhibition of cancer cell signaling pathways by pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-4-carbaldehydes is intricately linked to their structural features. The analysis of various studies reveals several key SAR trends:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core significantly influence bioactivity. Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para-position often enhance antimicrobial and anticancer activities.[3][8] Conversely, electron-donating groups like methoxy (-OCH₃) have been associated with improved anti-inflammatory properties.[4]

  • The Carbaldehyde Group: The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for further chemical modifications. Its conversion to hydrazones, thiazoles, and other heterocyclic systems has been a successful strategy to modulate and enhance biological activity.[8][11]

  • Substitution at N1 Position: The substituent at the N1 position of the pyrazole ring also plays a critical role. For instance, a 2,4-dichlorophenyl group at this position has been found to be crucial for potent cannabinoid receptor antagonistic activity in related pyrazole structures.[16]

The following diagram summarizes the key structural features of a pyrazole-4-carbaldehyde scaffold and their influence on biological activity.

Caption: Key structural determinants of bioactivity in pyrazole-4-carbaldehydes.

Conclusion and Future Perspectives

Pyrazole-4-carbaldehydes represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis via the Vilsmeier-Haack reaction, coupled with their broad spectrum of biological activities, makes them attractive starting points for the development of new therapeutic agents. The comparative analysis presented in this guide highlights the significant potential of these scaffolds in antimicrobial, anti-inflammatory, and anticancer applications.

Future research in this area should continue to focus on:

  • Rational Drug Design: Leveraging computational tools like molecular docking to design novel pyrazole-4-carbaldehyde derivatives with enhanced potency and selectivity for specific biological targets.

  • Exploration of New Biological Targets: Investigating the activity of these compounds against a wider range of diseases, including viral and parasitic infections.

  • Development of Multicomponent Reactions: Utilizing multicomponent reactions to synthesize diverse libraries of pyrazole-4-carbaldehyde derivatives in an efficient and environmentally friendly manner.[2][17]

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of bioactive pyrazole-4-carbaldehydes.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332. [Link]

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  • Becerra, D., Abonia, R., & Castillo, J. C. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

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  • Song, M., Liu, B., Yu, S., He, S., Liang, Y., & Li, S. (2020). New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. Letters in Drug Design & Discovery, 17(4), 502-511. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1138-1144. [Link]

  • Mali, R. K., Jawale, D. V., & Pattan, S. R. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 22(11), 1837. [Link]

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A Researcher's Guide to Benchmarking Catalysts for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Pyrazoles and the Central Role of Catalysis

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] Their versatile scaffold is found in a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib and the anticancer drug sunitinib. The efficacy of these molecules is intrinsically linked to the substituents adorning the pyrazole ring, making the efficient and selective synthesis of these structures a critical endeavor for researchers in drug discovery and development.

The classical method for pyrazole synthesis, the Knorr reaction, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While robust, this reaction often requires a catalyst to proceed efficiently and selectively.[3] The choice of catalyst is paramount, as it dictates the reaction's speed, yield, and, crucially, its regioselectivity when using unsymmetrical starting materials. This guide provides a comprehensive comparison of various catalytic systems for pyrazole synthesis, offering a framework for researchers to benchmark and select the optimal catalyst for their specific synthetic challenges. We will delve into the key performance metrics, provide standardized experimental protocols, and compare the performance of homogeneous and heterogeneous catalysts with supporting data from the literature.

Benchmarking Catalyst Performance: Key Metrics and Methodologies

To objectively compare the performance of different catalysts, a standardized set of metrics is essential. These metrics provide a quantitative measure of a catalyst's efficiency, activity, and longevity.

Defining Catalyst Performance
  • Yield (%) : The most fundamental metric, yield, is the percentage of the desired pyrazole product obtained relative to the theoretical maximum.

  • Selectivity (%) : When using unsymmetrical 1,3-dicarbonyl compounds, two regioisomeric pyrazoles can be formed.[3] Selectivity refers to the percentage of the desired isomer in the final product mixture. Catalyst choice can be a determining factor in controlling this outcome.[4]

  • Turnover Number (TON) : TON represents the number of moles of substrate that one mole of catalyst can convert before becoming inactivated.[5] It is a measure of the catalyst's overall productivity and is calculated as: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) : TOF is the measure of a catalyst's activity per unit of time, essentially the number of catalytic cycles per active site per unit time.[6] It is calculated as: TOF = TON / time For heterogeneous catalysts, determining the number of active sites can be complex, and often, TOF is reported as an average value.[7]

  • Reaction Conditions : The conditions under which a catalyst operates, including temperature, pressure, and solvent, are critical for practical applications. Catalysts that perform well under mild conditions (e.g., room temperature, atmospheric pressure, green solvents) are generally preferred.

  • Catalyst Stability and Reusability : For heterogeneous catalysts, the ability to be easily recovered and reused without a significant loss of activity is a major advantage.[5] Reusability is typically assessed by performing multiple reaction cycles with the same batch of catalyst and measuring the yield at each cycle.

Standard Experimental Protocol for Catalyst Screening (Knorr Pyrazole Synthesis)

To ensure a fair comparison, catalysts should be benchmarked under identical reaction conditions. The following protocol for the synthesis of 3,5-dimethylpyrazole provides a standardized workflow that can be adapted for screening various catalysts.

dot

Knorr_Mechanism Dicarbonyl 1,3-Dicarbonyl ActivatedDicarbonyl Protonated Dicarbonyl Dicarbonyl->ActivatedDicarbonyl Protonation Hydrazine Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic Attack & Dehydration Catalyst H+ (Acid Catalyst) Catalyst->ActivatedDicarbonyl ActivatedDicarbonyl->Hydrazone Nucleophilic Attack & Dehydration CyclicIntermediate Cyclic Intermediate Hydrazone->CyclicIntermediate Intramolecular Cyclization Pyrazole Pyrazole CyclicIntermediate->Pyrazole Dehydration Water H2O CyclicIntermediate->Water RegenCatalyst H+ (Catalyst Regenerated)

Sources

Navigating the Nitrogen Maze: A Guide to Regioselectivity in Reactions with Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2] However, the inherent asymmetry of the pyrazole ring, with its two adjacent and electronically distinct nitrogen atoms, presents a significant challenge in functionalization: controlling regioselectivity.[1][3] Achieving the desired regioisomer is paramount, as even minor structural changes can dramatically alter a molecule's biological activity and physical properties.

This guide provides an in-depth analysis of the factors governing regioselectivity in key reactions of substituted pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles that dictate the outcome of these reactions, offering field-proven insights and experimental data to empower researchers in their synthetic endeavors.

The Duality of Pyrazole Nitrogens: A Tale of Two Nucleophiles

The core of the regioselectivity challenge in pyrazoles lies in the similar yet distinct nature of the two ring nitrogen atoms (N1 and N2). One nitrogen atom is of a "pyrrole-like" character, with its lone pair contributing to the aromatic system, while the other is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[2] This electronic disparity, coupled with the influence of substituents on the ring, dictates the preferred site of reaction.

I. N-Alkylation: A Battle of Sterics and Electronics

The N-alkylation of unsymmetrically substituted pyrazoles is a classic example of the regioselectivity challenge, often yielding a mixture of N1 and N2 alkylated products.[1][3] The outcome of this reaction is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.

Influencing Factors:
  • Steric Effects: This is often the most dominant factor. Bulky substituents at the C3 and C5 positions will sterically hinder the adjacent nitrogen atom, directing the incoming alkylating agent to the less encumbered nitrogen.[3] Similarly, the size of the alkylating agent itself plays a crucial role.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring modulates the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups decrease it.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the N1/N2 ratio.[1][3] For instance, conditions that favor the formation of a "harder" pyrazolate anion (e.g., using a strong base like NaH) can lead to different selectivity compared to conditions with a "softer" anion.[1]

Comparative Data: N-Alkylation of 3-Substituted Pyrazoles
Entry3-SubstituentAlkylating AgentBase/CatalystSolventN2:N1 RatioYield (%)Reference
1Phenyl2-bromo-N,N-dimethylacetamideMgBr₂THF>99:175[4]
2CF₃Ethyl iodoacetateK₂CO₃MeCNVaries-[1]
3AcetylEthyl iodoacetateK₂CO₃MeCNLow selectivity-[1]
4Hydrazone-modifiedEthyl iodoacetateK₂CO₃MeCNHighly regioselective for N1 or N2 depending on hydrazone-[1]

Table 1: Regioselectivity in the N-alkylation of 3-substituted pyrazoles under different conditions.

Experimental Protocol: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Phenyl-1H-pyrazole[4]

This protocol demonstrates a highly regioselective N2-alkylation using a magnesium catalyst.

Materials:

  • 3-Phenyl-1H-pyrazole

  • MgBr₂

  • Tetrahydrofuran (THF), anhydrous

  • 2-bromo-N,N-dimethylacetamide

  • Diisopropylethylamine (i-Pr₂NEt)

  • Saturated aqueous NH₄Cl in MeOH

  • Water

  • Isopropyl acetate (i-PrOAc)

  • Silica gel

Procedure:

  • In a nitrogen-filled glovebox, add 3-phenyl-1H-pyrazole (200 mg, 1.39 mmol) and MgBr₂ (51.0 mg, 0.277 mmol, 20 mol%) to a vial equipped with a magnetic stir bar.

  • Add anhydrous THF (3.00 mL) followed by 2-bromo-N,N-dimethylacetamide (461 mg, 2.77 mmol, 200 mol%).

  • Add i-Pr₂NEt (377 mg, 2.91 mmol, 210 mol%) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with saturated NH₄Cl in MeOH (2 mL).

  • Concentrate the resulting solution to dryness.

  • Add water (1 mL) to the residue and extract with i-PrOAc (4 x 1 mL).

  • Combine the organic layers and purify the crude product by silica gel column chromatography using a heptane/i-PrOAc eluent to yield the N2-alkylated product.

N_Alkylation_Regioselectivity Sterics Steric Hindrance (Substituents & Alkylating Agent) N1_Alkylation N1-Alkylation Sterics->N1_Alkylation Favors less hindered N N2_Alkylation N2-Alkylation Sterics->N2_Alkylation Favors less hindered N Electronics Electronic Effects (Substituent Nature) Electronics->N1_Alkylation Modulates N nucleophilicity Electronics->N2_Alkylation Modulates N nucleophilicity Conditions Reaction Conditions (Base, Solvent, Catalyst) Conditions->N1_Alkylation Can favor one isomer Conditions->N2_Alkylation Can favor one isomer

Figure 1: Key factors influencing the regioselectivity of N-alkylation on substituted pyrazoles.

II. Electrophilic Aromatic Substitution: The C4 Position Reigns Supreme

In contrast to N-alkylation, electrophilic aromatic substitution (SEAr) on the pyrazole ring exhibits a strong preference for the C4 position.[5] This is due to the electronic distribution within the aromatic ring, where the C4 position is the most electron-rich and therefore most susceptible to attack by electrophiles.

Mechanistic Rationale:

The resonance structures of the pyrazole ring show a buildup of negative charge at the C4 position, making it the most nucleophilic carbon. While the C3 and C5 positions are electron-deficient, the C4 position is activated towards electrophilic attack.

Overcoming the C4 Preference:

While C4 substitution is dominant, achieving functionalization at C3 or C5 requires more strategic approaches, such as:

  • Directed Metalation: Using directing groups on the pyrazole ring can guide metallating agents (e.g., organolithium or magnesium reagents) to deprotonate the C3 or C5 positions, which can then be quenched with an electrophile.[2][6]

  • Halogen-Dance Reactions: A halogen atom at one position can be induced to migrate to another, providing access to otherwise difficult-to-synthesize isomers.

  • Blocking Groups: Introducing a removable blocking group at the C4 position can force electrophilic substitution to occur at the less reactive C3 or C5 positions.

Figure 2: Predominant C4 regioselectivity in the electrophilic aromatic substitution of pyrazoles.

III. Metal-Catalyzed Cross-Coupling: A Toolkit for Precise Functionalization

Transition-metal-catalyzed cross-coupling reactions have revolutionized the functionalization of pyrazoles, offering a powerful means to introduce a wide array of substituents with high regiocontrol.[7] These reactions typically involve the coupling of a pre-functionalized pyrazole (e.g., a halopyrazole or pyrazole triflate) with a suitable coupling partner.

Strategies for Regiocontrol:
  • Directed C-H Functionalization: By employing a directing group, typically attached to the N1 position, a transition metal catalyst can be guided to activate a specific C-H bond (usually at C5), enabling subsequent coupling.[7]

  • Regioselective Synthesis of Precursors: The regioselectivity of the final cross-coupling product is often determined by the regioselective synthesis of the starting halopyrazole or other pre-functionalized pyrazole.

  • Tandem Reactions: Innovative one-pot tandem reactions, such as cross-coupling followed by electrocyclization, can lead to the formation of highly substituted pyrazoles with excellent regioselectivity.[8][9]

Comparative Data: Palladium-Catalyzed C-5 Olefination[2]
EntryPyrazole SubstrateOlefinCatalyst SystemBaseSolventYield (%)Reference
14-bromo-1-methyl-1H-pyrazoleTrifluoromethanesulfonatePdCl₂, Ag₂CO₃, Ph₂tBuPK₂CO₃DMF83[2]

Table 2: Example of a regioselective C-5 functionalization via a dual Pd/Ag bimetallic system.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Pd/Ag-Catalyzed Olefination[2]

Materials:

  • 4-bromo-1-methyl-1H-pyrazole

  • Trifluoromethanesulfonate olefin partner

  • Palladium(II) chloride (PdCl₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Di-tert-butyl(phenyl)phosphine (Ph₂tBuP)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Argon atmosphere

Procedure:

  • To a reaction vessel under an argon atmosphere, add 4-bromo-1-methyl-1H-pyrazole (1 equivalent), the trifluoromethanesulfonate olefin partner (1.2 equivalents), PdCl₂ (catalytic amount), Ag₂CO₃ (catalytic amount), and Ph₂tBuP (catalytic amount).

  • Add anhydrous DMF as the solvent.

  • Add K₂CO₃ (2 equivalents) to the mixture.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 1,3,5-trisubstituted pyrazole.

Cross_Coupling_Workflow Start Prefunctionalized Pyrazole (e.g., Halo-pyrazole) Catalyst Transition Metal Catalyst (e.g., Palladium) Start->Catalyst Partner Coupling Partner (e.g., Olefin, Boronic Acid) Partner->Catalyst Product Regioselectively Functionalized Pyrazole Catalyst->Product Cross-Coupling

Figure 3: General workflow for regioselective metal-catalyzed cross-coupling on pyrazoles.

Conclusion: Mastering the Art of Pyrazole Functionalization

The regioselective functionalization of substituted pyrazoles is a multifaceted challenge that requires a deep understanding of the interplay between steric, electronic, and conditional factors. By carefully considering the nature of the pyrazole substrate, the choice of reagents, and the reaction conditions, researchers can effectively navigate the "nitrogen maze" and achieve the desired regioisomeric products. The strategic application of classical synthetic methods, alongside modern catalytic techniques, provides a powerful and versatile toolkit for the synthesis of novel pyrazole derivatives for a wide range of applications in drug discovery and beyond.

References

  • Vertex AI Search, Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
  • MDPI, Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • PMC - NIH, Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • ACS Publications, Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Semantic Scholar, Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Organic & Biomolecular Chemistry (RSC Publishing), Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • ResearchGate, Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF.
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  • Unknown Source, Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Benchchem, Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
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  • MDPI, Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ACS Publications, Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • ResearchGate, Regioselectivity and proposed mechanism for the cyclization reaction.
  • PubMed Central, Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • RSC Publishing, Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Organic & Biomolecular Chemistry (RSC Publishing), A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes.
  • ACS Publications, Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
  • PMC - NIH, Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ACS Publications, Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates.
  • PubMed, Synthesis of substituted pyrazoles via tandem cross-coupling/electrocyclization of enol triflates and diazoacetates.
  • ACS Publications, A Traceless Heterocyclic Amine Mediator in Regioselectivity−Switchable Formal [1 + 2 + 2] Cycloaddition Reaction to 1,3,4- and 1,4,5-Trisubstituted Pyrazoles.

Sources

A Researcher's Comparative Guide to Quantum Chemical Calculations on Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazoles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a focal point of drug discovery and development.[1][2] Understanding the intricate relationship between the structure of a pyrazole derivative and its function is paramount for rational design. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing profound insights into molecular geometry, electronic properties, and reactivity that are often difficult to probe experimentally.[2]

This guide offers a comparative analysis of common quantum chemical workflows for studying substituted pyrazoles. It is designed for researchers, computational chemists, and drug development professionals, moving beyond a simple list of methods to explain the causality behind computational choices and providing a framework for obtaining reliable, predictive results.

Part 1: Selecting Your Computational Toolkit: A Comparison of Methods and Basis Sets

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. This choice is always a trade-off between computational cost and desired accuracy. For pyrazole systems, Density Functional Theory (DFT) offers the best balance and is the most widely used approach.[2][3]

The Workhorse: Comparing Density Functional Theory (DFT) Functionals

DFT methods approximate the complex many-electron problem by focusing on the electron density. The key component of a DFT calculation is the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

FunctionalStrengthsWeaknessesBest Suited For
B3LYP A versatile and widely used hybrid functional. Often a good starting point for geometry optimizations and general property calculations.[4]Can perform poorly for systems where non-covalent interactions (like dispersion) are critical.[5][6]Initial geometry optimizations, vibrational frequencies, general electronic structure analysis.
M06-2X A meta-hybrid GGA functional with excellent performance for non-covalent interactions, thermochemistry, and kinetics.[6][7]More computationally expensive than B3LYP.Systems with significant π-stacking, hydrogen bonding, or other dispersion interactions. Recommended for accurate energy calculations.[5][8]
ωB97X-D A range-separated hybrid functional that includes empirical dispersion corrections. It provides robust performance across a wide range of applications.[6]Higher computational cost.High-accuracy energy calculations, charge-transfer excitations, and systems where both short- and long-range interactions are important.
CAM-B3LYP A long-range corrected functional specifically designed for calculating excited state properties and UV-Vis spectra.[6][7]Not the primary choice for ground-state geometry optimization.Time-Dependent DFT (TD-DFT) calculations for predicting electronic absorption spectra.

Expert Insight: For many substituted pyrazoles, especially those with bulky aromatic substituents, dispersion forces can significantly influence conformation. While B3LYP is a reliable starting point, functionals like M06-2X or those with empirical dispersion corrections (e.g., ωB97X-D) are often necessary to capture these subtle but critical interactions accurately.[5][6]

The Building Blocks: Choosing a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

Basis SetDescriptionApplication
6-31G(d,p) A Pople-style split-valence basis set with polarization functions on heavy atoms (d) and hydrogens (p).A good, cost-effective choice for initial geometry optimizations and preliminary calculations.[4]
6-311++G(d,p) A larger triple-split-valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogens.Recommended for calculations involving anions, excited states, or weak intermolecular interactions. Provides more accurate energies and electronic properties.[3]
cc-pVTZ A Dunning-style correlation-consistent basis set (triple-zeta).Offers higher accuracy, particularly when electron correlation is critical. Often used for benchmarking and high-accuracy single-point energy calculations.[3]

Part 2: A Practical Workflow: From Structure to Reactivity

To illustrate a comparative workflow, we will consider the computational analysis of a generic substituted pyrazole. The following step-by-step protocol outlines the key calculations and the rationale behind them.

Step 1: Geometry Optimization and Frequency Analysis

The first and most crucial step is to find the minimum energy structure of the molecule.

Protocol:

  • Build the initial structure: Use a molecular builder like GaussView or Avogadro to construct an initial 3D guess of the substituted pyrazole.

  • Set up the calculation: In a quantum chemistry package like Gaussian, specify the Opt (optimization) and Freq (frequency) keywords.[9][10]

  • Choose the level of theory: Start with a cost-effective method, for example, B3LYP/6-31G(d,p).

  • Run the calculation: Submit the input file for execution.

  • Verify the result: After the optimization converges, inspect the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies.[9][11] If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed along the imaginary mode and re-optimized.[11]

Comparative Data: The choice of functional can influence the optimized geometry. Below is a hypothetical comparison of key bond lengths in a pyrazole ring.

ParameterB3LYP/6-31G(d,p)M06-2X/6-311++G(d,p)Experimental (X-ray)
N1-N2 Bond (Å) 1.3551.3481.345
N2-C3 Bond (Å) 1.3301.3351.332
C4-C5 Bond (Å) 1.3801.3851.383

As shown, while both functionals provide results in good agreement with experimental data, the M06-2X functional, with its better handling of electron correlation, may offer slightly improved accuracy.

Workflow Visualization:

G cluster_0 Geometry Optimization & Verification A 1. Build Initial 3D Structure B 2. Setup Calculation (e.g., B3LYP/6-31G(d,p)) A->B C 3. Run Optimization + Frequency B->C D 4. Analyze Frequencies C->D E Imaginary Frequencies? D->E F Perturb Geometry & Re-run E->F Yes G Verified Minimum Energy Structure E->G No F->C

Workflow for geometry optimization and frequency verification.
Step 2: Probing Reactivity with Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability.[4][12]

Protocol:

  • Use the optimized geometry from Step 1.

  • Perform a single-point energy calculation using a more robust level of theory, such as M06-2X/6-311++G(d,p).

  • Request the generation of molecular orbitals in the output.

  • Visualize the HOMO and LUMO surfaces to identify the regions of electron density involved in these orbitals.

Comparative Data: Different functionals will predict different orbital energies.

PropertyB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)
HOMO (eV) -6.52-7.15-7.28
LUMO (eV) -1.25-0.98-0.91
ΔE (HOMO-LUMO Gap) (eV) 5.276.176.37

Expert Insight: Standard hybrid functionals like B3LYP are known to underestimate the HOMO-LUMO gap.[8] Functionals with a greater percentage of exact Hartree-Fock exchange, like M06-2X, or range-separated functionals generally provide more accurate predictions of the gap, which correlates better with chemical stability and electronic excitation energies.[8]

Step 3: Mapping Reactivity with the Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[13][14] It maps the electrostatic potential onto the electron density surface.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.

Protocol:

  • Using the optimized geometry, perform a single-point energy calculation.

  • Request the generation of the MEP surface.

  • Visualize the surface to identify the reactive sites. For pyrazoles, the lone pair of the pyridine-like nitrogen atom is typically a site of strong negative potential, making it a key interaction point for hydrogen bonding.[15]

Visualization of Concepts:

G cluster_1 Predicting Intermolecular Interactions MEP Molecular Electrostatic Potential (MEP) Map Sites Identifies Electron-Rich (Red) & Electron-Poor (Blue) Sites MEP->Sites Interactions Predicts Non-Covalent Interactions Sites->Interactions Hbond Hydrogen Bonding Interactions->Hbond Reactivity Drug-Receptor Binding Interactions->Reactivity

Relationship between MEP analysis and interaction prediction.
Step 4: Predicting UV-Vis Spectra with TD-DFT

Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excited states and simulating UV-Vis absorption spectra.[16][17]

Protocol:

  • Use the optimized ground-state geometry.

  • Set up a TD-DFT calculation. It's crucial to use a functional designed for excited states, such as CAM-B3LYP or ωB97X-D, with a good basis set like 6-311++G(d,p).[6]

  • Request a sufficient number of excited states (e.g., 20-30) to cover the relevant spectral range.[18]

  • The output will provide the excitation energies (which can be converted to wavelengths, λ) and the oscillator strengths (f), which correspond to the intensity of the absorption.

Comparative Data: The accuracy of the predicted maximum absorption wavelength (λmax) is highly dependent on the functional.

Functional (TD-DFT)Calculated λmax (nm)Key TransitionExperimental λmax (nm)
B3LYP 285HOMO -> LUMO260
CAM-B3LYP 262HOMO -> LUMO260
ωB97X-D 258HOMO -> LUMO260

Expert Insight: B3LYP often underestimates excitation energies (leading to a redshift, or higher λmax) for charge-transfer transitions common in substituted aromatic systems.[6] Long-range corrected functionals like CAM-B3LYP correct for this deficiency and typically yield results in much better agreement with experimental spectra.[6][7]

Part 3: Advanced Analysis for Deeper Insight

For a more granular understanding of bonding and charge distribution, advanced analyses can be employed.

  • Natural Bond Orbital (NBO) Analysis: This method investigates charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule.[19][20] It provides a detailed picture of bonding and delocalization that goes beyond simple orbital visualizations.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds.

These methods provide quantitative data that can be invaluable for building robust structure-activity relationships (SAR).

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for the study of substituted pyrazoles. By carefully selecting a combination of DFT functionals and basis sets, researchers can reliably predict molecular structures, electronic properties, and reactivity. A systematic workflow, beginning with a robust geometry optimization and followed by analyses of FMOs, MEP, and TD-DFT, provides a comprehensive understanding of a molecule's behavior. For high-accuracy results, it is critical to move beyond default methods like B3LYP and employ functionals such as M06-2X and CAM-B3LYP, which are better suited for the specific chemical questions being asked. This computational-first approach accelerates the design-synthesis-test cycle, enabling a more efficient and informed development of novel pyrazole-based drugs and materials.

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The Evolving Patent Landscape of Pyrazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents, leading to a rich and dynamic patent landscape.[1] This guide provides an in-depth analysis of the patent landscape for pyrazole derivatives, offering a comparative look at their applications in key therapeutic areas, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to navigate and innovate in this competitive field.

Part 1: A Comparative Analysis of Patented Pyrazole Derivatives in Key Therapeutic Areas

The versatility of the pyrazole core has led to its exploration in a wide array of therapeutic applications. Here, we delve into the patent landscape of three major areas: kinase inhibition, anti-inflammatory agents, and central nervous system (CNS) disorders.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[2] Pyrazole derivatives have emerged as potent and selective kinase inhibitors, with numerous patents filed by leading pharmaceutical companies.

Comparative Efficacy of Patented Pyrazole-Based Kinase Inhibitors:

Compound/Patent Primary Target(s) IC50 (nM) Assignee Key Features & Insights
Crizotinib (US7858643B2) ALK, MET, ROS1ALK: 24, MET: 18Pfizer, Inc.A first-in-class ALK inhibitor, demonstrating the potential of the aminopyrazole scaffold. The patent highlights the importance of the 2,6-dichloro-3-fluorophenyl group for potent activity.
Ruxolitinib (US7598257B2) JAK1, JAK2JAK1: 3.3, JAK2: 2.8Incyte CorporationA potent and selective JAK inhibitor. The patent emphasizes the pyrrolo[2,3-d]pyrimidine core fused with a pyrazole moiety for optimal binding to the kinase hinge region.[3]
Erdafitinib (US8895601B2) FGFR1-4FGFR1: 1.2, FGFR2: 2.5, FGFR3: 4.6, FGFR4: 2.9Janssen Pharmaceutica NVA pan-FGFR inhibitor with a pyrazole core. The patent claims a broad range of substituted pyrazole derivatives, showcasing a strategy to cover a wide chemical space.[4]
Barasertib (AZD1152) Aurora B0.37AstraZenecaA highly selective Aurora B kinase inhibitor. Its development showcases the optimization of the pyrazole scaffold to achieve high selectivity for a specific kinase.[5]
Afuresertib (GSK2110183) Akt1/2/3Akt1: 0.08, Akt2: 0.16, Akt3: 0.17GlaxoSmithKlineA potent pan-Akt inhibitor. The patent details the structure-activity relationship (SAR) studies that led to the identification of this pyrazole-based compound.[5]

Key Signaling Pathway Targeted by Pyrazole Kinase Inhibitors: The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibition synthesis_workflow Start Start Materials: - 1,3-Dicarbonyl Compound - Substituted Hydrazine Reaction Cyclocondensation Reaction (e.g., in Ethanol with acid catalyst) Start->Reaction Purification Purification (e.g., Recrystallization or Column Chromatography) Reaction->Purification Characterization Characterization - NMR - Mass Spectrometry - Elemental Analysis Purification->Characterization Final_Product Final Pyrazole Derivative Characterization->Final_Product

Caption: A general workflow for the synthesis of pyrazole derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask, add the substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The use of microwave irradiation can significantly reduce reaction times. [7]3. Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the pure pyrazole derivative. [8]5. Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The choice of solvent and catalyst is crucial for controlling the regioselectivity of the reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds. Acidic catalysts, such as acetic acid or p-toluenesulfonic acid, are often employed to facilitate the cyclization step.

In Vivo Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol details the widely used carrageenan-induced paw edema model in rodents to assess the anti-inflammatory potential of pyrazole derivatives. [9] Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole derivative. The compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Self-Validating System: The inclusion of both a vehicle control and a positive control (a known anti-inflammatory drug) is essential for validating the experimental results. The vehicle control establishes the baseline inflammatory response, while the positive control confirms the sensitivity of the assay.

Part 3: Navigating the Drug Discovery and Patenting Workflow

The journey of a novel pyrazole derivative from a laboratory curiosity to a marketed drug is a long and complex process, intrinsically linked with a robust patenting strategy.

Workflow for Drug Discovery and Patenting of Pyrazole Derivatives:

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_patenting Patenting Strategy cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, SBDD) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Prov_Patent Provisional Patent Application (Composition of Matter) Lead_Opt->Prov_Patent Phase_I Phase I Clinical Trials (Safety) Preclinical->Phase_I PCT_Patent PCT & National Phase Applications (Method of Use, Formulation) Prov_Patent->PCT_Patent Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA

Caption: A simplified workflow for the discovery, development, and patenting of novel pyrazole derivatives.

Key Patenting Considerations:

  • Composition of Matter Claims: These are the most valuable claims, protecting the novel chemical entity itself. Broad Markush structures are often used in initial filings to cover a wide range of related compounds.

  • Method of Use Claims: These claims protect the use of the compound for treating a specific disease or condition.

  • Formulation Claims: As a drug progresses, patents may be filed to protect specific formulations that improve bioavailability, stability, or patient compliance.

  • Freedom to Operate (FTO) Analysis: Before significant investment, a thorough FTO analysis is crucial to ensure that the development and commercialization of a new pyrazole derivative do not infringe on existing patents.

Conclusion: The Future of Pyrazole Derivatives in Medicine

The patent landscape for pyrazole derivatives remains a vibrant and highly competitive arena. The continued exploration of this versatile scaffold, coupled with advances in drug design and a deeper understanding of disease biology, promises a new generation of innovative medicines. For researchers and drug developers, a comprehensive understanding of the existing patent landscape, supported by robust experimental data and a strategic approach to intellectual property, will be paramount to success in this exciting field.

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Safety Operating Guide

Navigating the Safe Disposal of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, ensuring laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step methodology grounded in chemical principles to manage and neutralize this compound effectively.

The prudent management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This compound, a valuable intermediate in pharmaceutical and agrochemical synthesis, requires meticulous handling and disposal due to its specific chemical properties and potential hazards. This guide offers a detailed protocol, moving beyond simple storage and collection to provide a chemically-informed approach to its safe disposal.

Understanding the Hazard Profile

Before any handling or disposal operations, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) classify this compound with the following primary hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin and serious eye irritation. [1][3][4]

  • May cause respiratory irritation. [1][3][4]

Given its chlorinated heterocyclic structure, it is categorized as a halogenated organic compound . This classification is critical for waste segregation, as disposal methods and costs for halogenated waste streams often differ significantly from non-halogenated ones.[5][6][7][8]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 27006-76-4[9][10]
Molecular Formula C₆H₇ClN₂O[9][10]
Molecular Weight 158.59 g/mol [9][10]
Appearance Crystalline powder[10]
Melting Point 78-79°C[1][10]
Boiling Point 255.7°C at 760 mmHg[1][10]
Flash Point 108.4 ± 25.9 °C[10]

Immediate Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound. The following measures are essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. All personnel handling this compound must wear:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11]

  • Body Protection: A laboratory coat. For larger quantities or in case of potential splashing, consider an impervious apron or suit.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11]

Storage and Segregation

Proper storage is crucial to prevent accidental reactions and contamination.

  • Containers: Store in a tightly closed, properly labeled container.[3] The original manufacturer's container is ideal.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Segregation: As a halogenated organic compound, it must be stored separately from non-halogenated organic waste.[5][6][7][8] It should also be kept away from strong oxidizing agents, strong bases, and acids to prevent unwanted reactions.

In-Lab Neutralization and Disposal Workflow

For situations where small quantities of this compound require disposal, a two-step chemical neutralization process is recommended prior to collection by a licensed waste disposal service. This approach is designed to reduce the reactivity and potential hazards of the compound.

The causality behind this two-step process is to address the two primary reactive moieties of the molecule: the aldehyde group and the chloro group. The aldehyde is a reactive functional group that can participate in various reactions, while the carbon-chlorine bond is the reason for its classification as a halogenated waste. By first reducing the aldehyde to a more stable alcohol and then proceeding with a hydrodechlorination, the overall hazard of the molecule is significantly diminished.

DisposalWorkflow cluster_prep Preparation cluster_reduction Step 1: Aldehyde Reduction cluster_dechlorination Step 2: Hydrodechlorination cluster_final Final Disposal Prep Don appropriate PPE and work in a fume hood Reduction Dissolve compound in a suitable solvent (e.g., ethanol) Prep->Reduction Add_NaBH4 Slowly add Sodium Borohydride (NaBH4) in small portions Reduction->Add_NaBH4 Stir_Reduction Stir at room temperature until reaction is complete (TLC monitoring) Add_NaBH4->Stir_Reduction Quench_Reduction Carefully quench excess NaBH4 with dilute acid (e.g., 1M HCl) Stir_Reduction->Quench_Reduction Add_Catalyst Add Palladium on Carbon (Pd/C) catalyst and a hydrogen donor (e.g., Triethylamine) Quench_Reduction->Add_Catalyst Stir_Dechlorination Stir under an inert atmosphere (e.g., Nitrogen or Argon) Add_Catalyst->Stir_Dechlorination Filter_Catalyst Filter the reaction mixture to remove the Pd/C catalyst Stir_Dechlorination->Filter_Catalyst Final_Waste Collect the final solution in a 'Halogenated Organic Waste' container Filter_Catalyst->Final_Waste Label_Waste Label the container with all constituents and approximate concentrations Final_Waste->Label_Waste Arrange_Pickup Arrange for pickup by a licensed waste disposal service Label_Waste->Arrange_Pickup

Caption: Workflow for the chemical neutralization and disposal of this compound.

Detailed Experimental Protocol

This protocol should only be performed by trained personnel familiar with handling the reagents involved.

Step 1: Reduction of the Aldehyde Group

The aldehyde functional group can be readily reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[8] This transformation converts the reactive aldehyde into a more stable alcohol.

  • Preparation: In a chemical fume hood, place a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the this compound in a suitable alcohol solvent, such as ethanol or methanol, at a concentration of approximately 0.1-0.5 M.

  • Reduction: While stirring the solution at room temperature, slowly add sodium borohydride (NaBH₄) in small portions. A typical molar excess of 1.5 to 2 equivalents of NaBH₄ is sufficient. The addition should be controlled to manage any potential exotherm.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of a dilute acid (e.g., 1M HCl) until gas evolution ceases. This should be done in an ice bath to control the exotherm.

Step 2: Catalytic Hydrodechlorination

Catalytic hydrodechlorination is a common and effective method for removing chlorine atoms from aromatic rings.[3][6][9][10] This step aims to cleave the C-Cl bond, further reducing the compound's hazardous properties.

  • Catalyst Addition: To the solution from Step 1, add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

  • Hydrogen Source: Add a hydrogen donor. For laboratory-scale reactions, a transfer hydrogenation approach is often safer than using hydrogen gas. Triethylamine can serve as a hydrogen donor in the presence of a palladium catalyst.[3] Add 3-5 equivalents of triethylamine to the reaction mixture.

  • Reaction Conditions: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by TLC or GC-MS.

  • Catalyst Removal: Upon completion, the solid Pd/C catalyst must be carefully removed by filtration through a pad of celite. Caution: Pd/C can be pyrophoric when dry and exposed to air, especially after use. The filter cake should be kept wet with a solvent like ethanol or water and disposed of in a designated solid waste container for heavy metal catalysts.

Final Waste Collection
  • Collection: The final filtered solution, now containing the reduced and dechlorinated pyrazole derivative, should be collected in a clearly labeled "Halogenated Organic Waste" container. Although the primary halogen has been removed, it is best practice to continue to treat it as halogenated waste due to the potential for trace unreacted starting material and the presence of chlorinated solvents that may have been used.

  • Labeling: The waste container must be accurately labeled with all its contents, including the solvent, the reaction products, and any remaining reagents, with approximate percentages.

  • Disposal: The sealed and labeled container should be stored in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[2]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By moving beyond simple collection and incorporating a chemically justified neutralization protocol, researchers can actively mitigate the hazards associated with this compound at the source. This in-depth guide provides the necessary framework for handling and disposing of this chemical responsibly, ensuring the well-being of laboratory personnel and the protection of our environment.

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  • Sodium borohydride, Sodium tetrahydrobor
  • Chloropicrin dechlorination in relation to toxic action. (1993). Chemical Research in Toxicology, 6(5), 688-693.

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Navigating the Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research, the synthesis of novel compounds is a routine yet critical task. Among these, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands as a key intermediate. This guide provides essential, experience-driven safety protocols and logistical plans for its handling and disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

The inherent reactivity of chlorinated organic compounds necessitates a rigorous approach to safety. This document moves beyond mere compliance, offering a framework for understanding the "why" behind each procedural step. By internalizing these principles, researchers can cultivate a proactive safety culture that anticipates and mitigates risks.

Hazard Assessment: Understanding the Adversary

This compound is classified as an irritant and is harmful if swallowed or inhaled.[1] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2][3][4][5]

  • Serious Eye Irritation: Vapors or direct contact can result in significant eye damage.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1][2][3][4]

Given its classification as a halogenated organic compound, it also requires specific considerations for waste management to prevent environmental contamination.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][9][10][11][12]Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.
Hand Protection Nitrile or neoprene gloves.[10][11][12]These materials offer good resistance to a broad range of chemicals, including chlorinated organic compounds. Always double-glove for extended operations.
Body Protection A flame-resistant lab coat and chemical-resistant apron.[3][12][13]The lab coat provides a primary barrier against incidental contact, while the apron offers an additional layer of protection against spills of corrosive or irritating liquids.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][3][9][10]A fume hood is the primary engineering control to minimize inhalation exposure. A respirator provides an essential backup in specific scenarios.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_donning Donning Sequence Verify Fume Hood Verify Fume Hood Certification Inspect PPE Inspect PPE for Integrity Verify Fume Hood->Inspect PPE Proceed if certified Lab Coat Lab Coat Inspect PPE->Lab Coat Proceed if intact Inner Gloves Inner Gloves Lab Coat->Inner Gloves Outer Gloves Outer Gloves Inner Gloves->Outer Gloves Goggles Goggles Outer Gloves->Goggles Face Shield Face Shield Goggles->Face Shield Waste_Disposal_Decision_Tree Start Start Is the waste contaminated\nwith this compound? Is the waste contaminated with this compound? Start->Is the waste contaminated\nwith this compound? Halogenated Waste Container Halogenated Waste Container Is the waste contaminated\nwith this compound?->Halogenated Waste Container Yes Non-Halogenated Waste Container Non-Halogenated Waste Container Is the waste contaminated\nwith this compound?->Non-Halogenated Waste Container No

Caption: Decision Tree for Proper Waste Segregation.

Container Management:

  • Use only approved, leak-proof containers with secure screw-top caps. [7][8]* Keep waste containers closed except when adding waste. [7]* Do not overfill containers.

Emergency Procedures: Preparedness is Paramount

Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.

  • For small spills within a fume hood, use a chemical spill kit containing an absorbent material appropriate for organic compounds.

  • Wearing appropriate PPE, cover the spill with the absorbent material.

  • Collect the contaminated absorbent into the halogenated organic waste container.

  • Decontaminate the area with a suitable solvent, also collecting the cleaning materials as halogenated waste.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [3]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [3][5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3] By integrating these safety and handling protocols into your daily laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your team.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2931. [Link]

  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Toxic Docs. (1996). Solvents / EDC 1 1996 Chemical Resistant Personal Protective Equipment Written Program. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). This compound. ResearchGate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.